9-Mesityl-10-methylacridinium tetrafluoroborate
Description
The exact mass of the compound 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boric Acids - Borates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N.BF4/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;2-1(3,4)5/h5-14H,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMWMXQQOIIJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1442433-71-7 | |
| Record name | 1442433-71-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 9-Mesityl-10-methylacridinium tetrafluoroborate
Abstract
This technical guide provides an in-depth exploration of 9-Mesityl-10-methylacridinium tetrafluoroborate, a preeminent organic photocatalyst that has become indispensable in modern synthetic chemistry. We will detail a field-proven synthetic protocol, explain the critical roles of the molecule's structural components, and present a comprehensive guide to its analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful catalyst in their work. By elucidating the causality behind experimental choices and providing robust characterization data, this guide aims to empower users to confidently synthesize and validate this crucial reagent.
Introduction: The Rise of a Metal-Free Photocatalyst
Visible-light photoredox catalysis has emerged as a transformative platform for chemical synthesis, enabling the formation of complex bonds under remarkably mild conditions.[1] For years, this field was dominated by expensive and precious transition-metal complexes, primarily of ruthenium and iridium.[1][2] The search for sustainable, cost-effective, and functionally complementary alternatives led to the development of purely organic dyes.
Among these, acridinium salts, pioneered by the foundational work of Fukuzumi, have distinguished themselves through their exceptional photophysical properties, high reduction potentials in the excited state, and broad solvent compatibility.[3][4][5] this compound ([Mes-Acr-Me]BF₄), in particular, has been popularized as a robust and highly effective photooxidant.[2][5] Its design ingeniously overcomes the stability issues that plagued earlier organic photocatalysts.
This guide offers a detailed protocol for the synthesis of [Mes-Acr-Me]BF₄ and a thorough discussion of the analytical techniques required for its unambiguous characterization, ensuring researchers can produce and validate this high-performance catalyst for their synthetic endeavors.
Molecular Architecture and Design Rationale
The efficacy of this compound stems from its unique and deliberate molecular structure. Each component plays a critical role in its stability and photocatalytic function.
-
Acridinium Core: This planar, aromatic heterocycle is the chromophore, responsible for absorbing visible light (typically blue light). It serves as the primary electron acceptor in the excited state.
-
N-Methyl Group: The methyl group at the 10-position creates a permanently cationic quaternary nitrogen, locking the acridinium core in its oxidized state and enhancing its electron-accepting ability.
-
C9-Mesityl Group: The introduction of a bulky mesityl (2,4,6-trimethylphenyl) group at the 9-position is a key design feature. This group provides steric shielding, physically blocking the approach of nucleophiles that would otherwise attack this electron-deficient position, a common pathway for catalyst degradation and photobleaching.[3]
-
Tetrafluoroborate (BF₄⁻) Anion: This is a weakly coordinating and chemically robust counter-ion that imparts good solubility in a range of organic solvents without interfering with the catalytic cycle.
Synthesis Protocol: A Step-by-Step Guide
The synthesis of 9-Mesityl-10-methylacridinium salts is most reliably achieved through the addition of a mesityl organometallic reagent to an N-alkylated acridone precursor, followed by acid-mediated dehydration and anion exchange.[2][6] This approach is robust and scalable.
Experimental Protocol
Materials:
-
N-Methylacridone
-
2-Bromomesitylene (1-Bromo-2,4,6-trimethylbenzene)
-
Magnesium turnings
-
Iodine (catalytic)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrafluoroboric acid (HBF₄), 48 wt. % in H₂O
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Preparation of Mesitylmagnesium Bromide:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
In a separate flask, prepare a solution of 2-bromomesitylene (1.1 eq) in anhydrous THF.
-
Add a small portion of the 2-bromomesitylene solution to the magnesium turnings and gently heat to initiate the Grignard reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once initiated, add the remaining 2-bromomesitylene solution dropwise while maintaining a gentle reflux. After the addition is complete, continue to stir the reaction at room temperature for 1-2 hours until the magnesium is consumed.
-
Causality: Anhydrous conditions are paramount as Grignard reagents are potent bases and will be quenched by protic sources like water. The iodine crystal acts as an activator for the magnesium surface.
-
-
Nucleophilic Addition to N-Methylacridone:
-
In a separate flame-dried flask under Argon, dissolve N-methylacridone (1.0 eq) in anhydrous THF.
-
Cool this solution to -78 °C (dry ice/acetone bath).
-
Slowly add the freshly prepared Mesitylmagnesium bromide solution via cannula to the N-methylacridone solution.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic C9 carbonyl carbon of N-methylacridone. Low-temperature addition controls the exothermicity of the reaction and minimizes side products.
-
-
Dehydration, Aromatization, and Anion Exchange:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding an aqueous solution of tetrafluoroboric acid (HBF₄, ~2 eq). A bright yellow precipitate should form.
-
Causality: The acid protonates the tertiary alkoxide formed in Step 2, leading to a tertiary alcohol. This intermediate rapidly undergoes acid-catalyzed dehydration (loss of H₂O) to generate the thermodynamically stable, fully aromatic acridinium cation. The HBF₄ also serves as the source for the tetrafluoroborate counter-ion.
-
-
Purification:
-
Collect the yellow precipitate by vacuum filtration and wash thoroughly with water and then diethyl ether to remove impurities.
-
The crude solid can be further purified by recrystallization. A common solvent system is dissolution in a minimal amount of hot ethanol followed by the slow addition of diethyl ether until turbidity is observed, then cooling to induce crystallization.
-
Dry the purified bright yellow solid under vacuum.
-
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized photocatalyst.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₂BF₄N | [7] |
| Molecular Weight | 399.23 g/mol | |
| CAS Number | 1442433-71-7 | |
| Appearance | Bright yellow solid | [8] |
| Photocatalyst Activation (λₘₐₓ) | ~450 nm (in MeCN) |
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. The spectra should be recorded in a deuterated solvent such as acetonitrile-d₃ or DMSO-d₆.
| Nucleus | Expected Chemical Shifts (δ, ppm) and Multiplicity | Assignment |
| ¹H NMR | ~8.7-8.8 (d) | Protons ortho to N⁺ on acridinium core |
| ~8.2-8.3 (t) | Protons para to N⁺ on acridinium core | |
| ~7.8-8.0 (m) | Remaining acridinium core protons | |
| ~7.3 (s) | Mesityl C-H protons | |
| ~4.8 (s) | N-CH₃ protons | |
| ~2.5 (s) | Mesityl para-CH₃ protons | |
| ~1.8 (s) | Mesityl ortho-CH₃ protons | |
| ¹³C NMR | ~160-165 | C9 carbon (attached to mesityl) |
| ~120-145 | Aromatic carbons of acridinium and mesityl | |
| ~40-45 | N-CH₃ carbon | |
| ~20-22 | Mesityl methyl carbons | |
| ¹⁹F NMR | Singlet | [BF₄]⁻ |
| ¹¹B NMR | Singlet | [BF₄]⁻ |
Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.
B. High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the elemental composition of the cation.
-
Technique: Electrospray Ionization (ESI+)
-
Expected Result: The analysis should show a prominent peak corresponding to the [M]⁺ cation, C₂₃H₂₂N⁺.
-
Calculated m/z: 312.1752
-
Observed m/z: Should match the calculated value within a small tolerance (e.g., ± 5 ppm).
C. UV-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis spectrum is critical for confirming the catalyst's light-absorbing properties.
-
Procedure: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., acetonitrile).
-
Expected Spectrum: The spectrum will show characteristic absorption bands. The lowest energy absorption maximum (λₘₐₓ), corresponding to the S₀ → S₁ transition, is crucial for determining the optimal wavelength for photoexcitation in catalytic reactions, typically around 450 nm.
Core Application: The Photoredox Catalytic Cycle
[Mes-Acr-Me]BF₄ functions as a potent photooxidant. Upon irradiation with visible light, it reaches an electronically excited state ([Mes-Acr-Me]) with a very high reduction potential (E₁/₂ [P/P⁻] ≈ +2.06 V vs. SCE), capable of oxidizing a wide range of organic substrates via single-electron transfer (SET).[3] This generates a substrate radical cation and the reduced acridinyl radical, initiating a catalytic cycle.
This catalytic mode has been successfully applied to a myriad of challenging transformations, including:
-
Catalytic hydrotrifluoromethylation of styrenes.
-
Thiol-ene and thiol-yne reactions.[10]
Conclusion
This compound stands as a testament to the power of rational molecular design in catalysis. Its synthesis is straightforward, and its structure provides an optimal balance of photophysical potency and chemical stability. The characterization methods detailed herein—NMR, HRMS, and UV-Vis spectroscopy—provide a self-validating system to ensure the quality and purity of the catalyst. As the field of synthetic chemistry continues to move towards more sustainable and efficient methodologies, the utility and importance of this exceptional organic photocatalyst are set to grow even further.
References
-
Pitre, S. P., et al. (2020). Design and application of aminoacridinium organophotoredox catalysts. RSC. [Link]
-
Le, T. (2022). Photoredox Mediated Alkylation of Imines with Potassium Organotrifluoroborates in the Presence of an Organic Photocatalyst. Digital Commons @ Winthrop. [Link]
-
Various Authors. (2022). Synthesis and Applications of Acridinium Salts. Science of Synthesis. [Link]
-
Romero, N. H., & Nicewicz, D. A. (2016). Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. NIH Public Access. [Link]
-
ResearchGate. On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation. [Link]
-
PubChem. This compound. [Link]
-
Cismesia, M. A., & Yoon, T. P. (2015). Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions. Journal of the American Chemical Society. [Link]
-
Singh, A., et al. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC. [Link]
- Google Patents. Method of producing 9-mesityl-10-methyl acridinium salt.
-
ResearchGate. 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. [Link]
-
ResearchGate. Catalysts developed by the groups of Fukuzumi and Nicewicz. [Link]
-
Benniston, A. C., et al. (2014). Illumination of the 9-mesityl-10-methylacridinium ion does not give a long-lived photoredox state. Chemical Communications. [Link]
-
PubChem. 9-Mesityl-10-methylacridinium. [Link]
Sources
- 1. Digital Commons @ Winthrop University - Showcase of Undergraduate Research and Creative Endeavors (SOURCE): Photoredox Mediated Alkylation of Imines with Potassium Organotrifluoroborates in the Presence of an Organic Photocatalyst [digitalcommons.winthrop.edu]
- 2. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and application of aminoacridinium organophotoredox catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08524F [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]
- 6. Buy 9-Mesityl-10-methylacridinium Perchlorate (EVT-466193) | 674783-97-2 [evitachem.com]
- 7. This compound | C23H22BF4N | CID 71816562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 9-Mesityl-10-methylacridinium Perchlorate | CymitQuimica [cymitquimica.com]
- 9. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Photophysical Properties of Fukuzumi Catalysts
Introduction: The Rise of Acridinium Photoredox Catalysis
In the landscape of modern synthetic chemistry, photoredox catalysis has emerged as a powerful paradigm, enabling novel transformations under mild and sustainable conditions.[1] While transition metal complexes, particularly those of iridium and ruthenium, have historically dominated the field, a significant shift towards cost-effective and environmentally benign organic photocatalysts is underway.[1][2] At the forefront of this movement are the acridinium-based catalysts, pioneered and extensively developed by Professor Shunichi Fukuzumi.[3][4] These purely organic compounds, most notably 9-mesityl-10-methylacridinium ion (Acr⁺–Mes), exhibit exceptional photophysical properties that often rival or even surpass their metal-based counterparts.[4]
Fukuzumi catalysts are characterized by their strong oxidizing ability in the excited state, chemical stability, and broad solvent compatibility.[1] Their remarkable efficacy stems from a unique intramolecular photoinduced electron transfer mechanism that generates a long-lived charge-separated state, which is the cornerstone of their catalytic activity.[5][6] This guide provides an in-depth exploration of the core photophysical properties of Fukuzumi catalysts, offering researchers, scientists, and drug development professionals a comprehensive understanding of their function and application. We will delve into the causality behind experimental choices for their characterization and provide validated protocols to empower researchers in this dynamic field.
Core Photophysical Principles: The Genesis of a Powerful Oxidant
The photocatalytic cycle of a Fukuzumi catalyst is initiated by the absorption of visible light.[5] Unlike many photocatalysts that rely on intersystem crossing to a triplet state, the key intermediate for Acr⁺–Mes is a long-lived intramolecular electron-transfer (ET) or charge-separated (CS) state.[5][7]
Upon photoexcitation, an electron is transferred from the electron-donating mesityl (or a similar aryl) group to the singlet excited state of the electron-accepting acridinium moiety.[6] This process creates a radical-cation/radical-anion pair within the same molecule, referred to as the electron-transfer (ET) state (Acr•–Mes•⁺).[8] This ET state is the primary photooxidant.[5] The key to the catalyst's success is the remarkably long lifetime of this state, which allows it to engage in bimolecular reactions with substrates.[8] The spin-forbidden nature of the intramolecular back electron transfer to the ground singlet state contributes to this long lifetime.[9]
Caption: Simplified Jablonski diagram for Acr⁺–Mes photocatalysis.
Key Photophysical Properties and Their Significance
The efficacy of a Fukuzumi catalyst is dictated by a combination of its photophysical and electrochemical properties. Understanding these parameters is crucial for selecting the appropriate catalyst for a given transformation and for designing new, improved catalysts.
Electronic Absorption and Emission Spectra
The absorption spectrum reveals the wavelengths of light a photocatalyst can absorb to initiate a reaction. Acr⁺–Mes and its derivatives typically exhibit strong absorption bands in the visible region (around 430 nm), which is advantageous as it allows for the use of readily available and low-energy visible light sources like LEDs.[5][10]
Fluorescence spectroscopy provides insight into the deactivation pathways of the excited state. A low fluorescence quantum yield (ΦFL) for Acr⁺–Mes (e.g., 0.04 in MeCN) indicates that the initial singlet excited state is rapidly and efficiently quenched by another process, which in this case is the desired intramolecular electron transfer to form the ET state.[9] In contrast, derivatives where this intramolecular ET is slower exhibit higher fluorescence quantum yields and longer fluorescence lifetimes.[9]
Excited-State Dynamics and Lifetimes
The lifetime of the catalytically active excited state is arguably the most critical parameter. A long lifetime increases the probability of a productive encounter with a substrate molecule. The ET state of Acr⁺–Mes is renowned for its exceptionally long lifetime, which can be on the order of microseconds or even longer in certain solvents.[7][8] This is a direct consequence of the slow back electron transfer.
Causality in Experimental Choice: To probe these ultrafast events, femtosecond transient absorption (TA) spectroscopy is the technique of choice.[9][11][12] It allows for the direct observation of the formation and decay of the ET state by monitoring its characteristic absorption bands (e.g., 480-660 nm for Acr•–Mes•⁺).[9] This provides invaluable kinetic data that cannot be obtained from steady-state measurements.
Quantum Yields
The quantum yield (Φ) of a photochemical reaction is the ratio of the number of molecules undergoing a specific event (e.g., product formation or formation of the ET state) to the number of photons absorbed. A high quantum yield for the formation of the ET state in Acr⁺–Mes (>75% in acetonitrile) signifies the high efficiency of the initial photochemical event.[7] This efficiency is a key contributor to the overall high performance of the catalyst in synthetic applications.[5]
Redox Potentials
The redox potentials of a photocatalyst in both its ground and excited states determine its thermodynamic ability to oxidize or reduce a substrate.
-
Ground-State Reduction Potential (Ered): This potential (e.g., -0.57 V vs SCE for Acr⁺–Mes) indicates the ease of reducing the acridinium ion.[9]
-
Excited-State Reduction Potential (Ered): This is a measure of the oxidizing power of the photocatalyst in its excited state. For Acr⁺–Mes, the ET state possesses a highly positive reduction potential (Ered = +2.06 V vs SCE), making it a very strong photooxidant capable of oxidizing a wide range of organic substrates.[3][10]
These potentials are typically measured using cyclic voltammetry (CV). The excited-state potential is not measured directly but calculated using the ground-state potential and the excited-state energy (E0,0), as described by the Rehm-Weller equation.[13]
Structure-Property Relationships: Tuning the Catalyst
A significant advantage of organic photocatalysts is the ability to systematically tune their properties through structural modification.[5] For Fukuzumi catalysts, altering the substituents on the acridinium core or the aryl donor group can significantly impact the redox potentials, excited-state lifetimes, and quantum yields. For example, introducing electron-withdrawing groups on the xylyl donor ring (as in Acr⁺–XylCl) can increase the oxidation potential, making the catalyst even more powerfully oxidizing.[9]
| Catalyst Derivative | λabs (nm) | ΦFL | τFL | Ered (V vs SCE) | *Eox(ET) (V vs SCE) | Ref |
| Acr⁺–Mes | 430 | 0.04 | 4.2 ps | -0.57 | +2.06 | [9] |
| Acr⁺–Xyl | - | 0.26 | 12 ns | -0.55 | - | [9] |
| Acr⁺–XylF | - | 0.65 | 24 ns | -0.53 | - | [9] |
| Acr⁺–XylCl | - | 0.56 | 21 ns | -0.53 | +2.21 | [9] |
Experimental Methodologies: A Self-Validating Approach
To ensure scientific integrity, the protocols described below are designed to be self-validating, incorporating necessary controls and calibration steps.
Protocol 1: Determination of Fluorescence Quantum Yield (ΦFL)
This protocol uses the relative method, comparing the fluorescence of the sample to a well-characterized standard.
Expertise & Experience: The choice of a standard is critical. It should absorb at a similar wavelength to the sample, and its quantum yield in the chosen solvent must be accurately known. Quinine sulfate in 0.1 M H₂SO₄ (ΦFL = 0.546) is a common standard for excitation in the UV-A range, while fluorescein in 0.1 M NaOH (ΦFL = 0.95) is used for the visible range.
Step-by-Step Methodology:
-
Prepare Solutions: Prepare a series of five concentrations for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Record Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.
-
Record Emission Spectra: Using a fluorometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength as in step 2. Ensure the excitation and emission slit widths are kept constant for all measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.
-
Calculate Gradients: Determine the gradient (slope) of the straight line for both the sample (Gradsample) and the standard (Gradstd).
-
Calculate Quantum Yield: Use the following equation: Φsample = Φstd × (Gradsample / Gradstd) × (η2sample / η2std) where η is the refractive index of the solvent. If the same solvent is used for both, this term cancels out.
Caption: Workflow for determining relative fluorescence quantum yield.
Protocol 2: Cyclic Voltammetry (CV) for Redox Potential Measurement
CV is an electrochemical technique used to measure the ground-state redox potentials of a catalyst.
Trustworthiness: A three-electrode setup (working, reference, and counter electrodes) is essential. The reference electrode (e.g., Ag/AgCl or SCE) must be stable and properly calibrated. It is standard practice to add an internal standard, such as ferrocene/ferrocenium (Fc/Fc⁺), at the end of the experiment to reference the measured potentials to a known standard.
Step-by-Step Methodology:
-
Prepare the Electrolyte Solution: Dissolve the sample (typically 1-2 mM) in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Deaerate the Solution: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.
-
Set up the Potentiostat: Connect the working electrode (e.g., glassy carbon), reference electrode (e.g., SCE), and counter electrode (e.g., platinum wire) to the potentiostat.
-
Run the CV Scan: Scan the potential in the desired range. For reduction, scan to negative potentials; for oxidation, scan to positive potentials. A typical scan rate is 100 mV/s.
-
Identify Redox Waves: Observe the resulting voltammogram. A reversible one-electron transfer process will appear as a pair of peaks (anodic and cathodic) of similar height.
-
Determine Half-Wave Potential (E1/2): The half-wave potential for a reversible wave is calculated as E1/2 = (Epa + Epc) / 2, where Epa is the anodic peak potential and Epc is the cathodic peak potential.[13] This E1/2 value represents the formal redox potential.
-
Internal Referencing: After the measurement, add a small amount of ferrocene to the solution and record another CV. Measure the E1/2 of the Fc/Fc⁺ couple and adjust the sample's potentials accordingly if needed to report against this standard.
Caption: Experimental workflow for Cyclic Voltammetry (CV).
Conclusion and Future Outlook
The Fukuzumi family of acridinium salts represents a pinnacle in the rational design of organic photoredox catalysts.[3][5] Their exceptional photophysical properties, particularly the generation of a highly oxidizing and long-lived electron-transfer state via intramolecular photoinduced electron transfer, underpin their broad utility in synthetic chemistry.[6][7] A thorough understanding and precise measurement of their absorption spectra, excited-state dynamics, quantum yields, and redox potentials are indispensable for their effective application and for the development of the next generation of catalysts. The methodologies and principles outlined in this guide provide a robust framework for researchers to explore, characterize, and innovate in the exciting field of organic photoredox catalysis. Future efforts will likely focus on shifting the absorption further into the visible/near-IR region and designing catalysts with even more extreme redox potentials to tackle ever more challenging chemical transformations.[3]
References
- On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation.
- Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions.
- Acid catalysis in thermal and photoinduced electron-transfer reactions. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- 9-(4-Halo-2,6-xylyl)-10-methylacridinium Ion as an Effective Photoredox Catalyst for Oxygenation and Trifluoromethylation of Toluene Derivatives.
- Strategies for accessing photosensitizers with extreme redox potentials. AIP Publishing.
- Organic synthetic transformations using organic dyes as photoredox c
- Redox catalysis via photoinduced electron transfer. Chemical Science (RSC Publishing).
- Organic Photoredox Catalysts Exhibiting Long Excited-St
- Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applic
- Selective photocatalytic reactions with organic photocatalysts. Chemical Science (RSC Publishing).
- Organic Photoreaction Reagents. TCI Chemicals.
- Catalysts developed by the groups of Fukuzumi and Nicewicz.
- Recent Applications of Organic Dyes as Photoredox Catalysts in Organic Synthesis.
- Photophysical Properties and Redox Potentials of Photosensitizers for Organic Photoredox Transform
- Design and application of aminoacridinium organophotoredox c
- Photophysical Properties and Redox Potentials of Photosensitizers for Organic Photoredox Transform
- Photoredox catalysis of acridinium and quinolinium ion derivatives. Journal of Photochemistry and Photobiology C: Photochemistry Reviews.
- Transient absorption spectroscopy in visible-light photoc
- Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. Photosynthesis Research.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Design and application of aminoacridinium organophotoredox catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08524F [pubs.rsc.org]
- 5. Organic synthetic transformations using organic dyes as photoredox catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00843J [pubs.rsc.org]
- 6. Selective photocatalytic reactions with organic photocatalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
The Engine of Modern Photoredox Catalysis: Unraveling the Mechanism of 9-Mesityl-10-methylacridinium Tetrafluoroborate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Visible-light photoredox catalysis has emerged as a transformative platform in modern organic synthesis, enabling the construction of complex molecular architectures under remarkably mild conditions. Among the pantheon of photocatalysts, organic dyes have garnered significant attention as sustainable and powerful alternatives to precious metal complexes.[1][2] This guide delves into the core mechanism of one of the most potent and widely utilized organic photocatalysts: 9-Mesityl-10-methylacridinium tetrafluoroborate. Pioneered by Fukuzumi and further developed by Nicewicz and others, this catalyst's exceptional performance stems from a unique intramolecular photoinduced electron transfer process that generates a long-lived, high-energy electron-transfer state.[2][3][4][5] We will dissect its molecular structure, explore its distinct photophysical properties, and illuminate the catalytic cycles that make it an indispensable tool for challenging chemical transformations, particularly in the realm of drug discovery and development.
The Unique Architecture of an Organic Powerhouse
The remarkable capabilities of 9-Mesityl-10-methylacridinium ([Acr⁺-Mes]) are intrinsically linked to its three-dimensional structure. The molecule consists of a planar, electron-deficient 10-methylacridinium cation, which acts as the chromophore and electron acceptor, linked at the 9-position to an electron-rich mesityl (2,4,6-trimethylphenyl) group, which serves as an intramolecular electron donor.[6][7]
Crucially, steric hindrance from the ortho-methyl groups of the mesityl ring forces it to adopt a nearly perpendicular orientation relative to the acridinium plane.[8] This orthogonal arrangement is not a trivial structural quirk; it is the key to the catalyst's function. It electronically decouples the two moieties in the ground state, preventing π-conjugation.[8] As a result, the highest occupied molecular orbital (HOMO) is localized on the mesityl group, while the lowest unoccupied molecular orbital (LUMO) is localized on the acridinium core.[8] This spatial separation of orbitals sets the stage for a highly efficient and unique photoinduced process.
The Core Mechanism: Birth of the High-Energy Electron-Transfer State
The catalytic cycle is initiated by the absorption of visible light (typically around 450 nm) by the acridinium chromophore. This promotes the catalyst to a singlet excited state ([¹Acr⁺*-Mes]). What happens next is the defining feature of this catalyst.
Instead of undergoing typical excited-state decay pathways like fluorescence or intersystem crossing at a high rate, the excited acridinium core is so oxidizing that it triggers an ultrafast intramolecular single-electron transfer (SET) from the appended mesityl donor. This creates a charge-separated or electron-transfer (ET) state (Acr•-Mes•⁺).[9] This ET state subsequently undergoes efficient intersystem crossing to form a remarkably long-lived triplet ET state ([³(Acr•-Mes•⁺)]).[9][10]
This triplet ET state is the workhorse of the catalyst. It possesses an exceptionally high energy of 2.37 eV and a lifetime that can extend for microseconds in solution at room temperature and up to two hours at low temperatures (203 K).[7][8][10][11][12] This longevity is critical, as it provides an ample window for the excited catalyst to interact with and activate a substrate molecule.
Caption: Formation of the active triplet electron-transfer (ET) state.
Unprecedented Redox Power
The generation of the Acr•-Mes•⁺ ET state endows the catalyst with formidable redox capabilities. The Mes•⁺ moiety becomes a powerful one-electron oxidant, while the Acr• radical becomes a potent one-electron reductant.
The most frequently harnessed property is its oxidizing power. The excited state reduction potential (Ered) of the catalyst is greater than +2.0 V vs. SCE .[4] This immense oxidizing strength allows it to activate a wide range of substrates that are inaccessible to many other common photocatalysts, including arenes, alkenes, and even carboxylic acids.[4][13]
| Property | Value | Source |
| Photocatalyst Activation (λmax) | ~450 nm | |
| Ground State Reduction Potential (Ered) | -0.49 V vs SCE | [8] |
| Ground State Oxidation Potential (Eox) | +1.88 V vs SCE | [8] |
| Excited State Reduction Potential (Ered) | > +2.0 V vs SCE | [4] |
| Triplet ET State Energy | 2.37 eV | [8][10][12] |
| Triplet ET State Lifetime (MeCN) | 27 µs | [6] |
Table 1: Key Photophysical and Electrochemical Properties of 9-Mesityl-10-methylacridinium.
The Catalytic Cycle in Action: Oxidative Quenching
The majority of transformations employing [Acr⁺-Mes] operate through an oxidative quenching cycle . This pathway is central to its utility in C–H functionalization and hydrofunctionalization reactions.[13][14][15]
-
Photoexcitation: The ground state catalyst absorbs a photon to generate the active triplet ET state, ³[Acr•-Mes•⁺].
-
Substrate Oxidation: The highly oxidizing ET state abstracts an electron from a suitable substrate (S), generating a substrate radical cation (S•⁺) and the reduced form of the catalyst, the acridinyl radical (Acr•-Mes).
-
Radical Transformation: The substrate radical cation (S•⁺) undergoes the desired chemical transformation, often involving reaction with a nucleophile or a hydrogen atom donor.
-
Catalyst Regeneration: The acridinyl radical (Acr•-Mes) is a strong reductant. To complete the catalytic cycle, it must be oxidized back to the ground state [Acr⁺-Mes]. This is typically accomplished by a mild terminal oxidant present in the reaction mixture, which can often be molecular oxygen or another suitable electron acceptor.
Caption: A generalized oxidative quenching cycle for [Acr⁺-Mes].
Field-Proven Application: Anti-Markovnikov Hydrofunctionalization
A compelling demonstration of the catalyst's power is in the anti-Markovnikov hydrofunctionalization of alkenes, a reaction of significant value in pharmaceutical and agrochemical synthesis.[13] Traditional methods often yield the Markovnikov-selective product. Photoredox catalysis with [Acr⁺-Mes] completely reverses this selectivity.[13]
In a typical reaction, the excited catalyst oxidizes the alkene to its radical cation.[13] This intermediate is then trapped by a nucleophile (e.g., water, alcohol, or carboxylic acid) at the sterically less hindered position. The resulting radical is subsequently reduced and protonated by a hydrogen atom transfer (HAT) co-catalyst, delivering the anti-Markovnikov product with high fidelity.[13]
Experimental Protocol: Catalytic Anti-Markovnikov Hydroetherification of an Alkene
This protocol is a representative example adapted from methodologies developed in the field.[2][13] It serves as a practical guide for researchers looking to implement this chemistry.
Objective: To synthesize an anti-Markovnikov ether adduct from a styrene derivative and an alcohol.
Materials:
-
This compound (1-2 mol%)
-
Styrene derivative (1.0 equiv)
-
Alcohol (e.g., tert-butanol, 3.0 equiv)
-
Thiophenol (as HAT co-catalyst, 10 mol%)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) as solvent
-
Schlenk flask or vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm, 34 W)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Reagent Addition: Add the styrene derivative, the alcohol, the HAT co-catalyst, and the anhydrous solvent.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the reaction.
-
Initiation: Place the flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A small fan should be used to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired anti-Markovnikov ether product.
Self-Validation: The success of this protocol is validated by the high regioselectivity for the anti-Markovnikov product, which can be confirmed by ¹H NMR analysis. The expected outcome is >20:1 selectivity, a hallmark of this catalytic system.
Conclusion and Outlook
This compound is more than just another photocatalyst; it is a rationally designed organic engine. Its unique orthogonal structure facilitates the formation of a high-energy, long-lived electron-transfer state, unlocking exceptional oxidizing power under mild, visible-light irradiation. The mechanistic principles outlined in this guide—intramolecular SET, formation of the triplet ET state, and the subsequent oxidative quenching cycle—are fundamental to its broad applicability in synthesizing novel and complex molecules. As the fields of drug discovery and materials science continue to demand more efficient and sustainable synthetic methods, the deep understanding and application of powerful catalysts like [Acr⁺-Mes] will undoubtedly continue to shape the future of chemical innovation.
References
-
Griesbeck, A. G., Maptue, N. E., & Gudipati, V. (2006). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. Organic Letters, 8(15), 3239–3242. [Link]
-
Fukuzumi, S., Kotani, H., Ohkubo, K., Ogo, S., Tkachenko, N. V., & Lemmetyinen, H. (2004). Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center. Journal of the American Chemical Society, 126(6), 1600–1601. [Link]
-
Gilson, M. K., & Fukuzumi, S. (2010). On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation. ChemPhysChem, 11(1), 130-133. [Link]
-
Singh, K., & Staig, S. J. (2019). Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. Request PDF. [Link]
-
Strieth-Kalthoff, F., James, M. J., Teders, M., Pitzer, L., & Glorius, F. (2020). Modulation of Acridinium Organophotoredox Catalysts Guided by Photophysical Studies. ACS Catalysis, 10(1), 210–215. [Link]
-
Sharma, U., Kumar, N., & Kumar, V. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. Organic & Biomolecular Chemistry, 21(14), 2845–2863. [Link]
-
Huang, H., & Yang, Y. (2021). Synthesis of Acridinium Photocatalysts via Site-Selective C–H Alkylation. CCS Chemistry. [Link]
-
Nicewicz Laboratory. Organic Photoredox Catalysis. University of North Carolina at Chapel Hill. [Link]
-
Romero, N. A., & Nicewicz, D. A. (2019). Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. ACS Catalysis, 9(1), 380-384. [Link]
-
Wilger, D. J., Grandjean, J.-M., Lamm, T. R., & Nicewicz, D. A. (2014). Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions. Journal of the American Chemical Society, 136(39), 13813–13818. [Link]
-
Twist, K. C., & Procter, D. J. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 121(18), 11437–11511. [Link]
-
Fukuzumi, S., Kotani, H., Ohkubo, K., Ogo, S., Tkachenko, N. V., & Lemmetyinen, H. (2004). Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center. ResearchGate. [Link]
-
Pitre, S. (n.d.). Photoredox Catalysis. Pitre Lab. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Bode Research Group. (2015). OC VI (HS 2015). [Link]
-
Gordon, C. G., & Fukuzumi, S. (2010). Comment: Electron-transfer reactions in the 9-mesityl-10-methylacridinium ion: Impurities, triplet states and infinitely long-lived charge-shift states?. The Journal of Chemical Physics, 132(8), 087101. [Link]
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Organic Photoredox Catalysis — Nicewicz Laboratory [nicewiczlaboratory.com]
- 5. ethz.ch [ethz.ch]
- 6. pitrelab.okstate.edu [pitrelab.okstate.edu]
- 7. Buy this compound | 1442433-71-7 [smolecule.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Electrochemical Properties of 9-Mesityl-10-methylacridinium tetrafluoroborate
Introduction
9-Mesityl-10-methylacridinium tetrafluoroborate, a prominent member of the acridinium salt family of organophotocatalysts, has garnered significant attention within the scientific community, particularly in the realm of organic synthesis.[1][2] First introduced by Fukuzumi, this catalyst, often referred to as the Fukuzumi catalyst, is renowned for its exceptional photophysical properties and strong oxidizing power in its excited state.[1][3] Its robustness, pH independence, and high solubility in a variety of solvents make it a valuable tool for a wide range of chemical transformations.[3] This guide provides a comprehensive overview of the core electrochemical properties of this compound, offering insights into its behavior as a potent photoredox catalyst.
The unique architecture of this molecule, featuring an electron-donating mesityl group orthogonally oriented to the electron-accepting acridinium core, gives rise to a long-lived charge-transfer state upon photoexcitation.[4][5] This distinct characteristic is central to its efficacy in mediating a myriad of chemical reactions, including anti-Markovnikov hydroamination and the addition of carboxylic acids to alkenes.[6] Understanding the electrochemical landscape of this catalyst is paramount for designing novel synthetic methodologies and optimizing existing ones.
Core Electrochemical and Photophysical Properties
The electrochemical behavior of this compound is characterized by its distinct redox potentials, which govern its ability to engage in single-electron transfer (SET) processes. These properties are typically elucidated using techniques such as cyclic voltammetry and second harmonic AC voltammetry.[4]
Redox Potentials
The key electrochemical parameters for this compound are summarized in the table below. These values are crucial for predicting the thermodynamic feasibility of a given photoredox-catalyzed reaction.
| Property | Value (vs. SCE) | Solvent | Reference |
| Ground State One-Electron Reduction Potential (Ered) | -0.49 V | Benzonitrile | [4] |
| Ground State One-Electron Oxidation Potential (Eox) | +1.88 V | Benzonitrile | [4] |
| Excited State Reduction Potential (E*red) | +2.06 V | Acetonitrile | [3][7] |
| Electron-Transfer State Energy | 2.37 eV | - | [4] |
The high positive value of the excited state reduction potential underscores the potent oxidizing power of the photoexcited catalyst.[3] Upon irradiation with visible light, the catalyst transitions to an excited state, becoming a much stronger oxidant capable of abstracting an electron from a suitable substrate.[8]
The Charge-Transfer State
A defining feature of 9-Mesityl-10-methylacridinium is the formation of a long-lived electron-transfer (ET) state upon photoexcitation.[4][9] In this state, an electron is transferred from the mesitylene moiety (the donor) to the acridinium moiety (the acceptor).[4] This intramolecular charge separation is facilitated by the orthogonal arrangement of the two components, which minimizes π-conjugation.[4] The resulting ET state has a remarkably long lifetime, for instance, 2 hours at 203 K, and a high energy of 2.37 eV.[4][9] This longevity is critical for allowing the excited catalyst sufficient time to interact with and oxidize a substrate.
The formation of this ET state can be represented as follows:
Figure 2: Workflow for Cyclic Voltammetry Analysis.
Application in Photoredox Catalysis
The potent oxidizing nature of the excited state of 9-Mesityl-10-methylacridinium makes it an exemplary photocatalyst for a wide array of organic transformations. [8]The general mechanism for a photoredox catalytic cycle involving this acridinium salt is depicted below.
Figure 3: Generalized Photoredox Catalytic Cycle.
Upon absorption of visible light, the ground state photocatalyst (Acr⁺-Mes) is converted to its excited state ([Acr⁺-Mes]*). This highly oxidizing species can then accept an electron from a substrate molecule (S), leading to the formation of a substrate radical cation (S•⁺) and the reduced form of the photocatalyst (Acr•-Mes). The substrate radical cation can then undergo a variety of subsequent reactions to form the final product. To complete the catalytic cycle, the reduced photocatalyst is re-oxidized back to its ground state by a terminal oxidant. [8]
Conclusion
This compound stands out as a powerful and versatile organic photoredox catalyst. Its unique electrochemical properties, particularly its high excited-state reduction potential and the formation of a long-lived charge-transfer state, are the cornerstones of its reactivity. A thorough understanding of its redox behavior, obtainable through standard electrochemical techniques like cyclic voltammetry, is indispensable for harnessing its full potential in the development of innovative and efficient synthetic methodologies. The continued exploration of this and related acridinium salts promises to further expand the horizons of photoredox catalysis.
References
- Electrochemistry and Photoredox Catalysis: A Comparative Evaluation in Organic Synthesis. (n.d.).
- Design and application of aminoacridinium organophotoredox catalysts. (2020-01-30). RSC Publishing.
- Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center. (n.d.). Journal of the American Chemical Society.
- Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. (2023-04-06). RSC Publishing.
- 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. (n.d.). Organic Letters - ACS Publications.
- Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. (n.d.). PMC - NIH.
- Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. (2025-08-06). Request PDF - ResearchGate.
- Discovery and Characterization of Acridine Radical Photoreductants. (n.d.). PMC - NIH.
- This compound 1442433-71-7. (n.d.). Sigma-Aldrich.
- Strategies for accessing photosensitizers with extreme redox potentials. (2022-05-03). AIP Publishing.
- On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation. (2025-08-06). Request PDF - ResearchGate.
- Photoinduced Electron Transfer in 9-Substituted 10-Methylacridinium Ions. (2017-01-26).
- Photophysical Properties and Redox Potentials of Photosensitizers for Organic Photoredox Transformations. (2021-02-15).
- Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center. (2025-08-06). ResearchGate.
Sources
- 1. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]
- 2. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and application of aminoacridinium organophotoredox catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08524F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Excited State Lifetime of 9-Mesityl-10-methylacridinium tetrafluoroborate
Introduction: The Rise of a Powerful Photoredox Catalyst
9-Mesityl-10-methylacridinium tetrafluoroborate, a prominent member of the acridinium salt family of organic photoredox catalysts, has garnered significant attention in synthetic organic chemistry. Its ability to initiate chemical reactions upon absorption of visible light has made it a valuable tool for developing novel and sustainable synthetic methodologies. A deep understanding of its photophysical properties, particularly the lifetime of its excited states, is paramount for optimizing existing applications and designing new catalytic cycles. This guide provides a comprehensive overview of the excited state dynamics of this compound, the methodologies for its characterization, and the critical interpretation of the resulting data for researchers, scientists, and drug development professionals.
The Complex Photophysics of this compound
Upon photoexcitation, this compound embarks on a series of rapid and intricate photophysical processes that dictate its reactivity as a photocatalyst. The initial absorption of a photon elevates the molecule to a locally excited (LE) singlet state. However, this state is exceptionally short-lived.
The Ultrafast Charge Transfer and the Resulting Excited States
The defining characteristic of this molecule's photophysics is the rapid intramolecular electron transfer from the electron-rich mesityl group to the photoexcited acridinium core. This process occurs on a picosecond timescale, with a reported fluorescence lifetime of the initial singlet excited state of approximately 4.2 ps. This ultrafast event leads to the formation of a charge-transfer (CT) state.
This CT state is a key intermediate in the photocatalytic cycle. It possesses both oxidizing (the mesityl radical cation) and reducing (the acridinyl radical) moieties within the same molecule. The CT state fluoresces and decays on the nanosecond timescale.
Furthermore, intersystem crossing from the CT state can populate a locally excited triplet state of the acridinium core. This triplet state has a significantly longer lifetime, on the order of microseconds at room temperature in the absence of oxygen.
A pivotal and debated aspect of this molecule's photophysics is the potential for an extremely long-lived electron-transfer (ET) state. One study has reported lifetimes as long as two hours at 203 K. However, other research has contested this, suggesting that observations of a long-lived species are the result of a sacrificial process rather than a true, persistent photoredox state. This ongoing discussion highlights the complexity of the system and the importance of careful experimental design and data interpretation.
The following diagram illustrates the key photophysical pathways of this compound:
Caption: Key photophysical pathways of this compound.
Experimental Determination of Excited State Lifetimes: A Practical Guide
The primary technique for measuring the nanosecond-scale excited state lifetimes of molecules like this compound is Time-Correlated Single Photon Counting (TCSPC). This highly sensitive method allows for the precise determination of fluorescence decay kinetics.
Core Principles of Time-Correlated Single Photon Counting (TCSPC)
TCSPC operates by exciting a sample with a high-repetition-rate pulsed light source (e.g., a laser or LED) and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile of the sample.
The following diagram outlines the fundamental workflow of a TCSPC experiment:
Caption: Workflow for a Time-Correlated Single Photon Counting (TCSPC) experiment.
Experimental Protocol for TCSPC Measurement
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile). The concentration should be low enough to avoid aggregation and inner-filter effects (typically in the micromolar range).
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can quench the excited states.
-
-
Instrument Setup:
-
Select an excitation wavelength that is strongly absorbed by the acridinium salt (typically in the blue region of the spectrum, around 420-440 nm).
-
Set the emission monochromator to the maximum of the fluorescence emission spectrum.
-
Adjust the instrument parameters (e.g., detector voltage, pulse repetition rate, collection time) to achieve an optimal signal-to-noise ratio. The photon counting rate should be kept low (typically less than 5% of the laser repetition rate) to avoid pulse pile-up artifacts.
-
-
Data Acquisition:
-
Acquire the fluorescence decay profile of the sample.
-
Acquire an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength. The IRF is crucial for deconvolution of the true fluorescence decay from the instrument's temporal response.
-
-
Data Analysis:
-
Perform a deconvolution of the sample decay with the IRF.
-
Fit the resulting decay curve to one or more exponential functions to determine the excited state lifetime(s) (τ). The quality of the fit should be assessed by examining the weighted residuals and the chi-squared (χ²) value.
-
Data Interpretation and Key Considerations
The fluorescence decay of this compound may not always be mono-exponential, indicating the presence of multiple excited state species or complex decay pathways. A multi-exponential fit may be necessary to accurately model the data.
Table 1: Representative Photophysical Properties of 9-Mesityl-10-methylacridinium and Related Derivatives
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Excited State Lifetime (τ) (ns) | Quantum Yield (Φ) | Reference |
| 9-Mesityl-10-methylacridinium | ~430 | ~520 | Varies with solvent and conditions | ~0.98 (for ET state formation) | |
| N-aryl substituted acridiniums | - | - | > 20 (with electron-withdrawing groups) | - | |
| N-benzyl acridinium | - | - | ~24 | - |
Note: The excited state lifetime of 9-Mesityl-10-methylacridinium is highly dependent on the specific excited state being probed (e.g., ¹CT vs. ³T₁) and the experimental conditions.
Conclusion: A Catalyst of Continuing Interest
This compound remains a subject of intense research due to its remarkable photocatalytic activity. A thorough understanding of its complex excited state dynamics, particularly the lifetimes of its various excited states, is essential for harnessing its full potential in chemical synthesis and other applications. The methodologies and considerations outlined in this guide provide a framework for researchers to accurately characterize this powerful photocatalyst and contribute to the ongoing exploration of its rich photochemistry.
References
- Fukuzumi, S., Ohkubo, K. (2014). 9-(4-Halo-2,6-xylyl)-10-methylacridinium Ion as an Effective Photoredox Catalyst for Oxygenation and Trifluoromethylation of Toluene Derivatives.
- Griesbeck, A. G., Cho, M. (2007).
- Benniston, A. C., Harriman, A., Li, P., Rostron, J. P., van Ramesdonk, H. J., Groeneveld, M. M., Zhang, H., Verhoeven, J. W. (2005).
charge-transfer state in acridinium photocatalysts
An In-Depth Technical Guide to Charge-Transfer States in Acridinium Photocatalysts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organic photoredox catalysis has emerged as a powerful tool in modern synthetic chemistry, enabling the construction of complex molecular architectures under mild conditions. At the heart of this revolution lie photocatalysts capable of absorbing light and initiating single-electron transfer (SET) processes. Among these, acridinium-based photocatalysts have garnered significant attention due to their exceptional excited-state oxidizing ability and tunable photophysical properties. A key feature governing their reactivity is the formation of a charge-transfer (CT) state upon photoexcitation. This guide provides an in-depth technical exploration of the charge-transfer phenomenon in acridinium photocatalysts, offering a blend of fundamental principles, field-proven experimental insights, and detailed methodologies for their characterization.
The Acridinium Core: A Privileged Scaffold for Photoredox Catalysis
The acridinium scaffold is characterized by a tricyclic aromatic structure containing a positively charged nitrogen atom. This inherent positive charge renders the acridinium core highly electron-deficient, a crucial feature that underpins its potent photo-oxidizing capabilities. Upon absorption of light, typically in the visible region, the acridinium photocatalyst is promoted to an electronically excited state.
The most common and synthetically valuable acridinium photocatalysts are 9-mesityl-10-methylacridinium (Mes-Acr⁺) and its derivatives. The sterically demanding mesityl group at the 9-position plays a critical role. It forces a nearly perpendicular (orthogonal) orientation between the acridinium and mesityl rings. This specific geometry is not a random structural quirk; it is a deliberate design element that minimizes electronic conjugation between the two moieties in the ground state. This electronic isolation is paramount for the formation of a well-defined and highly reactive charge-transfer state upon photoexcitation.
The Genesis of the Charge-Transfer State: A Tale of Two Rings
Upon photoexcitation, a profound electronic rearrangement occurs within the acridinium photocatalyst. An electron is transferred from the electron-rich mesityl group (the donor) to the electron-deficient acridinium core (the acceptor). This light-induced intramolecular electron transfer results in the formation of a charge-transfer (CT) state.
Key Characteristics of the Acridinium CT State:
-
Spatial Separation of Charge: In the CT state, the highest occupied molecular orbital (HOMO) is localized on the mesityl ring, while the lowest unoccupied molecular orbital (LUMO) resides on the acridinium core. This spatial separation of the radical cation (on the mesityl) and the radical (on the acridinium) is a defining feature.
-
Long-Lived Excited State: The geometric orthogonality between the donor and acceptor moieties minimizes the electronic coupling between them. This leads to a smaller energy gap between the singlet and triplet CT states and a slower rate of non-radiative decay, resulting in a relatively long-lived excited state. This longevity is crucial for allowing sufficient time for bimolecular reactions with substrates to occur.
-
Potent Oxidizing Power: The acridinium core in the CT state possesses a vacancy in its high-energy orbital, making it an exceptionally strong photo-oxidant, capable of oxidizing a wide range of organic substrates.
Below is a diagram illustrating the formation of the charge-transfer state in Mes-Acr⁺.
Caption: Photoexcitation of Mes-Acr⁺ leads to a charge-transfer state, enabling substrate oxidation.
Experimental Characterization of the Charge-Transfer State
A multi-pronged experimental approach is necessary to fully characterize the formation, lifetime, and reactivity of the charge-transfer state.
Steady-State UV-Visible Absorption and Fluorescence Spectroscopy
-
Purpose: To determine the ground-state absorption and emission properties of the photocatalyst.
-
Methodology:
-
Prepare a dilute solution of the acridinium photocatalyst (e.g., 10⁻⁵ M) in a suitable solvent (e.g., acetonitrile).
-
Record the UV-Visible absorption spectrum using a spectrophotometer. The spectrum will reveal the wavelengths of light the molecule absorbs.
-
Record the fluorescence emission spectrum using a spectrofluorometer, exciting at a wavelength corresponding to a major absorption band. The emission spectrum provides information about the energy of the excited state.
-
-
Interpretation: The absorption spectrum of Mes-Acr⁺ typically shows a broad, featureless band in the visible region, which is characteristic of a charge-transfer transition. The fluorescence spectrum is often red-shifted relative to the absorption, and the solvatochromism (shift in emission wavelength with solvent polarity) can provide further evidence for a CT state.
Time-Resolved Fluorescence Spectroscopy
-
Purpose: To measure the lifetime of the excited state (the CT state).
-
Methodology:
-
Use a picosecond or nanosecond pulsed laser to excite the sample.
-
Detect the resulting fluorescence decay over time using a sensitive detector like a streak camera or a time-correlated single-photon counting (TCSPC) system.
-
Fit the decay trace to an exponential function to extract the excited-state lifetime (τ).
-
-
Interpretation: The lifetime of the CT state is a critical parameter. For Mes-Acr⁺, lifetimes are typically in the nanosecond to microsecond range, depending on the solvent and substitution pattern. A long lifetime is desirable for efficient catalysis.
Transient Absorption Spectroscopy
-
Purpose: To directly observe the spectral signatures of the transient species formed after photoexcitation, including the CT state and any subsequent radical ions.
-
Methodology:
-
Excite the sample with a short, intense "pump" laser pulse.
-
Probe the sample at various time delays after the pump pulse with a second, weaker "probe" light source.
-
The difference in the absorption of the probe light with and without the pump pulse provides the transient absorption spectrum.
-
-
Interpretation: The transient absorption spectrum of an acridinium photocatalyst after excitation will show features corresponding to the acridinium radical (Acr•) and the mesityl radical cation (Mes•⁺). The decay of these signals over time provides information about the lifetime of the CT state and its reactivity with substrates.
Cyclic Voltammetry
-
Purpose: To determine the ground-state and excited-state redox potentials of the photocatalyst.
-
Methodology:
-
Dissolve the acridinium salt in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Use a three-electrode setup (working, reference, and counter electrodes) in an electrochemical cell.
-
Scan the potential of the working electrode and measure the resulting current.
-
-
Interpretation: The reduction potential of the acridinium photocatalyst in its ground state (Ered(PC/PC•)) can be directly measured. The excited-state reduction potential (Ered(PC/PC•)) can then be estimated using the Rehm-Weller equation:
Ered(PC/PC•) = Ered(PC/PC•) + E₀₀
where E₀₀ is the zero-zero excitation energy, which can be estimated from the intersection of the normalized absorption and emission spectra. The excited-state potential is a direct measure of the photocatalyst's oxidizing strength.
Table 1: Representative Photophysical and Electrochemical Data for Mes-Acr⁺
| Property | Value | Technique |
| Absorption λmax | ~430 nm | UV-Vis Spectroscopy |
| Emission λmax | ~510 nm | Fluorescence Spectroscopy |
| Excited-State Lifetime (τ) | ~2.2 ns (in MeCN) | Time-Resolved Fluorescence |
| Ground-State Reduction Potential | -0.58 V vs SCE | Cyclic Voltammetry |
| Excited-State Reduction Potential | +2.08 V vs SCE | Calculated (Rehm-Weller) |
Note: These values are approximate and can vary depending on the specific derivative and solvent conditions.
The Role of the Charge-Transfer State in Catalysis
The formation of the potent oxidizing CT state is the linchpin of acridinium photoredox catalysis. The catalyst in this state can readily accept an electron from a suitable organic substrate, initiating a radical cascade that leads to the desired product.
The general catalytic cycle is depicted below:
Caption: General catalytic cycle for an oxidative acridinium photocatalyst.
The efficiency of the overall catalytic process is intimately linked to the properties of the CT state. A high quantum yield for CT state formation, a long CT state lifetime, and a sufficiently high excited-state reduction potential are all critical for successful catalysis.
Conclusion and Future Outlook
The charge-transfer state is the cornerstone of acridinium photocatalysis. A thorough understanding of its formation, properties, and reactivity is essential for the rational design of new and improved acridinium-based photocatalysts. The experimental techniques outlined in this guide provide a robust framework for characterizing these crucial intermediates. As the field of photoredox catalysis continues to evolve, the ability to precisely tune the nature of the charge-transfer state through synthetic modification of the acridinium scaffold will undoubtedly unlock new and exciting chemical transformations, with profound implications for drug discovery and materials science.
References
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric α-Chlorination of Aldehydes. Science, 322(5898), 77–80. [Link]
-
Fukuzumi, S., & Ohkubo, K. (2014). Acridinium Ions as Efficient and Robust Photoredox Catalysts. Organic & Biomolecular Chemistry, 12(33), 6059–6071. [Link]
-
Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166. [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
-
Bard, A. J., & Faulkner, L. R. (2000). Electrochemical Methods: Fundamentals and Applications. Wiley. [Link]
Spectroscopic Analysis of 9-Mesityl-10-methylacridinium Tetrafluoroborate: A Comprehensive Technical Guide for Advanced Research
Introduction: The Rise of a Powerful Photoredox Catalyst
In the landscape of modern organic synthesis and drug development, photoredox catalysis has emerged as a transformative platform, enabling novel and efficient chemical reactions under mild conditions.[1] Central to the success of this field is the development of robust and versatile photocatalysts. Among these, 9-Mesityl-10-methylacridinium tetrafluoroborate has garnered significant attention for its exceptional photophysical properties and broad applicability.[2] This organic dye, a derivative of the acridinium scaffold, possesses a unique electronic structure that allows it to act as a potent photooxidant upon excitation with visible light. Its utility spans a wide range of transformations, from anti-Markovnikov hydrofunctionalizations of alkenes to the generation of highly reactive radical intermediates.
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques essential for characterizing this compound and understanding its function as a photocatalyst. We will delve into the principles and practical execution of steady-state and time-resolved spectroscopy, as well as nuclear magnetic resonance and electrochemical methods. Beyond mere procedural descriptions, this guide emphasizes the rationale behind experimental choices, ensuring a thorough understanding of how each technique contributes to a holistic picture of the catalyst's behavior. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this remarkable photocatalyst in their work.
Molecular Structure and Fundamental Properties
This compound is an organic salt with the chemical formula C₂₃H₂₂BF₄N.[3] Its structure features a planar acridinium core, which acts as the chromophore and electron-accepting moiety. The presence of a methyl group at the 10-position and a bulky mesityl (2,4,6-trimethylphenyl) group at the 9-position are critical to its stability and photophysical properties. The tetrafluoroborate anion serves as the counterion.
The steric hindrance provided by the mesityl group forces it to adopt a nearly orthogonal orientation with respect to the acridinium plane. This geometric constraint minimizes ground-state electronic conjugation but is crucial for the formation of a long-lived charge-transfer excited state, a key feature of its photocatalytic activity.
UV-Visible Absorption Spectroscopy: Probing the Ground State
UV-Vis spectroscopy is the foundational technique for characterizing the light-absorbing properties of a photocatalyst. It provides information about the electronic transitions from the ground state to various excited states.
The "Why": Understanding Electronic Transitions
The UV-Vis absorption spectrum of this compound reveals the wavelengths of light it can absorb to initiate a photochemical process. The position and intensity of the absorption bands are dictated by the electronic structure of the acridinium core. For a photocatalyst, it is crucial to identify the wavelength of maximum absorbance (λmax) to select an appropriate light source for efficient excitation.
Experimental Protocol: UV-Visible Spectroscopy
Objective: To determine the absorption spectrum and molar absorptivity of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mM) by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent. Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 µM to 50 µM.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength range (e.g., 300-600 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.
-
Sample Measurement: Starting with the most dilute solution, rinse the cuvette with a small amount of the sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the λmax values. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Fluorescence Spectroscopy: Unveiling the Excited State
Fluorescence spectroscopy is a powerful tool for investigating the properties of the excited state, including its energy, lifetime, and susceptibility to quenching.
The "Why": Characterizing the Emissive State
Upon absorption of light, this compound is promoted to an excited singlet state (S₁). This excited state can relax back to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum provides information about the energy of the S₁ state. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process.[4] A lower quantum yield suggests that other non-radiative decay pathways, such as intersystem crossing or internal conversion, are more dominant. For a photocatalyst, understanding these competing pathways is crucial for optimizing its performance.
Experimental Protocol: Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum and quantum yield of this compound.
Materials:
-
This compound solution (prepared as for UV-Vis, with absorbance at the excitation wavelength between 0.05 and 0.1)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)[5]
-
Spectroscopic grade solvents
-
Quartz fluorescence cuvettes (1 cm path length)
-
Fluorometer
Procedure:
-
Instrument Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation wavelength to the λmax determined from the UV-Vis spectrum. Set the emission wavelength range to scan from just above the excitation wavelength to a longer wavelength (e.g., 450-700 nm).
-
Standard Measurement: Record the fluorescence spectrum of the standard solution.
-
Sample Measurement: Record the fluorescence spectrum of the this compound solution under the same experimental conditions.
-
Quantum Yield Calculation: The fluorescence quantum yield (Φf,sample) is calculated relative to the standard (Φf,std) using the following equation:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[4]
Transient Absorption Spectroscopy: Visualizing Reactive Intermediates
Transient absorption (TA) spectroscopy is a pump-probe technique that allows for the direct observation of short-lived excited states and reactive intermediates with lifetimes ranging from femtoseconds to milliseconds.[6]
The "Why": Tracking the Photocatalytic Cycle
TA spectroscopy is indispensable for elucidating the mechanism of a photoredox reaction.[7] By exciting the photocatalyst with a short laser pulse (the "pump") and monitoring the change in absorbance with a second, delayed pulse (the "probe"), one can track the formation and decay of the excited catalyst, as well as any subsequent radical ions or other transient species. This provides direct evidence for the proposed steps in the photocatalytic cycle.
Experimental Protocol: Transient Absorption Spectroscopy
Objective: To identify and characterize the transient species involved in the photochemistry of this compound.
Materials:
-
Concentrated solution of this compound in a suitable solvent.
-
Optional: Quencher or reaction substrate.
-
Laser flash photolysis setup (pump-probe system).
Procedure:
-
Sample Preparation: The sample is placed in a cuvette and often degassed to remove oxygen, which can quench excited states.
-
Data Acquisition: The sample is excited with a short laser pulse at a wavelength where the catalyst absorbs. The change in absorbance over a range of wavelengths is monitored at different time delays after the pump pulse.
-
Data Analysis: The resulting data is a three-dimensional plot of change in absorbance versus wavelength and time. Analysis of the spectral features and their decay kinetics allows for the identification of the transient species and the determination of their lifetimes and reaction rate constants.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Molecular Structure
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and connectivity of atoms in a molecule.
The "Why": Structural Verification
For this compound, ¹H and ¹³C NMR are essential for confirming its synthesis and purity. The chemical shifts and coupling patterns of the protons and carbons provide a unique fingerprint of the molecule's structure.
Experimental Protocol: NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of this compound.
Materials:
-
5-10 mg of this compound
-
Deuterated solvent (e.g., CD₃CN, DMSO-d₆)
-
NMR tube
Procedure:
-
Sample Preparation: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Assign the peaks to the corresponding protons and carbons in the molecule.
Electrochemistry: Determining Redox Potentials
Cyclic voltammetry (CV) is an electrochemical technique used to measure the reduction and oxidation potentials of a molecule.
The "Why": Quantifying Catalytic Power
The redox potentials of this compound are critical for predicting its ability to oxidize or reduce a substrate in a photocatalytic reaction. The ground-state and excited-state redox potentials determine the thermodynamic feasibility of electron transfer processes.
Experimental Protocol: Cyclic Voltammetry
Objective: To determine the ground-state redox potentials of this compound.
Materials:
-
A solution of this compound (approx. 1 mM) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
A three-electrode electrochemical cell (working, reference, and counter electrodes).
-
Potentiostat.
Procedure:
-
Cell Assembly: Assemble the electrochemical cell with the sample solution.
-
Data Acquisition: Connect the electrodes to the potentiostat and apply a potential sweep. The potential is scanned in one direction and then reversed, and the resulting current is measured.[8]
-
Data Analysis: The resulting plot of current versus potential (a voltammogram) shows peaks corresponding to the oxidation and reduction events. The potentials of these peaks are used to determine the formal redox potentials.
Data Summary and Visualization
A comprehensive understanding of this compound requires the integration of data from all spectroscopic and electrochemical techniques.
Tabulated Spectroscopic and Electrochemical Data
| Property | Value | Solvent | Reference |
| UV-Vis Absorption | |||
| λmax | ~430 nm | Acetonitrile | |
| Fluorescence Emission | |||
| λem | ~500 nm (LE), ~570 nm (CT) | Acetonitrile | |
| Redox Potentials | |||
| E₁/₂(A⁺/A•) | -0.57 V vs SCE | Acetonitrile | [9] |
| E₁/₂(A⁺*/A•) | +2.06 V vs SCE | Acetonitrile |
Note: LE refers to the locally excited state and CT refers to the charge-transfer state. The exact values can vary slightly depending on the solvent and experimental conditions.
Jablonski Diagram of Photophysical Processes
The following diagram illustrates the key photophysical pathways for this compound upon photoexcitation.
Caption: Jablonski diagram illustrating the photophysical processes of 9-Mesityl-10-methylacridinium ion.
Experimental Workflow for Spectroscopic Analysis
This diagram outlines the logical flow of experiments for a thorough spectroscopic characterization.
Caption: Experimental workflow for the comprehensive analysis of a photoredox catalyst.
Photocatalytic Cycle
The following diagram illustrates a general oxidative photocatalytic cycle for this compound.
Caption: Generalized oxidative photocatalytic cycle of 9-Mesityl-10-methylacridinium ion.
Conclusion and Future Outlook
The comprehensive spectroscopic analysis of this compound is paramount to understanding and optimizing its function as a powerful photoredox catalyst. This guide has provided a detailed framework for its characterization, from fundamental structural verification to the elucidation of complex photophysical and electrochemical properties. The synergistic application of UV-Vis, fluorescence, transient absorption, and NMR spectroscopies, coupled with electrochemical methods, provides the necessary insights to harness the full potential of this catalyst in innovative chemical synthesis and drug discovery. As the field of photoredox catalysis continues to evolve, the rigorous spectroscopic characterization of novel catalysts will remain a critical endeavor, driving the development of more efficient and selective chemical transformations.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C23H22BF4N | CID 71816562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mtxlabsglobal.com [mtxlabsglobal.com]
- 9. ossila.com [ossila.com]
An In-Depth Technical Guide to Understanding the Redox Potential of Acridinium Salts
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For Researchers, Scientists, and Drug Development Professionals
Foreword: The Versatile Electron Acceptor
Acridinium salts, a class of nitrogen-containing heterocyclic organic compounds, have emerged as powerful tools in a diverse range of scientific disciplines. Their unique electrochemical and photophysical properties, particularly their tunable redox potentials, have positioned them as key players in fields such as clinical diagnostics, organic synthesis, and materials science. This guide provides a comprehensive exploration of the fundamental principles governing the redox behavior of acridinium salts, methodologies for its characterization, and the innovative applications that leverage these properties. As a senior application scientist, the aim is to not only present the established knowledge but also to provide insights into the causality behind experimental choices, ensuring a robust and self-validating understanding of this fascinating class of molecules.
The Core of Reactivity: Understanding the Acridinium Redox Manifold
The reactivity of acridinium salts is intrinsically linked to their ability to accept electrons, a process quantified by their reduction potential. In their ground state, acridinium salts are cationic and can undergo a one-electron reduction to form a neutral acridinyl radical. This transformation is central to their function in numerous applications.
The Ground State Reduction
The ground-state reduction potential (Ered) is a measure of the thermodynamic tendency of the acridinium cation (Acr⁺) to accept an electron and form the corresponding acridinyl radical (Acr•). This process can be represented by the following half-reaction:
Acr⁺ + e⁻ ⇌ Acr•
The value of Ered is a critical parameter that dictates the feasibility of electron transfer from a potential donor molecule. A more positive reduction potential indicates a greater driving force for the acridinium salt to be reduced.
The Excited State: A Paradigm of Enhanced Power
Upon absorption of light, acridinium salts are promoted to an electronically excited state (Acr⁺). This excited state is a significantly more potent oxidant than the ground state, possessing a much higher reduction potential (Ered).[1] This photoinduced enhancement of oxidizing power is the cornerstone of their application in photoredox catalysis.[1][2] The excited-state reduction potential can be estimated using the Rehm-Weller equation, which relates it to the ground-state reduction potential and the excited-state energy (E0-0):
Ered = Ered + E0-0*
This ability to dramatically increase oxidizing power simply by irradiation with light provides a temporal and spatial control over redox reactions that is highly desirable in synthetic chemistry.
Tailoring the Potential: Factors Influencing Acridinium Redox Properties
The remarkable utility of acridinium salts stems from the ability to fine-tune their redox potentials through synthetic modifications.[3][4][5] This modularity allows for the rational design of acridinium derivatives with specific electrochemical properties tailored for a given application.
Substituent Effects on the Acridinium Core
The electronic nature of substituents on the acridinium ring system has a profound impact on the redox potential.
-
Electron-withdrawing groups (e.g., halogens, nitro groups) stabilize the acridinyl radical, making the reduction of the acridinium cation more favorable. This results in a more positive reduction potential.
-
Electron-donating groups (e.g., alkoxy, amino groups) destabilize the acridinyl radical, making the reduction less favorable and shifting the redox potential to more negative values.[6]
The Influence of the N-Substituent
The substituent at the nitrogen atom (N-10 position) of the acridinium ring also plays a crucial role. While modifications to the N-substituent generally have a smaller effect on the redox potential compared to substituents on the acridinium core, they can significantly influence other important properties like excited-state lifetimes and stability.[7] For instance, N-arylation has been shown to enhance the chemical stability of acridinium catalysts.[6]
The C-9 Position: A Hub of Functionality
The substituent at the C-9 position is particularly important in dictating the photophysical and electrochemical properties. The introduction of a bulky group, such as a mesityl group in the widely used Fukuzumi catalyst (9-mesityl-10-methylacridinium), is crucial for achieving long-lived charge-transfer states upon photoexcitation, which is essential for efficient photoredox catalysis.[8]
The following table summarizes the ground-state and excited-state reduction potentials of selected acridinium salts, illustrating the impact of structural modifications.
| Acridinium Salt Derivative | Ground-State Reduction Potential (Ered vs. SCE) | Excited-State Reduction Potential (E*red vs. SCE) | Reference |
| 9-Mesityl-10-methylacridinium | -0.54 V | +2.06 V | [3] |
| N-Arylated Acridinium Salts | Varies | +1.62 to +2.08 V | [6] |
| 1,8-Dimethoxy-acridinium salts | Varies | +1.19 to +1.88 V | [6][9] |
| Acridinium salts without amino functionalities | Varies | up to +2.32 V | [6] |
| Electron-deficient acridinium salts | Varies | +2.56 to +3.05 V | [10][11] |
Measuring the Potential: Experimental Protocols
The accurate determination of redox potentials is paramount for understanding and predicting the behavior of acridinium salts. Cyclic voltammetry (CV) is the most common and powerful electrochemical technique employed for this purpose.
Cyclic Voltammetry: An Electrochemical Snapshot
Cyclic voltammetry involves applying a linearly varying potential to a working electrode immersed in a solution containing the analyte (the acridinium salt) and a supporting electrolyte. The resulting current is measured as a function of the applied potential. A typical cyclic voltammogram for a reversible one-electron reduction of an acridinium salt will show a cathodic (reduction) peak and an anodic (oxidation) peak.
Experimental Protocol for Cyclic Voltammetry of Acridinium Salts
Objective: To determine the ground-state reduction potential (E1/2) of an acridinium salt.
Materials:
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat
-
Electrochemical cell
-
Acridinium salt sample
-
Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, followed by sonication in deionized water and the chosen solvent. Dry the electrode thoroughly.
-
Solution Preparation: Prepare a solution of the acridinium salt (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution throughout the experiment.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the deoxygenated solution.
-
Cyclic Voltammetry Measurement:
-
Set the potentiostat to the cyclic voltammetry mode.
-
Define the potential window. This should span a range that includes the expected reduction potential of the acridinium salt.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the potential sweep and record the resulting voltammogram.
-
-
Data Analysis:
-
Determine the cathodic peak potential (Epc) and the anodic peak potential (Epa).
-
For a reversible process, the half-wave potential (E1/2), which is a good approximation of the standard reduction potential, is calculated as: E1/2 = (Epa + Epc) / 2
-
The peak separation (ΔEp = Epa - Epc) for a reversible one-electron process should be close to 59 mV at 25 °C.
-
Causality Behind Experimental Choices:
-
Anhydrous and Degassed Solvent: Water and oxygen are electroactive and can produce interfering signals. Using an anhydrous, degassed solvent is crucial for obtaining a clean and interpretable voltammogram.
-
Supporting Electrolyte: The supporting electrolyte is necessary to ensure sufficient conductivity of the solution and to minimize the iR drop (the potential drop due to the resistance of the solution).
-
Three-Electrode Setup: The three-electrode configuration is essential for accurate potential control. The reference electrode provides a stable potential against which the working electrode potential is measured, while the counter electrode serves to pass the current.
Applications Leveraging the Redox Potential of Acridinium Salts
The tunable redox properties of acridinium salts have led to their widespread use in various scientific and technological domains.
Chemiluminescence: Light from Redox Reactions
Acridinium esters are renowned for their use as highly sensitive chemiluminescent labels in clinical diagnostics.[12][13] The light-emitting reaction is triggered by a redox process. In a typical assay, the acridinium ester reacts with an oxidant, such as hydrogen peroxide, in an alkaline medium.[14] This leads to the formation of a high-energy dioxetanone intermediate, which upon decomposition, produces an electronically excited N-methylacridone that emits light as it relaxes to its ground state.[12] The intensity of the emitted light is directly proportional to the concentration of the acridinium-labeled analyte. Interestingly, chemiluminescence can also be triggered under reductive conditions.[15][16]
}
Chemiluminescence mechanism of acridinium esters.
Photoredox Catalysis: Driving Chemical Transformations with Light
Acridinium salts have emerged as a sustainable and powerful class of organic photoredox catalysts.[3][4][17] Their strong oxidizing power in the excited state enables the activation of a wide range of organic substrates through single-electron transfer (SET).[1] This has led to the development of novel synthetic methodologies for C-C and C-N bond formation, as well as for the functionalization of complex molecules.[3] The catalytic cycle typically involves the photoexcitation of the acridinium catalyst, followed by electron transfer from a substrate to the excited catalyst, generating a radical ion and the reduced acridinyl radical. The radical ion then undergoes further reaction, and the acridinyl radical is reoxidized to regenerate the ground-state catalyst, thus completing the catalytic cycle.
}
General mechanism of acridinium-based photoredox catalysis.
Conclusion: A Bright Future for Acridinium Salts
The redox potential of acridinium salts is a fundamental property that underpins their diverse and expanding applications. The ability to rationally design and synthesize acridinium derivatives with tailored electrochemical properties provides a powerful platform for innovation in fields ranging from life sciences to materials science. A thorough understanding of the principles governing their redox behavior, coupled with robust experimental methodologies for their characterization, is essential for harnessing the full potential of this versatile class of compounds. As research continues to uncover new facets of their reactivity, acridinium salts are poised to play an even more significant role in addressing contemporary scientific challenges.
References
- Polymer Chemistry, Acridinium salts as photoredox organocatalysts for photomediated cationic RAFT and DT polymeriz
- Analytical and Bioanalytical Chemistry, Chemiluminescent reductive acridinium triggering (CRAT)
- RSC Publishing, Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applic
- CCS Chemistry, Synthesis of Acridinium Photocatalysts via Site-Selective C–H Alkyl
- Nicewicz Laboratory, Organic Photoredox C
- PubMed, Synthesis and Characterization of Acridinium Dyes for Photoredox C
- PMC, Synthesis and Characterization of Acridinium Dyes for Photoredox C
- Google Patents, Acridinium ester chemiluminescence upon reductive triggering,
- MDPI, Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium C
- ResearchGate, Synthesis and Applications of Acridinium Salts (Upd
- Luminescence, Chemiluminescence accompanied by the reaction of acridinium ester and manganese (II),
- R Discovery, Synthesis and Characterization of Acridinium Dyes for Photoredox C
- ResearchGate, Electron‐Poor Acridones and Acridiniums as Super Photooxidants in Molecular Photoelectrochemistry by Unusual Mechanisms,
- PubMed, Electron-Poor Acridones and Acridiniums as Super Photooxidants in Molecular Photoelectrochemistry by Unusual Mechanisms,
- Cardiff University, Development of a series of modified acridinium esters for use in clinical diagnostics,
- RSC Publishing, Design and application of aminoacridinium organophotoredox c
- AAT Bioquest, Lumiwox™ acridinium NHS ester,
- RSC Publishing, Synthesis and properties of chemiluminescent acridinium esters with different N-alkyl groups,
- ResearchGate, Proposed chemiluminescence mechanism of acridinium deriv
- ACS Publications, Ad Hoc Adjustment of Photoredox Properties by the Late-Stage Diversification of Acridinium Photoc
- ResearchGate, (PDF) Chemiluminogenic acridinium salts: A comparison study.
- ResearchGate, Important acridinium photoc
- ResearchGate, Development of the photoreducing acridiniums. (A) Three step...,
- YouTube, Synthesis of Acridinium Photoredox Catalysts with Dr. Alex White (Episode 67),
- The Doyle Group, Diversification of acridinium photoc
- ResearchGate, Cyclic voltammogram of acridine microparticles in 1 M KNO 3 buffered to...,
- ResearchGate, Cyclic voltammogram of acridone and thioxanthone deriv
- ResearchGate, Photoredox catalysis of acridinium and quinolinium ion deriv
- Wiley Online Library, Unlocking Photocatalytic Activity of Acridinium Salts by Anion‐Binding Co‐C
- ACS Publications, Nickel-Catalyzed Electroreductive Coupling of Alkylpyridinium Salts and Aryl Halides,
Sources
- 1. Organic Photoredox Catalysis — Nicewicz Laboratory [nicewiczlaboratory.com]
- 2. youtube.com [youtube.com]
- 3. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]
- 4. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and application of aminoacridinium organophotoredox catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08524F [pubs.rsc.org]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Electron-Poor Acridones and Acridiniums as Super Photooxidants in Molecular Photoelectrochemistry by Unusual Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. Synthesis and properties of chemiluminescent acridinium esters with different N-alkyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations | MDPI [mdpi.com]
- 15. Chemiluminescent reductive acridinium triggering (CRAT)--mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2012028167A2 - Acridinium ester chemiluminescence upon reductive triggering - Google Patents [patents.google.com]
- 17. Acridinium salts as photoredox organocatalysts for photomediated cationic RAFT and DT polymerizations of vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The Fukuzumi Catalyst: A Technical Guide to a Paradigm Shift in Photoredox Catalysis
Abstract
The advent of photoredox catalysis has revolutionized the field of organic synthesis, offering novel pathways for bond formation under mild conditions. Central to this revolution has been the development of potent photocatalysts that can harness the energy of visible light to drive challenging chemical transformations. Among these, the class of organic photocatalysts pioneered by Professor Shunichi Fukuzumi has carved out a significant niche, offering a powerful metal-free alternative to traditional iridium and ruthenium complexes. This technical guide provides an in-depth exploration of the discovery, development, and application of the archetypal Fukuzumi catalyst, 9-mesityl-10-methylacridinium ion (Acr⁺–Mes), and its derivatives. We will delve into the fundamental principles guiding its design, its unique photophysical properties, and its application in a range of synthetic methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement this powerful catalytic system in their work.
Introduction: The Genesis of the Fukuzumi Catalyst
The journey to the Fukuzumi catalyst began not in the realm of synthetic organic chemistry, but in the pursuit of mimicking one of nature's most fundamental processes: photosynthesis. Professor Shunichi Fukuzumi's research was deeply rooted in understanding and replicating the photoinduced electron transfer events that drive energy conversion in photosynthetic reaction centers.[1] A key challenge in creating artificial photosynthetic systems is to achieve a long-lived charge-separated state, where an electron is transferred from a donor to an acceptor upon light absorption, and the resulting radical ion pair is stable enough to engage in subsequent chemical reactions.[2]
This foundational research led to the ingenious design of the 9-mesityl-10-methylacridinium ion (Acr⁺–Mes).[1] The core concept was to create a donor-acceptor dyad within a single molecule. The acridinium ion serves as a potent electron acceptor, while the sterically hindered mesityl group, positioned at the 9-position, acts as an electron donor.[3] Upon photoexcitation with visible light, an intramolecular electron transfer occurs, generating a long-lived electron-transfer state (Acr•–Mes•⁺).[2] This excited state possesses remarkable oxidizing power, with a reduction potential exceeding +2.0 V versus a saturated calomel electrode (SCE), enabling it to oxidize a wide range of organic substrates that are inert to many traditional photocatalysts.[4]
The introduction of the bulky mesityl group was a critical design choice. Not only does it act as the intramolecular electron donor, but it also sterically shields the 9-position of the acridinium core from nucleophilic attack, a common deactivation pathway for simpler acridinium dyes, thus preventing photobleaching and enhancing the catalyst's stability. This elegant design, born from fundamental studies of photoinduced electron transfer, provided the chemical community with a robust, metal-free photocatalyst with exceptional reactivity.
The Heart of the Catalyst: Synthesis and Photophysical Properties
The practical utility of any catalyst is intrinsically linked to its accessibility and well-defined properties. The Fukuzumi catalyst and its derivatives are readily synthesized, and their photophysical characteristics have been extensively studied.
Synthesis of Acridinium-Based Photocatalysts
The original synthesis of 9-mesityl-10-methylacridinium perchlorate involves the reaction of N-methylacridone with mesityl magnesium bromide, followed by treatment with perchloric acid.[5] While effective, this method can suffer from moderate yields and the use of hazardous perchloric acid.[5] More contemporary and versatile methods have since been developed, particularly for the synthesis of related, highly effective acridinium salts such as 9-mesityl-10-methylacridinium tetrafluoroborate, which is often preferred due to its improved handling properties.[1][6]
A significant advancement in the synthesis of acridinium photocatalysts was the development of a gram-scale preparation of 3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate by the Nicewicz group. This more robust catalyst exhibits enhanced stability and has seen widespread use. The synthesis starts from the corresponding xanthylium salt.
Experimental Protocol: Gram-Scale Synthesis of 3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium Tetrafluoroborate
-
To an oven-dried 250 mL round-bottom flask under an argon atmosphere, add 3,6-di-tert-butyl-9-mesitylxanthylium tetrafluoroborate (10.0 g, 20.1 mmol, 1.0 equiv) and dry, degassed dichloromethane (40 mL).
-
To the resulting solution, add acetic acid (3.40 mL, 60.2 mmol, 3.0 equiv) followed by triethylamine (4.20 mL, 30.1 mmol, 1.5 equiv).
-
Add aniline (2.20 mL, 24.1 mmol, 1.2 equiv) dropwise.
-
Cover the flask with aluminum foil to protect it from light and stir the reaction mixture at room temperature for 12 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with water (1 x 50 mL) followed by saturated aqueous sodium bicarbonate solution (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired acridinium photocatalyst.
Photophysical Properties: A Quantitative Look
The efficacy of the Fukuzumi catalyst and its derivatives stems from their unique photophysical properties. Upon absorption of visible light (typically around 450 nm), they are promoted to an excited state with a potent oxidizing ability.[6] The key parameters that define their performance are the excited-state reduction potential (E*red), which quantifies their oxidizing power, and the excited-state lifetime (τ), which determines the time window for them to react with a substrate. Laser flash photolysis has been an indispensable tool in characterizing the transient intermediates and elucidating the kinetics of the photoinduced processes.[3][7]
Below is a table summarizing the photophysical properties of several key acridinium-based photocatalysts.
| Catalyst | Ground-State Reduction Potential (Ered vs SCE) | Excited-State Energy (E0,0, eV) | Excited-State Reduction Potential (E*red vs SCE) | Excited-State Lifetime (τ, ns) |
| 1 (Fukuzumi Catalyst) | -0.55 | 2.61 | +2.06 | 15.1 |
| 2 | -0.52 | 2.60 | +2.08 | 17.5 |
| 22 | -0.54 | 2.62 | +2.08 | 21.3 |
| 23 | -0.51 | 2.62 | +2.11 | 20.2 |
| 26 | -0.59 | 2.64 | +2.05 | 23.9 |
Data compiled from various sources, including Doyle et al.
This data highlights the exceptional oxidizing power of these catalysts in their excited state, with E*red values consistently above +2.0 V vs SCE. Furthermore, the development of derivatives has allowed for the fine-tuning of properties such as the excited-state lifetime, which can be crucial for optimizing catalytic efficiency in specific applications.[8]
Mechanism of Action: A Tale of Photoinduced Electron Transfer
The unifying mechanistic principle behind the reactivity of the Fukuzumi catalyst is photoinduced electron transfer (PET). The general catalytic cycle can be described as follows:
General Catalytic Cycle of the Fukuzumi Catalyst.
-
Photoexcitation: The ground-state Fukuzumi catalyst (Acr⁺–Mes) absorbs a photon of visible light, promoting it to a locally excited singlet state.
-
Intramolecular Electron Transfer: This is followed by a rapid intramolecular electron transfer from the mesityl donor to the acridinium acceptor, forming the long-lived electron-transfer state (Acr•–Mes•⁺).
-
Single Electron Transfer (SET) to Substrate: The highly oxidizing Acr•–Mes•⁺ state abstracts an electron from a suitable substrate (S), generating a substrate radical cation (S•⁺) and the reduced form of the catalyst.
-
Substrate Transformation: The highly reactive substrate radical cation undergoes a variety of subsequent transformations, such as nucleophilic attack, fragmentation, or hydrogen atom abstraction, ultimately leading to the desired product.
-
Catalyst Regeneration: The reduced catalyst is then regenerated to its ground state through a subsequent redox event, completing the catalytic cycle.
This general mechanism underpins the diverse applications of the Fukuzumi catalyst in organic synthesis.
Applications in Organic Synthesis: Enabling Novel Transformations
The potent oxidizing nature of the excited Fukuzumi catalyst has been harnessed to achieve a wide array of synthetic transformations, many of which were previously challenging or required harsh reaction conditions.
Direct Oxygenation of Aromatic Hydrocarbons
One of the early and remarkable applications of Fukuzumi-type catalysts was the direct oxygenation of benzene to phenol using molecular oxygen as the oxidant and water as the oxygen source.[9] This reaction is notoriously difficult to achieve selectively. The Fukuzumi group demonstrated that photocatalysts like 3-cyano-1-methylquinolinium ion (QuCN⁺) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) could efficiently catalyze this transformation under visible light irradiation at room temperature.[9] The mechanism involves the photoinduced electron transfer from benzene to the excited photocatalyst, followed by the reaction of the benzene radical cation with water.
Anti-Markovnikov Hydrofunctionalization of Alkenes
The Nicewicz research group has extensively developed the use of the Fukuzumi catalyst for a variety of anti-Markovnikov hydrofunctionalization reactions of alkenes. These reactions provide a powerful tool for accessing products with regioselectivity opposite to that predicted by the classical Markovnikov's rule. The general strategy involves the oxidation of the alkene to a radical cation, which is then trapped by a nucleophile at the sterically less hindered position. A hydrogen atom transfer (HAT) agent is often employed to complete the transformation.
Representative Application: Anti-Markovnikov Hydroamination of Unsaturated Amines
A particularly valuable application is the intramolecular anti-Markovnikov hydroamination of unsaturated amines to generate nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.[1][10][11]
Experimental Protocol: Intramolecular Anti-Markovnikov Hydroamination [1]
-
To an oven-dried vial equipped with a magnetic stir bar, add the unsaturated amine substrate (1.0 equiv).
-
Add this compound (1-2 mol%) and thiophenol (10-20 mol%) as a hydrogen atom donor.
-
Dissolve the mixture in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Seal the vial and irradiate with a blue LED lamp (e.g., 450 nm) with stirring at room temperature for the specified reaction time (typically 12-24 hours).
-
Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography.
The scope of this reaction is broad, tolerating a variety of substituents on both the alkene and the amine. Below is a table summarizing the results for the intramolecular hydroamination of a selection of unsaturated amines.
| Substrate | Product | Yield (%) |
| N-Tosyl-4-penten-1-amine | 1-Tosyl-2-methylpyrrolidine | 85 |
| N-Tosyl-5-hexen-1-amine | 1-Tosyl-2-methylpiperidine | 81 |
| N-(tert-Butoxycarbonyl)-4-penten-1-amine | 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine | 75 |
| N-Tosyl-2,2-dimethyl-4-penten-1-amine | 1-Tosyl-2,2,5-trimethylpyrrolidine | 92 |
Yields are for the isolated product. Data adapted from Nicewicz et al.[1]
The catalytic cycle for this transformation is depicted below:
Catalytic Cycle for Anti-Markovnikov Hydroamination.
Other Notable Applications
The versatility of the Fukuzumi catalyst extends to a range of other valuable transformations, including:
-
Aerobic Bromination of Aromatic Compounds: In the presence of hydrogen bromide and molecular oxygen, the Fukuzumi catalyst can effect the selective monobromination of electron-rich aromatic compounds.[12]
-
Hydrodecarboxylation of Carboxylic Acids: Carboxylic acids can be converted to the corresponding alkanes via a photoredox-mediated decarboxylation and subsequent hydrogen atom transfer.
-
Addition of Mineral Acids to Alkenes: The anti-Markovnikov addition of strong acids like HCl and HBr to alkenes can be achieved with high regioselectivity.
Conclusion and Future Outlook
The discovery and development of the Fukuzumi catalyst represent a landmark achievement in the field of photoredox catalysis. By drawing inspiration from the fundamental principles of photosynthesis, a powerful and versatile class of organic photocatalysts has been created. These acridinium-based catalysts have not only provided a sustainable, metal-free alternative to traditional systems but have also enabled the development of novel synthetic methodologies that were previously inaccessible. The ability to fine-tune their photophysical properties through rational design continues to expand their utility. As the demand for greener and more efficient synthetic methods grows, the Fukuzumi catalyst and its future generations are poised to play an increasingly important role in both academic research and industrial applications, from the synthesis of complex molecules to the development of new materials and energy conversion systems.
References
- Baumgartner, T., & Jurca, T. (Eds.). (2017).
- Fokin, A. A., & Schreiner, P. R. (2014). Selective alkane functionalization.
- Fukuzumi, S., Lee, Y. M., & Nam, W. (2018). Photoredox catalysis of acridinium and quinolinium ion derivatives. Bulletin of the Korean Chemical Society, 39(1), 4-23.
- Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166.
- Fukuzumi, S., Ohkubo, K., & Suenobu, T. (2014). Development of organic photocatalysts for solar energy conversion. Accounts of Chemical Research, 47(5), 1454-1463.
- Nicewicz, D. A., & Nguyen, T. M. (2014). Recent applications of organic dyes as photoredox catalysts in organic synthesis.
- Nguyen, T. M., & Nicewicz, D. A. (2014). Anti-Markovnikov hydroamination of alkenes catalyzed by a two-component organic photoredox system: direct access to phenethylamine derivatives.
- Doyle, A. G., et al. (2020). Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. Organic Letters, 22(15), 5965-5969.
- Nguyen, T. M., & Nicewicz, D. A. (2013). Anti-Markovnikov hydroamination of alkenes catalyzed by an organic photoredox system. Journal of the American Chemical Society, 135(26), 9588-9591.
- Hughes, G. K., & Ritchie, E. (1951). The chemical constituents of Australian Flindersia species. Part V. The constituents of F. collina Bailey, F. maculosa Lindl., and F. australis R.Br. Australian Journal of Chemistry, 4(3), 449-461.
- Kamel Taha El-Omari, N. (2012). Synthesis of 9-methylacridine.
- Sparr, C., et al. (2021). Ad Hoc Adjustment of Photoredox Properties by the Late-Stage Diversification of Acridinium Photocatalysts.
- Fukuzumi, S., & Ohkubo, K. (2014). Organic synthetic transformations using organic dyes as photoredox catalysts. Organic & Biomolecular Chemistry, 12(32), 6059-6071.
- Nicewicz, D. A., & Nguyen, T. M. (2013). Anti-Markovnikov Hydroamination of Alkenes Catalyzed by an Organic Photoredox System. Journal of the American Chemical Society, 135(26), 9588–9591.
- Doyle, A. G., et al. (2022). Diversification of acridinium photocatalysts. Chemical Science, 13(1), 125-130.
- Scaiano, J. C. (Ed.). (2019). Review of laser flash photolysis of organic molecules (2015–2018). Royal Society of Chemistry.
- Nicewicz, D. A., et al. (2016). On the Photochemical Stability of the 9-Mesityl-10-methylacridinium Cation. The Journal of Organic Chemistry, 81(15), 6434-6439.
- Baum, A., et al. (2018). Production of N-methylacridone using the strain B-NMA3.
- Soulé, J.-F., et al. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. Chemical Society Reviews, 52(8), 2836-2856.
- Fukuzumi, S., Lee, Y. M., & Nam, W. (2018). Photoredox catalysis of acridinium and quinolinium ion derivatives. Pure and Applied Chemistry, 90(7), 1117-1131.
- Doyle, A. G., et al. (2021). Using Data Science to Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Alcohol-Derived Radical Sources. Journal of the American Chemical Society, 143(30), 11623-11632.
- Doyle, A. G., et al. (2021). Using Data Science to Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Alcohol-Derived Radical Sources. ChemRxiv.
- Miranda, M. A., et al. (2012). Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2-Alkoxy Thioxanthones. The Journal of Physical Chemistry A, 116(25), 6466-6473.
- Brede, O., et al. (2014). Substrate scope 5–9 and yields of products 10–14 after photoredox catalytic methoxylation by N-phenylphenothiazines 1 and 2.
- Fukuzumi, S., et al. (2012). Selective photocatalytic aerobic bromination with hydrogen bromide via an electron-transfer state of 9-mesityl-10-methylacridinium ion. Chemical Science, 3(4), 1134-1139.
- Chen, Y., et al. (2018). Methylation synthesis method of N-heterocyclic compound.
- O'Neil, I. A. (2010). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. The University of Liverpool Repository.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]
- 6. solid | Sigma-Aldrich [sigmaaldrich.cn]
- 7. books.rsc.org [books.rsc.org]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. Organic synthetic transformations using organic dyes as photoredox catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00843J [pubs.rsc.org]
- 10. Anti-Markovnikov Hydroamination of Alkenes Catalyzed by a Two-Component Organic Photoredox System: Direct Access to Phenethylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Markovnikov Hydroamination of Alkenes Catalyzed by an Organic Photoredox System [organic-chemistry.org]
- 12. Ad Hoc Adjustment of Photoredox Properties by the Late-Stage Diversification of Acridinium Photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical calculations for 9-Mesityl-10-methylacridinium tetrafluoroborate
An In-Depth Technical Guide to the Theoretical Calculation of 9-Mesityl-10-methylacridinium tetrafluoroborate
Authored by: Gemini, Senior Application Scientist
Abstract: this compound is a prominent organic photocatalyst renowned for its exceptional photoredox properties. A deep understanding of its electronic structure and excited-state dynamics is paramount for optimizing its catalytic efficiency and designing novel applications. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of theoretical calculations, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate the multifaceted photochemical behavior of this catalyst. We will delve into the causality behind computational choices, present self-validating protocols, and ground all claims in authoritative sources.
Introduction: The Significance of this compound in Photocatalysis
9-Mesityl-10-methylacridinium (Acr⁺–Mes) has emerged as a powerhouse in the realm of organic photoredox catalysis. Its efficacy stems from a unique donor-acceptor architecture, where the acridinium core acts as an electron acceptor and the sterically hindered mesityl group serves as an electron donor. Upon photoexcitation, this molecule can form a long-lived charge-separated state, rendering it a potent oxidant and reductant. This dual reactivity has been harnessed in a wide array of chemical transformations, including anti-Markovnikov hydroamination and the addition of carboxylic acids to alkenes. The tetrafluoroborate salt is a common commercially available form of this catalyst.
Theoretical calculations provide an indispensable toolkit for dissecting the intricate photophysical processes that govern the activity of Acr⁺–Mes. By employing methods like DFT and TD-DFT, we can predict and rationalize its electronic structure, absorption and emission spectra, redox potentials, and the nature of its excited states, thereby guiding experimental design and the development of next-generation photocatalysts.
Theoretical Background: A Primer on DFT and TD-DFT
At the heart of modern computational chemistry, Density Functional Theory (DFT) offers a robust framework for calculating the electronic structure of molecules. Instead of grappling with the complexities of the many-electron wavefunction, DFT focuses on the electron density, a more manageable quantity. For a given molecule, the ground-state energy and other properties are a functional of the electron density.
While DFT excels at describing ground-state properties, the study of photocatalysis necessitates an understanding of excited states. This is where Time-Dependent DFT (TD-DFT) comes into play. TD-DFT is an extension of DFT that allows for the calculation of electronic excitation energies, which correspond to the absorption of light by a molecule. This enables the prediction of UV-Vis absorption spectra and provides insights into the nature of the electronic transitions involved.
Computational Protocol: Modeling 9-Mesityl-10-methylacridinium
The accuracy of theoretical calculations is intrinsically linked to the chosen methodology. Here, we present a validated, step-by-step protocol for modeling 9-Mesityl-10-methylacridinium.
Geometry Optimization
The first crucial step is to obtain an accurate three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.
Experimental Protocol:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Input Structure: Start with an initial guess for the structure of the 9-Mesityl-10-methylacridinium cation. This can be built using the software's molecular editor. The tetrafluoroborate anion is typically omitted in calculations focusing on the cation's electronic properties in solution, as it is considered a non-coordinating counterion.
-
Methodology:
-
Functional: The B3LYP hybrid functional is a widely used and well-benchmarked choice for organic molecules, demonstrating a good balance between accuracy and computational cost.
-
Basis Set: The 6-31G* basis set is a suitable starting point, providing a reasonable description of the electronic structure for a molecule of this size. For higher accuracy, larger basis sets like 6-311+G(d,p) can be employed.
-
Solvation Model: To mimic the experimental conditions in solution (e.g., acetonitrile or benzonitrile), a continuum solvation model such as the Polarizable Continuum Model (PCM) is essential.
-
-
Execution: Run the geometry optimization calculation. The successful completion of the job will yield the optimized coordinates and the ground-state energy of the molecule.
Electronic Structure Analysis
With the optimized geometry, we can now probe the electronic structure to understand the distribution of electrons and the nature of the frontier molecular orbitals (HOMO and LUMO).
Experimental Protocol:
-
Input: Use the optimized coordinates from the previous step.
-
Calculation Type: Perform a single-point energy calculation using the same functional, basis set, and solvation model.
-
Analysis:
-
Visualize the HOMO and LUMO. For Acr⁺–Mes, the HOMO is expected to be localized on the electron-rich mesitylene moiety, while the LUMO should be localized on the electron-deficient acridinium core. This separation is key to its photoinduced electron transfer characteristics.
-
Analyze the Mulliken or Natural Bond Orbital (NBO) charges to understand the charge distribution across the molecule.
-
Simulating the UV-Vis Absorption Spectrum
TD-DFT calculations allow us to predict the electronic transitions that give rise to the molecule's characteristic absorption spectrum.
Experimental Protocol:
-
Input: Use the optimized ground-state geometry.
-
Methodology:
-
Functional and Basis Set: The same functional and basis set used for the geometry optimization can be employed. For improved accuracy in describing charge-transfer excitations, long-range corrected functionals like CAM-B3LYP may be considered.
-
Number of States: Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the visible and near-UV regions of the spectrum.
-
Solvation Model: Continue to use the PCM to account for solvent effects.
-
-
Analysis:
-
The output will provide the excitation energies (in eV or nm) and the oscillator strengths for each transition. The oscillator strength is a measure of the intensity of the absorption.
-
Plot the oscillator strength against the wavelength to generate a theoretical UV-Vis spectrum.
-
Analyze the major contributing orbital transitions for the most intense absorptions to understand their nature (e.g., π→π* or charge-transfer).
-
Predicting Redox Potentials
The redox potentials of a photocatalyst are critical parameters that determine its ability to engage in electron transfer reactions. DFT can be used to estimate these values.
Experimental Protocol:
-
Calculate the Energies of the Oxidized and Reduced Species:
-
For the oxidation potential , perform a geometry optimization and single-point energy calculation for the dication radical (Acr²⁺˙–Mes).
-
For the reduction potential , perform a geometry optimization and single-point energy calculation for the neutral radical (Acr˙–Mes).
-
-
Thermodynamic Cycle: The absolute redox potential can be calculated using a thermodynamic cycle that relates the free energy of the redox reaction in solution to the ionization potential or electron affinity in the gas phase and the solvation energies of the species involved. A simpler, more common approach is to calculate the relative redox potential against a known reference compound.
-
Correlation with Experimental Data: The calculated redox potentials can be correlated with experimental values obtained from techniques like cyclic voltammetry.
Data Presentation and Visualization
For clarity and ease of interpretation, it is crucial to present computational data in a structured manner.
Table 1: Calculated vs. Experimental Properties of 9-Mesityl-10-methylacridinium
| Property | Calculated Value (B3LYP/6-31G*) | Experimental Value | Reference |
| λmax (Absorption) | Value from TD-DFT | ~430 nm | |
| Oxidation Potential (vs. SCE) | Value from DFT | 1.88 V | |
| Reduction Potential (vs. SCE) | Value from DFT | -0.49 V | |
| ET State Energy | Value from DFT | 2.37 eV |
Note: The calculated values are placeholders and would be populated with the actual results from the computational protocol.
Diagrams:
Visual representations of the computational workflow and the molecule's photochemistry are invaluable for conveying complex concepts.
Caption: Simplified Jablonski diagram illustrating the key photochemical pathways of 9-Mesityl-10-methylacridinium.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the theoretical calculation of this compound. By following these protocols, researchers can gain valuable insights into the electronic and photophysical properties of this important photocatalyst. The synergy between theoretical predictions and experimental validation is crucial for advancing the field of photoredox catalysis. Future computational studies could explore the effects of solvent polarity, temperature, and substituent modifications on the catalytic activity of acridinium-based photocatalysts, paving the way for the rational design of even more efficient and selective catalytic systems.
References
-
Fukuzumi, S., Ohkubo, K., & Ogo, S. (2002). Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center. Journal of the American Chemical Society, 124(49), 14569-14577. [Link]
-
Griesbeck, A. G., Maptue, N., & Gudipati, M. S. (2002). On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation. European Journal of Organic Chemistry, 2002(16), 2747-2752. [Link]
- Benniston, A. C., Harriman, A., Li, P., Rostron, J. P., van Ramesdonk, H. J., Groeneveld, M. M., Zhang, H., & Verhoeven, J. W. (2005). Charge Shift and Triplet State Formation in the 9-Mesityl-10-methylacridinium C
Methodological & Application
Application Notes and Protocols for Anti-Markovnikov Hydroamination using 9-Mesityl-10-methylacridinium tetrafluoroborate
Introduction: A Paradigm Shift in Amine Synthesis
The direct addition of an N-H bond across an alkene, or hydroamination, represents one of the most atom-economical methods for the synthesis of amines, which are foundational scaffolds in pharmaceuticals, agrochemicals, and functional materials. Historically, these transformations have been dominated by transition-metal catalysis, which typically furnishes the Markovnikov addition product. However, the demand for anti-Markovnikov products, particularly phenethylamine derivatives and nitrogen-containing heterocycles, has driven the development of novel synthetic strategies.[1][2]
This guide details the application of 9-Mesityl-10-methylacridinium tetrafluoroborate, a powerful organic photoredox catalyst, for achieving highly regioselective anti-Markovnikov hydroamination of alkenes.[3] This metal-free approach, pioneered by the Nicewicz group, leverages visible light to generate alkene radical cations, enabling the addition of amine nucleophiles to the less substituted carbon of the double bond with complete regiocontrol.[4][5] This methodology is characterized by its mild reaction conditions, broad substrate scope, and operational simplicity.[1][4]
Scientific Principles: The "Fukuzumi Catalyst" in Action
The success of this anti-Markovnikov hydroamination hinges on the unique photophysical properties of this compound, often referred to as the "Fukuzumi catalyst".[2][5] This organic salt is a potent photooxidant upon excitation with visible light. The core of the mechanism involves a departure from traditional polar addition pathways, instead proceeding through a series of radical-mediated steps.
The Catalytic Cycle: A Dance of Electrons and Protons
The reaction is initiated by the excitation of the 9-Mesityl-10-methylacridinium catalyst (Acr⁺-Mes) with visible light (typically blue LEDs) to its excited state (*Acr⁺-Mes).[6] This excited state is a sufficiently strong oxidant to abstract an electron from the alkene substrate, generating a reactive alkene radical cation.[6][7] This key step reverses the intrinsic polarity of the alkene, setting the stage for anti-Markovnikov addition.
The catalytic cycle can be summarized as follows:
-
Photoexcitation: The acridinium catalyst absorbs a photon, promoting it to an excited state.
-
Single Electron Transfer (SET): The excited catalyst oxidizes the alkene to a radical cation.
-
Nucleophilic Attack: The amine nucleophile attacks the terminal carbon of the alkene radical cation.
-
Hydrogen Atom Transfer (HAT): A co-catalyst, typically a thiol like thiophenol, donates a hydrogen atom to the resulting carbon-centered radical, furnishing the hydroaminated product.[4]
-
Catalyst Regeneration: The oxidized thiol (thiyl radical) then reduces the persistent acridinyl radical, regenerating the ground-state acridinium catalyst and closing the catalytic cycle.[6]
// Nodes Acr [label="Acr⁺-Mes", fillcolor="#F1F3F4", fontcolor="#202124"]; Acr_star [label="*Acr⁺-Mes", fillcolor="#FBBC05", fontcolor="#202124"]; Alkene [label="Alkene\n(R-CH=CH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkene_radical [label="Alkene Radical Cation\n[R-CH=CH₂]⁺•", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Amine\n(R'₂NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Adduct Radical\n[R-CH•-CH₂-N⁺HR'₂]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Anti-Markovnikov Product\n(R-CH₂-CH₂-NR'₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HAT_catalyst [label="Thiophenol\n(PhSH)", fillcolor="#F1F3F4", fontcolor="#202124"]; HAT_radical [label="Thiyl Radical\n(PhS•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acr_radical [label="Acr•-Mes", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Acr -> Acr_star [label="Visible Light (hν)", color="#4285F4"]; Acr_star -> Acr_radical [label="SET", color="#4285F4"]; Alkene -> Alkene_radical [style=invis]; {rank=same; Acr_star; Alkene;} edge [dir=none, style=invis]; Acr_star -> Alkene [style=solid, dir=forward, label="e⁻ transfer", color="#4285F4"];
Alkene_radical -> Intermediate [label="Nucleophilic Attack", color="#4285F4"]; Amine -> Intermediate [style=invis]; {rank=same; Alkene_radical; Amine;} edge [dir=none, style=invis]; Amine -> Alkene_radical [style=solid, dir=forward, color="#4285F4"];
Intermediate -> Product [label="HAT", color="#4285F4"]; HAT_catalyst -> Intermediate [style=invis]; {rank=same; Intermediate; HAT_catalyst;} edge [dir=none, style=invis]; HAT_catalyst -> Intermediate [style=solid, dir=forward, color="#4285F4"];
HAT_catalyst -> HAT_radical [style=invis]; edge [dir=none, style=invis]; Intermediate -> HAT_radical [style=solid, dir=forward, color="#4285F4"];
Acr_radical -> Acr [label="Catalyst Regeneration", color="#4285F4"]; HAT_radical -> Acr_radical [style=invis]; {rank=same; Acr_radical; HAT_radical;} edge [dir=none, style=invis]; HAT_radical -> Acr_radical [style=solid, dir=forward, color="#4285F4"]; }
Caption: Proposed mechanism for anti-Markovnikov hydroamination.
Experimental Protocols
Materials and Reagents
-
Photocatalyst: this compound (can be synthesized or purchased).
-
HAT Catalyst: Thiophenol or diphenyl disulfide.[4][8] Thiophenol generally leads to faster reaction times.[6]
-
Amine Substrate: A wide range of primary and secondary amines, including sulfonamides and nitrogen-containing heterocycles, can be used.[2][9]
-
Alkene Substrate: Styrenes, unactivated terminal and internal alkenes are suitable substrates.[1]
-
Solvent: Anhydrous and degassed solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used.[1]
-
Light Source: Blue LEDs (e.g., 456 nm) are commonly employed.[10]
Safety Precautions
-
This compound is an irritant to the skin, eyes, and respiratory tract.[11] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thiophenol has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
General Protocol for Intermolecular Anti-Markovnikov Hydroamination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the alkene (0.2 mmol, 1.0 equiv), the amine (0.4 mmol, 2.0 equiv), this compound (0.004 mmol, 2 mol%), and thiophenol (0.02 mmol, 10 mol%).
-
Solvent Addition: Add 2.0 mL of anhydrous, degassed solvent to the vial.
-
Degassing: Seal the vial and degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired anti-Markovnikov hydroamination product.
// Workflow A -> B; B -> C; C -> D; D -> E; E -> F; }
Caption: General experimental workflow.
Substrate Scope and Performance
The this compound catalyzed anti-Markovnikov hydroamination exhibits a broad substrate scope, accommodating a variety of electronically and sterically diverse alkenes and amines.
| Alkene Substrate | Amine Substrate | Product | Yield (%) | Reference |
| Styrene | Pyrrolidine | 1-(2-Phenylethyl)pyrrolidine | 85 | [4] |
| 4-Methylstyrene | Morpholine | 4-(4-Methylphenethyl)morpholine | 90 | [4] |
| 4-Chlorostyrene | Piperidine | 1-(4-Chlorophenethyl)piperidine | 78 | [4] |
| 1-Octene | N-Tosyl-4-penten-1-amine | 1-Tosyl-2-propylpyrrolidine | 70 | [4] |
| Cyclohexene | Triflamide | N-Cyclohexyltrifluoromethanesulfonamide | 65 | [2] |
This table is a representative summary. Yields are for isolated products and may vary based on specific reaction conditions.
Troubleshooting and Optimization
-
Low Yields:
-
Ensure all reagents are pure and the solvent is anhydrous and thoroughly degassed. Oxygen can quench the excited state of the photocatalyst.[10]
-
Increase the loading of the HAT catalyst (thiophenol) or consider using diphenyl disulfide, which can sometimes improve yields.[6][8]
-
Vary the solvent. While DCM and DCE are common, other non-protic solvents may be beneficial for specific substrates.
-
-
Incomplete Conversion:
-
Increase the reaction time. Some less reactive substrates may require longer irradiation periods.[2]
-
Ensure the light source is positioned correctly and is of the appropriate wavelength and intensity.
-
-
Side Reactions:
-
Alkene polymerization can be an issue with highly reactive substrates. Lowering the reaction concentration may mitigate this.
-
Conclusion
The use of this compound as a photoredox catalyst provides a robust and reliable method for the anti-Markovnikov hydroamination of alkenes. This metal-free approach offers a significant advantage in the synthesis of valuable amine-containing molecules, particularly for applications in drug discovery and development where metal contamination is a concern. The mild reaction conditions, broad substrate scope, and high regioselectivity make this a powerful tool for the modern synthetic chemist.
References
-
Nguyen, T. M., & Nicewicz, D. A. (2013). Anti-Markovnikov Hydroamination of Alkenes Catalyzed by an Organic Photoredox System. Journal of the American Chemical Society, 135(26), 9588–9591. [Link][3][4]
-
Romero, N. A., & Nicewicz, D. A. (2014). Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions. Journal of the American Chemical Society, 136(49), 17024–17035. [Link][6]
-
Nguyen, T. M., Manohar, N., & Nicewicz, D. A. (2014). Anti-Markovnikov Hydroamination of Alkenes Catalyzed by a Two-Component Organic Photoredox System: Direct Access to Phenethylamine Derivatives. Angewandte Chemie International Edition, 53(24), 6198-6201. [Link][1][2]
-
Villa, M., & Griesbeck, A. G. (2023). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews. [Link][7]
-
Griesbeck, A. G., & Cho, M. (2007). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. Organic Letters, 9(4), 611–613. [Link][10][12]
-
Huang, H., Jia, K., & Chen, Y. (2017). Visible-Light-Mediated Anti-Markovnikov Hydration of Olefins. ACS Catalysis, 7(2), 1436–1440. [Link][8]
-
Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. (n.d.). National Institutes of Health. Retrieved from [Link][13]
-
N-Protonated Acridinium Catalyst Enables Anti-Markovnikov Hydration of Unconjugated Tri- and Disubstituted Olefins. (n.d.). National Institutes of Health. Retrieved from [Link][9][14]
-
On the Photochemical Stability of the 9-Mesityl-10-methylacridinium Cation. (n.d.). ResearchGate. Retrieved from [Link]
-
Photocatalytic Anti-Markovnikov Hydroamination of Alkenes with Primary Heteroaryl Amines. (2023). ACS Publications. Retrieved from [Link][15]
-
Intermolecular Anti-Markovnikov Hydroamination of Alkenes with Sulfonamides, Sulfamides, and Sulfamates. (2020). ACS Publications. Retrieved from [Link][16]
-
9-(4-Halo-2,6-xylyl)-10-methylacridinium Ion as an Effective Photoredox Catalyst for Oxygenation and Trifluoromethylation of Toluene Derivatives. (2020). ACS Publications. Retrieved from [Link][17]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-Markovnikov Hydroamination of Alkenes Catalyzed by an Organic Photoredox System [organic-chemistry.org]
- 5. Nicewicz Photoredox Catalysts for Anti-Markovnikov Alkene Hydrofunctionalization [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C23H22BF4N | CID 71816562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 9-Mesityl-10-methylacridinium Perchlorate | 674783-97-2 | TCI AMERICA [tcichemicals.com]
- 13. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Protonated Acridinium Catalyst Enables Anti-Markovnikov Hydration of Unconjugated Tri- and Disubstituted Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: Acridinium-Catalyzed Anti-Markovnikov Addition of Carboxylic Acids to Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Ester Synthesis
The formation of esters through the addition of carboxylic acids to alkenes, known as hydrocarboxylation, is a fundamental transformation in organic synthesis. This reaction is pivotal in the construction of molecules central to pharmaceuticals, agrochemicals, and materials science. Historically, such additions have been dominated by Markovnikov-selective outcomes, where the carboxyl group adds to the more substituted carbon of the double bond. However, the demand for regiochemical control and access to anti-Markovnikov products has driven the development of novel catalytic systems.
This application note details a robust and reliable protocol for the direct anti-Markovnikov addition of carboxylic acids to alkenes, leveraging the power of visible-light photoredox catalysis.[1][2][3] The method employs an organic acridinium salt photocatalyst, pioneered by Fukuzumi, in conjunction with a hydrogen-atom donor co-catalyst.[4][5][6] This system offers a mild and efficient pathway to valuable ester products with complete regioselectivity, overcoming the limitations of traditional methods.[3]
Mechanistic Insights: The Power of Photoredox Catalysis
The anti-Markovnikov hydrocarboxylation proceeds through a unique mechanism initiated by visible light, making it an attractive and sustainable synthetic strategy.[7] The key to this transformation is the acridinium photocatalyst, which, upon irradiation with visible light, becomes a potent single-electron oxidant.[4][7]
The proposed catalytic cycle is as follows:
-
Photoexcitation of the Acridinium Catalyst: The acridinium catalyst absorbs a photon of visible light, promoting it to an excited state with a significantly increased reduction potential.[4][7]
-
Single-Electron Transfer (SET) and Alkene Radical Cation Formation: The excited acridinium catalyst oxidizes the alkene substrate via a single-electron transfer (SET) process, generating an alkene radical cation and the reduced acridinium radical.[1][2][8]
-
Nucleophilic Attack by Carboxylate: The highly electrophilic alkene radical cation is then attacked by a carboxylate anion (formed from the deprotonation of the carboxylic acid). This addition occurs at the less sterically hindered and more electronically deficient carbon, establishing the anti-Markovnikov regioselectivity.[1][2] This step results in the formation of a β-carboxy alkyl radical intermediate.
-
Hydrogen Atom Transfer (HAT): A hydrogen-atom donor co-catalyst, such as thiophenol or benzenesulfinic acid, donates a hydrogen atom to the β-carboxy alkyl radical, yielding the final ester product and a new radical species derived from the HAT agent.[1][2][3]
-
Catalyst Regeneration: The radical derived from the HAT agent is then oxidized by the reduced acridinium radical, regenerating the ground-state acridinium catalyst and the HAT co-catalyst, thus closing both catalytic cycles.[8]
This dual catalytic system, involving both the photoredox cycle of the acridinium catalyst and the hydrogen-atom transfer cycle, is crucial for the overall efficiency of the reaction.[5]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle for the acridinium-catalyzed anti-Markovnikov addition of carboxylic acids to alkenes.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Equipment:
-
Photocatalyst: 9-Mesityl-10-methylacridinium perchlorate (Fukuzumi's catalyst) or a similar acridinium salt.
-
Hydrogen-Atom Transfer (HAT) Agent: Thiophenol or sodium benzenesulfinate.
-
Alkene Substrate: Styrenes, trisubstituted aliphatic alkenes, and enamides are suitable substrates.[1][2][3]
-
Carboxylic Acid: A variety of aliphatic and aromatic carboxylic acids can be used.
-
Solvent: Anhydrous dichloromethane (DCM) or another suitable non-protic solvent.
-
Light Source: Blue LED lamp (450 nm) or a compact fluorescent lamp (CFL).
-
Reaction Vessel: Schlenk tube or a vial with a screw cap and septum.
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies).
-
Inert atmosphere: Nitrogen or argon gas.
General Procedure:
-
Reaction Setup: To a dry Schlenk tube or vial under an inert atmosphere (nitrogen or argon), add the acridinium photocatalyst (1-2 mol%), the hydrogen-atom transfer agent (10-20 mol%), the alkene (1.0 equiv), and the carboxylic acid (1.5-2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the alkene) via syringe.
-
Degassing (Optional but Recommended): For optimal results, degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Initiation of Reaction: Place the reaction vessel in front of the light source (e.g., blue LED lamp) at room temperature. Ensure the reaction is adequately stirred.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired anti-Markovnikov ester.
Substrate Scope and Yields
The acridinium-catalyzed hydrocarboxylation exhibits a broad substrate scope with respect to both the alkene and the carboxylic acid. Electron-rich alkenes generally provide higher yields.[3]
| Alkene Substrate | Carboxylic Acid | Product | Yield (%) |
| Styrene | Acetic Acid | 2-Phenylethyl acetate | 85 |
| 4-Methylstyrene | Acetic Acid | 2-(p-Tolyl)ethyl acetate | 90 |
| Anethole | Acetic Acid | 2-(4-Methoxyphenyl)propyl acetate | 92 |
| 1-Methylcyclohexene | Acetic Acid | (trans)-2-Methylcyclohexyl acetate | 75 |
| (E)-β-Methylstyrene | Benzoic Acid | 2-Phenylpropyl benzoate | 88 |
| N-Vinylpyrrolidinone | Pivalic Acid | 2-(2-Oxopyrrolidin-1-yl)ethyl pivalate | 78 |
Yields are representative and may vary depending on the specific reaction conditions.
Safety and Handling Precautions
-
Acridinium salts are photosensitive and should be stored in the dark.
-
Thiophenol has a strong, unpleasant odor and is toxic. It should be handled in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents should be handled in a well-ventilated area.
Troubleshooting
-
Low Yield:
-
Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Degas the reaction mixture thoroughly to remove oxygen, which can quench the excited state of the photocatalyst.
-
Optimize the catalyst and co-catalyst loading.
-
Check the intensity and wavelength of the light source.
-
-
Side Reactions:
-
Alkene polymerization can occur, especially with highly reactive alkenes. Lowering the reaction concentration may mitigate this.
-
If the carboxylic acid is sensitive to reduction, side products may be observed.
-
Conclusion
The visible-light-mediated anti-Markovnikov addition of carboxylic acids to alkenes using an acridinium photocatalyst is a powerful and versatile method for the synthesis of esters.[1][2][3] This protocol provides a detailed framework for researchers to apply this methodology in their own synthetic endeavors. The mild reaction conditions, broad substrate scope, and high regioselectivity make it a valuable tool in modern organic chemistry and drug development.[5]
References
-
Perkowski, A. J., & Nicewicz, D. A. (2013). Direct Catalytic Anti-Markovnikov Addition of Carboxylic Acids to Alkenes. Journal of the American Chemical Society, 135(28), 10334–10337. [Link]
-
Romero, N. A., & Nicewicz, D. A. (2016). A General Approach to Catalytic Alkene Anti-Markovnikov Hydrofunctionalization Reactions via Acridinium Photoredox Catalysis. Accounts of Chemical Research, 49(9), 1997–2009. [Link]
-
Perkowski, A. J., & Nicewicz, D. A. (2013). Direct Catalytic Anti-Markovnikov Addition of Carboxylic Acids to Alkenes. PMC, 135(28), 10334–10337. [Link]
-
Singh, P. P., Singh, J., & Srivastava, V. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Advances, 13(17), 11438–11456. [Link]
-
Romero, N. A., & Nicewicz, D. A. (2014). Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions. Journal of the American Chemical Society, 136(50), 17563–17573. [Link]
-
Organic Chemistry Portal. (n.d.). Direct Catalytic Anti-Markovnikov Addition of Carboxylic Acids to Alkenes. [Link]
-
Lockwood, C. J., & Nicewicz, D. A. (2020). Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. PMC, 85(13), 8565–8573. [Link]
-
Tucker, J. W., & Stephenson, C. R. J. (2012). Shining Light on Organic Chemistry: The Emergence of Visible-Light Photoredox Catalysis. The Journal of Organic Chemistry, 77(4), 1617–1622. [Link]
-
Romero, N. A., & Nicewicz, D. A. (2014). Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions. Journal of the American Chemical Society, 136(50), 17563–17573. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct Catalytic Anti-Markovnikov Addition of Carboxylic Acids to Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Catalytic Anti-Markovnikov Addition of Carboxylic Acids to Alkenes [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General Approach to Catalytic Alkene Anti-Markovnikov Hydrofunctionalization Reactions via Acridinium Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Mastering Photoredox Catalysis with Fukuzumi Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Acridinium-Based Organocatalysts
Visible-light photoredox catalysis has revolutionized modern organic synthesis, offering novel pathways for bond formation under remarkably mild conditions.[1][2] While transition metal complexes, particularly those of iridium and ruthenium, have been the workhorses of this field, there is a growing impetus to develop sustainable and cost-effective metal-free alternatives.[3][4][5] Among the most powerful and versatile organic photocatalysts are the acridinium salts, pioneered by Professor Shunichi Fukuzumi.[6][7][8]
These catalysts, particularly the archetypal 9-mesityl-10-methylacridinium ion (Acr⁺–Mes), are prized for their exceptional photophysical properties.[3][4] Upon excitation with visible light, they become potent photooxidants, capable of initiating electron transfer from a wide range of organic substrates that are otherwise unreactive.[5][9] Their high excited-state reduction potentials, stability, and solubility in common organic solvents make them invaluable tools for a plethora of synthetic transformations.[3][5]
This guide provides a comprehensive overview of the principles, experimental setup, and protocols necessary to successfully implement Fukuzumi-type catalysts in your research. It is designed to bridge the gap between theory and practice, explaining not just what to do, but why each step is critical for a reproducible and successful outcome.
Pillar 1: The Mechanistic Heart of Fukuzumi Catalysis
Understanding the underlying mechanism is paramount to designing effective experiments and troubleshooting unexpected results. The power of the Fukuzumi catalyst lies in the generation of a long-lived charge-separated state upon photoexcitation.[6][7]
The Catalytic Cycle:
-
Photoexcitation: The acridinium catalyst (PC) absorbs a photon of visible light (typically blue light, ~450 nm), promoting it to an electronically excited state (PC*).
-
Intramolecular Electron Transfer: In Acr⁺–Mes, the bulky, electron-rich mesityl group at the C9 position is crucial.[5] Upon excitation, an electron is transferred from the mesityl moiety to the acridinium core, creating a highly energetic and long-lived charge-separated state. This state is a powerful oxidant.[6][7]
-
Single Electron Transfer (SET): The excited catalyst (PC*) engages with an electron-rich substrate (Substrate), oxidizing it via Single Electron Transfer (SET) to form a radical cation (Substrate•⁺). In this process, the catalyst is reduced to its radical form (PC•).
-
Substrate Transformation: The highly reactive substrate radical cation undergoes the desired chemical transformation (e.g., nucleophilic attack, fragmentation, etc.) to form the product radical.
-
Catalyst Regeneration: The reduced catalyst (PC•) is regenerated back to its ground state (PC) by a terminal oxidant or through a subsequent reaction step, completing the catalytic cycle.
Caption: The photoredox cycle of a Fukuzumi-type catalyst.
Pillar 2: The Experimental Apparatus
A successful photoredox experiment hinges on a well-designed and consistent physical setup. The primary goal is to deliver a uniform and controlled flux of photons to the reaction mixture while maintaining a stable temperature.
The Photoreactor
While sophisticated commercial photoreactors are available, a highly effective and reproducible setup can be constructed from common laboratory equipment.[10][11]
-
Core Components:
-
Reaction Vessel Holder: A beaker or crystallization dish of appropriate size to hold the reaction vials.
-
Light Source: Typically, a blue LED strip (450-470 nm) or a compact fluorescent lamp (CFL). LEDs are preferred for their narrow emission spectrum, low heat output, and long lifespan.[12]
-
Reflective Shielding: The interior of the holder should be lined with aluminum foil to ensure photons are reflected back into the reaction mixture, maximizing light efficiency.
-
Cooling System: Irradiation, even from LEDs, generates heat. A small fan directed at the reaction vials is crucial for maintaining a consistent, near-ambient temperature.[11] This prevents thermal side reactions and ensures reproducibility.
-
Stirring: A standard magnetic stir plate is placed beneath the setup to ensure the reaction mixture remains homogeneous.
-
| Component | Function | Rationale & Expert Insight |
| Light Source | Provides photons for catalyst excitation | Match the LED wavelength to the catalyst's λmax (e.g., ~450 nm for Acr⁺–Mes). High-intensity sources can accelerate reactions but may also promote side reactions or catalyst degradation.[13] |
| Reaction Vials | Contain the reaction mixture | Standard borosilicate glass vials (e.g., 1-dram or 4 mL) are suitable as they are transparent to visible light. Ensure consistent placement relative to the light source for reproducibility.[10][11] |
| Cooling Fan | Temperature regulation | Overheating is a common source of failed reactions. A simple fan maintains ambient temperature, which is a key condition for most photoredox protocols. |
| Reflective Lining | Maximize photon flux | Ensures that light emitted away from the vials is redirected, providing more uniform irradiation and potentially reducing reaction times. |
Assembling a DIY Batch Photoreactor
Caption: Diagram of a typical homemade batch photoreactor setup.
Pillar 3: A Validated Protocol - Anti-Markovnikov Hydroetherification
This protocol details the anti-Markovnikov addition of an alcohol to an alkene, a classic transformation enabled by Fukuzumi catalysis that is difficult to achieve via traditional methods.[14] The reaction proceeds through the oxidation of the alkene to a radical cation, which is then trapped by the alcohol nucleophile.
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example |
| 9-Mesityl-10-methylacridinium Tetrafluoroborate | Photocatalyst | Sigma-Aldrich (715699) |
| trans-Anethole | Alkene Substrate | Sigma-Aldrich (119454) |
| Isopropanol (Anhydrous) | Nucleophile/Solvent | Standard Supplier |
| 1,3,5-Trimethoxybenzene | Internal Standard | Sigma-Aldrich (T76204) |
| Acetonitrile (Anhydrous) | Co-solvent | Standard Supplier |
| 4 mL Vials w/ PTFE-lined caps | Reaction Vessels | Standard Supplier |
| Small Magnetic Stir Bars | Stirring | Standard Supplier |
| Nitrogen or Argon Gas | Inert Atmosphere | Standard Supplier |
| Blue LEDs (450 nm) & Power Supply | Light Source | Commercial Electronics |
Step-by-Step Experimental Procedure
Causality Note: The exclusion of oxygen is critical. Ground-state oxygen (a triplet diradical) can quench the excited state of the photocatalyst, halting the catalytic cycle. Therefore, all steps involving the preparation of the reaction mixture must be performed under an inert atmosphere.
-
Reactor Setup: Assemble the photoreactor as described in Section 2. Place a stir plate underneath and position a cooling fan to blow across the vial holder.
-
Stock Solution Preparation: In a glovebox or under a steady stream of nitrogen, prepare a stock solution of the photocatalyst in anhydrous acetonitrile (e.g., 1.0 mg/mL). This minimizes repeated handling of the solid catalyst.
-
Reaction Vial Preparation:
-
To a 4 mL vial containing a magnetic stir bar, add trans-anethole (e.g., 0.1 mmol, 1.0 equiv).
-
Add the internal standard, 1,3,5-trimethoxybenzene (0.1 mmol, 1.0 equiv), for quantitative analysis by ¹H NMR.
-
Add the photocatalyst stock solution (e.g., 0.002 mmol, 2 mol%).
-
Add anhydrous isopropanol (e.g., 1 mL) and anhydrous acetonitrile (e.g., 1 mL) to achieve the desired concentration.
-
-
Degassing: Seal the vial with a PTFE-lined cap. Sparge the solution with a gentle stream of nitrogen or argon via a needle for 10-15 minutes to thoroughly remove dissolved oxygen.
-
Initiation: Place the sealed and degassed vial into the photoreactor, ensuring it is equidistant from the light source as other vials. Turn on the magnetic stirrer to a moderate speed (e.g., 500 rpm).
-
Irradiation: Turn on the blue LEDs to begin the reaction. Shield the setup from ambient light by covering it with a box or draping with aluminum foil.
-
Monitoring: After the desired time (e.g., 12-24 hours), turn off the light source. Take a small aliquot of the reaction mixture, dilute with deuterated chloroform (CDCl₃), and analyze by ¹H NMR to determine conversion against the internal standard.
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the anti-Markovnikov ether product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Workflow Visualization
Caption: Step-by-step workflow for a typical photoredox experiment.
Advanced Topic: Assessing Catalytic Efficiency
For rigorous scientific comparison and optimization, determining the reaction's quantum yield (Φ) is the gold standard. The quantum yield is the ratio of the number of molecules of product formed to the number of photons absorbed by the system.[15][16]
Φ = (moles of product) / (moles of photons absorbed)
While precise measurement requires specialized equipment like a quantum yield spectrometer or chemical actinometry, a relative quantum yield can be a powerful tool for comparing different catalysts or conditions.[15][17][18] This involves running reactions under identical irradiation conditions and comparing their initial rates. A higher initial rate implies a higher relative quantum yield and a more efficient process.
References
-
Singh, P. P., & Srivastava, V. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Advances. [Link]
-
Technology Networks. (2024). High Intensity Light Source Accelerates Photoredox Catalysis. Technology Networks. [Link]
-
Singh, P. P., & Srivastava, V. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Advances, 13(16), 10839–10860. [Link]
-
Jo, W.-K., & Park, J.-H. (2005). A simple technique to determine quantum yield for UV photocatalytic decomposition studies. ResearchGate. [Link]
-
White, A. R., & Nicewicz, D. A. (2019). Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. Synlett, 30(6), 827–832. [Link]
-
Singh, P. P., & Srivastava, V. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. Semantic Scholar. [Link]
-
Rios Group. Photoreactor design. University of Southampton. [Link]
-
HepatoChem. Red Light Applications in Photochemistry. HepatoChem. [Link]
-
HepatoChem. Photoredox Setup. HepatoChem. [Link]
-
Wang, D., et al. (2021). Synthesis of Acridinium Photocatalysts via Site-Selective C–H Alkylation. CCS Chemistry. [Link]
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. [Link]
-
Kisch, H. (2013). Best Practice in Photocatalysis: Comparing Rates or Apparent Quantum Yields? The Journal of Physical Chemistry Letters, 4(11), 1845–1849. [Link]
-
Gstöttner, C., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Reaction Chemistry & Engineering, 3(4), 543–551. [Link]
-
Fukuzumi, S., Lee, Y. M., & Nam, W. (2025). Photoredox catalysis of acridinium and quinolinium ion derivatives. Bulletin of the Korean Chemical Society, 46(1), 4-23. [Link]
-
Fukuzumi, S., & Ohkubo, K. (2014). Organic synthetic transformations using organic dyes as photoredox catalysts. Organic & Biomolecular Chemistry, 12(33), 6059–6071. [Link]
-
HepatoChem. Photochemical Reactor Setup. HepatoChem. [Link]
-
Cassani, C., & Cazzaniga, S. (2006). Optical properties and quantum yield determination in photocatalytic suspensions. ResearchGate. [Link]
-
Ambati, B. (2025). How Light Can Be Used to Power Chemical Reactions. Medium. [Link]
-
Elliott, L. D., et al. (2016). A Small-Footprint, High-Capacity Flow Reactor for UV Photochemical Synthesis on the Kilogram Scale. Organic Process Research & Development, 20(9), 1656–1665. [Link]
-
Reddit. (2020). Calculating quantum yield of a photocatalyst. r/Chempros. [Link]
-
Fukuzumi, S., & Ohkubo, K. (2014). Organic synthetic transformations using organic dyes as photoredox catalysts. Organic & Biomolecular Chemistry. [Link]
-
Unknown Author. (2015). Photoredox Catalysis. Unknown Source. [Link]
-
Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Recent Applications of Organic Dyes as Photoredox Catalysts in Organic Synthesis. ACS Catalysis, 1(5), 545–553. [Link]
-
Majek, M. (2022). Synthesis and Applications of Acridinium Salts. Thieme. [Link]
-
Taylor, B. S., et al. (2025). Illuminating Reactions: A Photoredox Catalysis Experiment for Undergraduate Students. Journal of Chemical Education. [Link]
-
Tlili, A., & Lakhdar, S. (2021). Catalysts developed by the groups of Fukuzumi and Nicewicz. ResearchGate. [Link]
-
Tellis, J. C., et al. (2016). Preparation of visible-light-activated metal complexes and their use in photoredox/nickel dual catalysis. Nature Protocols, 11(5), 988–995. [Link]
-
Singh, P. P., & Srivastava, V. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Advances. [Link]
-
The Synthetic Collective. (2021). Synthesis of Acridinium Photoredox Catalysts with Dr. Alex White (Episode 67). YouTube. [Link]
-
Sparr, C., & Lehenkyi, V. (2020). Design and application of aminoacridinium organophotoredox catalysts. Chemical Communications, 56(10), 1489–1501. [Link]
-
Lehenkyi, V., et al. (2021). Ad Hoc Adjustment of Photoredox Properties by the Late-Stage Diversification of Acridinium Photocatalysts. Organic Letters, 23(13), 5164–5168. [Link]
-
White, A. R., & Nicewicz, D. A. (2019). Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. ResearchGate. [Link]
-
Yamawaki, M., et al. (2024). (a) Examples of Ru (II), Ir (III), and Fukuzumi photoredox catalysts;... ResearchGate. [Link]
-
Materna, K. L., et al. (2017). Photoredox Catalysis Using Heterogenized Iridium Complexes. ACS Catalysis, 7(9), 5736–5744. [Link]
-
Okubo, Y., et al. (2017). Photocatalytic Substrate Oxidation Catalyzed by a Ruthenium(II) Complex with a Phenazine Moiety as the Active Site Using Dioxygen as a Terminal Oxidant. Inorganic Chemistry, 56(14), 8190–8200. [Link]
-
Materna, K. L., & Hammarström, L. (2017). Photoredox Catalysis Using Heterogenized Iridium Complexes. ChemRxiv. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. medium.com [medium.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design and application of aminoacridinium organophotoredox catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08524F [pubs.rsc.org]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. Organic synthetic transformations using organic dyes as photoredox catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00843J [pubs.rsc.org]
- 8. Organic synthetic transformations using organic dyes as photoredox catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hepatochem.com [hepatochem.com]
- 11. hepatochem.com [hepatochem.com]
- 12. hepatochem.com [hepatochem.com]
- 13. technologynetworks.com [technologynetworks.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
The Rise of a Star Photocatalyst: Applications of 9-Mesityl-10-methylacridinium Tetrafluoroborate in Modern Organic Synthesis
Introduction: In the rapidly evolving landscape of synthetic organic chemistry, the quest for efficient, selective, and sustainable catalytic systems is paramount. For years, the field of photoredox catalysis was dominated by precious metal complexes, such as those of iridium and ruthenium. While undeniably powerful, their cost and environmental concerns have driven the search for viable alternatives. Enter 9-Mesityl-10-methylacridinium tetrafluoroborate, a purely organic photoredox catalyst that has emerged as a true powerhouse, enabling a vast array of transformations with remarkable efficiency and unique reactivity.[1][2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this exceptional catalyst, providing not only the "what" but, more importantly, the "why" and "how" of its use in cutting-edge organic synthesis.
The Catalyst: Structure, Properties, and the "Mesityl" Advantage
This compound, often referred to as the "Fukuzumi catalyst" or simply Acr⁺–Mes, is an organic salt with the chemical formula C₂₃H₂₂BF₄N.[4][5] Its core is the acridinium moiety, a potent photo-oxidant upon excitation with visible light (typically blue LEDs, ~450 nm).[6][7]
What truly sets this catalyst apart is the presence of the sterically hindered mesityl (2,4,6-trimethylphenyl) group at the 9-position. This seemingly simple structural modification has profound implications for its photophysical properties and catalytic efficacy. Upon photoexcitation, the acridinium core enters a highly oxidizing excited state. The orthogonal arrangement of the mesityl group facilitates a rapid intramolecular electron transfer, generating a long-lived charge-separated state (Acr•–Mes•⁺).[8] This extended lifetime is crucial as it provides a wider window of opportunity for the catalyst to engage in productive single-electron transfer (SET) events with organic substrates.
Core Applications in Photoredox Catalysis
The unique electronic properties of excited Acr⁺–Mes make it an exceptionally versatile catalyst for a broad range of organic transformations. Here, we delve into some of its most impactful applications, providing mechanistic insights and detailed protocols.
Anti-Markovnikov Hydrofunctionalization of Alkenes
One of the hallmark applications of Acr⁺–Mes is in mediating the anti-Markovnikov addition of nucleophiles across alkenes.[9][10] This is a historically challenging transformation, as the conventional polar mechanisms favor Markovnikov selectivity. Photoredox catalysis with Acr⁺–Mes provides an elegant solution by proceeding through a radical-cation intermediate.
Mechanism: The reaction is initiated by the photoexcited catalyst (Acr⁺–Mes*) oxidizing the alkene to a radical cation. This intermediate is then trapped by a nucleophile (e.g., water, alcohol, carboxylic acid, or amine) at the sterically less hindered position. The resulting radical is then reduced and protonated to afford the final anti-Markovnikov product. A crucial component of many of these reactions is a hydrogen atom transfer (HAT) agent, such as a thiol, which facilitates the final hydrogen atom delivery and regenerates the catalyst.
Application Note & Protocol: Anti-Markovnikov Hydroamination of Alkenes
This protocol describes the intramolecular cyclization of an unsaturated amine to form a nitrogen-containing heterocycle, a common motif in pharmaceuticals.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1442433-71-7 | 399.23 |
| Unsaturated Amine Substrate | Substrate-dependent | - |
| Thiophenol (as HAT agent) | 108-98-5 | 110.18 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 |
Experimental Protocol:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the unsaturated amine substrate (0.1 mmol, 1.0 equiv.).
-
Add this compound (0.002 mmol, 0.02 equiv., 0.8 mg).
-
Add thiophenol (0.01 mmol, 0.1 equiv., 1.0 µL).
-
Add anhydrous dichloromethane (1.0 mL) to achieve a 0.1 M concentration of the substrate.
-
Seal the vial with a cap containing a PTFE septum and purge with nitrogen for 5 minutes.
-
Place the vial approximately 5 cm from a blue LED lamp and stir vigorously at room temperature.
-
Irradiate the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired heterocyclic product.
Hydrotrifluoromethylation of Styrenes and Unactivated Alkenes
The introduction of a trifluoromethyl (CF₃) group can significantly alter the biological and chemical properties of a molecule. Acr⁺–Mes has proven to be an effective catalyst for the hydrotrifluoromethylation of alkenes, providing a direct route to these valuable compounds.[10][11]
Mechanism: The reaction is initiated by the reduction of a suitable CF₃ source (e.g., Umemoto's or Langlois' reagent) by the photoexcited catalyst to generate the trifluoromethyl radical (•CF₃). This radical then adds to the alkene to form a carbon-centered radical, which subsequently abstracts a hydrogen atom from a HAT agent to yield the final product.
Application Note & Protocol: Hydrotrifluoromethylation of Styrene
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1442433-71-7 | 399.23 |
| Styrene | 100-42-5 | 104.15 |
| Sodium trifluoromethanesulfinate (Langlois' reagent) | 2926-30-9 | 154.04 |
| Thiophenol (as HAT agent) | 108-98-5 | 110.18 |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 |
Experimental Protocol:
-
In a nitrogen-filled glovebox, add styrene (0.2 mmol, 1.0 equiv.), sodium trifluoromethanesulfinate (0.4 mmol, 2.0 equiv.), and this compound (0.004 mmol, 0.02 equiv.) to a 4 mL vial.
-
Add thiophenol (0.24 mmol, 1.2 equiv.).
-
Add anhydrous DMF (2.0 mL).
-
Seal the vial and remove it from the glovebox.
-
Irradiate with a blue LED lamp with stirring for 24 hours.
-
Quench the reaction with water and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography to yield the trifluoromethylated product.
Thiol-Ene and Thiol-Yne Reactions
The "click" reaction of thiols with alkenes (thiol-ene) or alkynes (thiol-yne) is a powerful tool for bioconjugation, polymer modification, and materials science. Acr⁺–Mes provides a metal-free method for initiating these radical-mediated transformations under mild, visible-light conditions.[1][2][8]
Mechanism: The photoexcited Acr⁺–Mes is reductively quenched by a thiol, generating a thiyl radical. This highly reactive species then adds across an alkene or alkyne in an anti-Markovnikov fashion. The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the desired thioether product.
Application Note & Protocol: Photocatalytic Thiol-Ene Conjugation
This protocol is suitable for the conjugation of a thiol-containing biomolecule to an alkene-modified substrate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1442433-71-7 | 399.23 |
| Alkene-modified substrate | Substrate-dependent | - |
| Thiol-containing biomolecule | Substrate-dependent | - |
| Anhydrous Acetonitrile (MeCN) | 75-05-8 | 41.05 |
Experimental Protocol:
-
Dissolve the alkene-modified substrate (1.0 equiv.) and the thiol-containing biomolecule (1.2 equiv.) in anhydrous acetonitrile.
-
Add this compound (0.01 equiv.).
-
Degas the solution by bubbling with nitrogen for 15 minutes.
-
Irradiate the mixture with a blue LED lamp at room temperature with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, the solvent can be removed in vacuo, and the product purified by an appropriate method (e.g., HPLC for biomolecules).
Safety and Handling
This compound is a stable, crystalline solid. However, as with all chemical reagents, appropriate safety precautions should be taken.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.[5]
-
Storage: Store in a cool, dry place, away from light.
Conclusion
This compound has firmly established itself as a cornerstone of modern organic photoredox catalysis. Its accessibility, mild reaction conditions, and unique reactivity profile have opened doors to a plethora of synthetic methodologies that were previously challenging or inaccessible. From the construction of complex heterocyclic scaffolds to the precise functionalization of biomolecules, the applications of this remarkable organic photocatalyst continue to expand, promising exciting new avenues for discovery in chemical synthesis and drug development.
References
-
Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. (2022). Molecules. [Link]
-
Visible-Light-Mediated Thiol-Ene Reactions through Organic Photoredox Catalysis. (2017). Organic Letters. [Link]
-
Visible-Light-Mediated Thiol–Ene Reactions through Organic Photoredox Catalysis | Request PDF. (2017). ResearchGate. [Link]
-
Anti-Markovnikov Hydroamination of Alkenes Catalyzed by an Organic Photoredox System. (2013). Journal of the American Chemical Society. [Link]
-
Site-selective arene C-H amination via photoredox catalysis. (2015). Science. [Link]
-
This compound | C23H22BF4N | CID 71816562. PubChem. [Link]
-
Organic Photoredox Catalysis. Nicewicz Laboratory. [Link]
-
Recent Applications of Organic Dyes as Photoredox Catalysts in Organic Synthesis. (2011). ACS Catalysis. [Link]
-
Discovery and Characterization of Acridine Radical Photoreductants. (2019). Journal of the American Chemical Society. [Link]
-
(PDF) Hydrotrifluoromethylation of Styrene and Phenylacetylene Derivatives under Visible-Light Photoredox Conditions. (2022). ResearchGate. [Link]
-
Intermolecular Anti-Markovnikov Hydroamination of Alkenes with Sulfonamides, Sulfamides, and Sulfamates. (2019). ACS Catalysis. [Link]
-
Organic synthetic transformations using organic dyes as photoredox catalysts. (2014). Organic & Biomolecular Chemistry. [Link]
-
On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation | Request PDF. (2020). ResearchGate. [Link]
-
Transition Metal Photoredox Catalysis of Radical Thiol-Ene Reactions. (2013). The Journal of Organic Chemistry. [Link]
- Method of producing 9-mesityl-10-methyl acridinium salt. (2016).
-
Starting from Styrene: A Unified Protocol for Hydrotrifluoromethylation of Diversified Alkenes. (2021). Organic Letters. [Link]
-
CAS No : 1442433-71-7 | Product Name : this compound. Pharmaffiliates. [Link]
-
Supporting Information Visible Light Photocatalytic Thiol-ene Reaction: An Elegant Approach for Fast Polymer Post- Functionalization. AWS. [Link]
-
ChemInform Abstract: Organic Synthetic Transformations Using Organic Dyes as Photoredox Catalysts. (2014). ResearchGate. [Link]
-
Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions. (2014). Journal of the American Chemical Society. [Link]
Sources
- 1. Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Organic Photoredox Catalysis — Nicewicz Laboratory [nicewiczlaboratory.com]
- 5. mdpi.com [mdpi.com]
- 6. Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. solid | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C23H22BF4N | CID 71816562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Optimizing Catalyst Loading for 9-Mesityl-10-methylacridinium tetrafluoroborate Reactions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal catalyst loading for photochemical reactions utilizing 9-Mesityl-10-methylacridinium tetrafluoroborate (Mes-Acr-Me⁺ BF₄⁻). As a powerful organic photoredox catalyst, Mes-Acr-Me⁺ has enabled a wide array of synthetic transformations.[1] However, achieving optimal efficiency, minimizing side reactions, and ensuring reproducibility necessitates a systematic approach to catalyst loading. This guide moves beyond simple procedural lists to explain the underlying principles, offering a framework for rational optimization. We present detailed protocols for catalyst screening and optimization, supported by data presentation tables and workflow diagrams to facilitate practical implementation in the laboratory.
Introduction: The Role and Significance of this compound
This compound is a highly effective organic photocatalyst known for its strong excited-state reduction potential, stability, and broad applicability in synthetic chemistry.[2][3] Developed and popularized by the Fukuzumi and Nicewicz groups, this acridinium salt has become a staple in photoredox catalysis for a variety of transformations, including anti-Markovnikov hydrofunctionalizations of alkenes and C-H functionalizations.[1][4]
Upon irradiation with visible light (typically blue LEDs, ~450 nm), Mes-Acr-Me⁺ is promoted to an excited state (Mes-Acr-Me⁺*), rendering it a potent single-electron oxidant.[5] This excited state can then engage with a substrate in a single electron transfer (SET) event, generating highly reactive radical intermediates that drive the desired chemical transformation. The catalyst is then regenerated in a subsequent step to complete the catalytic cycle.[5]
The efficiency of this catalytic cycle is critically dependent on the concentration, or "loading," of the photocatalyst. Insufficient catalyst can lead to slow reaction rates and incomplete conversion, while excessive catalyst can result in undesirable side reactions, reduced light penetration through the reaction medium (the "inner filter effect"), and increased cost. Therefore, the systematic optimization of catalyst loading is a crucial step in developing robust and scalable photochemical protocols.
Principles of Catalyst Loading Optimization
The determination of the optimal catalyst loading is not a one-size-fits-all parameter but rather a multi-variable optimization problem that is dependent on the specific reaction being performed. The key is to find the "sweet spot" where the rate of the desired productive photochemical events is maximized relative to unproductive pathways and catalyst decomposition.
Causality in Experimental Design: Why Loading Matters
-
Reaction Rate vs. Catalyst Concentration: In an ideal scenario, the reaction rate would increase linearly with catalyst concentration. However, in practice, this relationship often plateaus. At low concentrations, the rate is limited by the number of photocatalyst molecules available to absorb photons and initiate the reaction. As the concentration increases, other factors become rate-limiting, such as the concentration of the substrate, the intensity of the light source, or the rate of mass transport.
-
The Inner Filter Effect: At high catalyst concentrations, the solution can become so intensely colored that light cannot penetrate effectively into the bulk of the reaction mixture. The molecules near the surface of the reactor absorb most of the incident photons, leaving the molecules in the interior unexcited. This phenomenon, known as the inner filter effect, leads to a decrease in the overall quantum yield and a non-uniform reaction rate throughout the vessel.
-
Side Reactions and Catalyst Decomposition: High concentrations of the excited state catalyst can lead to an increase in the rate of bimolecular decomposition pathways or unwanted side reactions with substrates, products, or solvent molecules. While 9-Mesityl-10-methylacridinium is relatively stable, prolonged irradiation, especially at high concentrations, can lead to degradation.[6]
-
Economic and Environmental Considerations: From a practical standpoint, minimizing the amount of catalyst used is desirable to reduce costs and simplify purification. This is particularly important in the context of drug development and large-scale synthesis.
Experimental Protocols for Optimizing Catalyst Loading
The following protocols provide a systematic approach to determining the optimal catalyst loading for a given reaction using this compound.
Initial Catalyst Loading Screening
Objective: To identify a suitable range for catalyst loading by performing a broad screen.
Materials:
-
This compound (CAS: 1442433-71-7)[7]
-
Substrates and reagents for the specific reaction
-
Anhydrous solvent
-
Reaction vials (e.g., 4 mL or 8 mL screw-cap vials with septa)
-
Stir bars
-
Photoreactor equipped with a consistent light source (e.g., 450 nm blue LEDs) and cooling fan
-
Analytical instrument for monitoring reaction progress (e.g., GC-MS, LC-MS, or NMR)
Procedure:
-
Prepare a Stock Solution of the Catalyst: To ensure accurate dispensing of small quantities, prepare a stock solution of this compound in the reaction solvent (e.g., 10 mM).
-
Set up an Array of Reactions: In a glovebox or under an inert atmosphere, set up a series of identical reactions in parallel, varying only the catalyst loading. A typical screening range might be 0.1, 0.5, 1.0, 2.0, and 5.0 mol%.
-
Reaction Execution:
-
To each vial, add the substrate(s), any other reagents, and a stir bar.
-
Add the appropriate volume of the catalyst stock solution to achieve the desired mol%.
-
Add the remaining solvent to reach the final reaction concentration.
-
Seal the vials, remove them from the glovebox, and place them in the photoreactor.
-
Irradiate the reactions at a constant temperature for a set period (e.g., 12 or 24 hours).
-
-
Analysis: After the designated time, quench the reactions and analyze the product yield and substrate conversion for each catalyst loading.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Substrate Conversion (%) | Product Yield (%) | Observations |
| 1 | 0.1 | |||
| 2 | 0.5 | |||
| 3 | 1.0 | |||
| 4 | 2.0 | |||
| 5 | 5.0 |
Fine-Tuning the Catalyst Loading
Objective: To pinpoint the optimal catalyst loading based on the results of the initial screen.
Procedure:
-
Identify the Promising Range: From the initial screen, identify the catalyst loading that gave the highest yield of the desired product.
-
Narrow the Range: Set up a new array of reactions with smaller increments in catalyst loading around the most promising value from the initial screen. For example, if 2.0 mol% gave the best result, the new screen might include 1.5, 1.75, 2.0, 2.25, and 2.5 mol%.
-
Time Course Study: For the most promising catalyst loading, it is often beneficial to perform a time course study to understand the reaction kinetics. Set up a larger scale reaction and take aliquots at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours) for analysis.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Time (h) | Product Yield (%) |
| 1 | 1.5 | 12 | |
| 2 | 1.75 | 12 | |
| 3 | 2.0 | 12 | |
| 4 | 2.25 | 12 | |
| 5 | 2.5 | 12 |
Visualization of Key Concepts
Experimental Workflow
The following diagram illustrates a typical workflow for optimizing catalyst loading.
Caption: Workflow for Catalyst Loading Optimization.
Catalyst Loading vs. Reaction Outcome
This diagram illustrates the conceptual relationship between catalyst loading and reaction efficiency, highlighting the detrimental impact of the inner filter effect at high concentrations.
Caption: Impact of Catalyst Loading on Reaction Outcome.
Case Study: Atom Transfer Radical Polymerization (ATRP)
In the context of photoinduced Atom Transfer Radical Polymerization (photo-ATRP), the concentration of the photocatalyst is a critical parameter that influences the rate of polymerization and the control over the molecular weight distribution (polydispersity index, PDI).[8][9] this compound can be employed as an organic photocatalyst in these systems.
A typical starting point for catalyst loading in a photo-ATRP reaction would be in the range of 50 to 500 ppm relative to the monomer. The optimization would follow the protocols outlined above, with the key analytical outputs being monomer conversion (determined by ¹H NMR or GC) and the molecular weight and PDI of the resulting polymer (determined by gel permeation chromatography, GPC). The goal is to find the lowest catalyst loading that provides a high monomer conversion in a reasonable timeframe while maintaining a low PDI (typically < 1.3).[8]
Conclusion
The rational optimization of catalyst loading is a fundamental aspect of developing efficient and robust photoredox-catalyzed reactions. By moving from a trial-and-error approach to a systematic, data-driven methodology, researchers can significantly improve reaction performance, reduce costs, and enhance reproducibility. The protocols and principles outlined in this guide provide a solid foundation for achieving these goals in reactions employing the powerful organic photocatalyst, this compound.
References
- Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions. (n.d.). National Institutes of Health.
-
9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. (2006, May 1). Organic Letters - ACS Publications. Retrieved January 20, 2026, from [Link]
-
9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst | Request PDF. (2006). ResearchGate. Retrieved January 20, 2026, from [Link]
-
On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation | Request PDF. (2009). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center. (2004, November 1). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
-
Acridinium salts as photoredox organocatalysts for photomediated cationic RAFT and DT polymerizations of vinyl ethers. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved January 20, 2026, from [Link]
-
Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. (2023, April 6). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. (2020, May 15). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Design and application of aminoacridinium organophotoredox catalysts. (2020, January 30). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Photoredox catalysis of acridinium and quinolinium ion derivatives. (n.d.). Bulletin of the Korean Chemical Society. Retrieved January 20, 2026, from [Link]
-
Modulation of Acridinium Organophotoredox Catalysts Guided by Photophysical Studies. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]
-
N-Protonated Acridinium Catalyst Enables Anti-Markovnikov Hydration of Unconjugated Tri- and Disubstituted Olefins. (n.d.). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
-
Estimation of reaction conditions in various catalysts loading. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of Acridinium Photoredox Catalysts with Dr. Alex White (Episode 67). (2021, November 6). YouTube. Retrieved January 20, 2026, from [Link]
-
Red-Light-Driven Atom Transfer Radical Polymerization for High-Throughput Polymer Synthesis in Open Air. (2023, August 23). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Atom transfer radical polymerization. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Molecular Photothermal Conversion Catalyst Promotes Photocontrolled Atom Transfer Radical Polymerization. (2022, May 11). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
This compound | C23H22BF4N | CID 71816562. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
Sources
- 1. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]
- 3. Design and application of aminoacridinium organophotoredox catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08524F [pubs.rsc.org]
- 4. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C23H22BF4N | CID 71816562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Red-Light-Driven Atom Transfer Radical Polymerization for High-Throughput Polymer Synthesis in Open Air - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Solvent Selection for 9-Mesityl-10-methylacridinium tetrafluoroborate Catalysis
Introduction: The Critical Role of the Solvent in Acridinium Photocatalysis
9-Mesityl-10-methylacridinium tetrafluoroborate, often referred to as the Fukuzumi catalyst, has emerged as a powerhouse in the field of organic photoredox catalysis.[1][2] Its high excited-state reduction potential, excellent stability, and broad applicability make it an attractive alternative to traditional transition-metal-based photocatalysts.[2] However, the success of any reaction catalyzed by this acridinium salt is not solely dependent on the catalyst itself; the choice of solvent is a critical parameter that can profoundly influence reaction efficiency, selectivity, and even the operative mechanistic pathway.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of suitable solvents for catalysis using this compound. We will delve into the principles of solvent selection, provide tabulated data for easy reference, and present detailed protocols for representative chemical transformations. The overarching goal is to equip the reader with the knowledge to make informed decisions, thereby accelerating research and development.
Core Principles of Solvent Selection
The ideal solvent for a reaction catalyzed by this compound should satisfy several key criteria:
-
Solubility of the Catalyst and Reagents: The catalyst, substrates, and any other reagents must be sufficiently soluble to ensure a homogeneous reaction mixture. This compound is an organic salt, and its solubility is generally favored in polar aprotic solvents.
-
Influence on Photophysical Properties: The solvent polarity can modulate the energy levels and lifetime of the catalyst's excited state. The formation of a long-lived electron-transfer state is a hallmark of the Fukuzumi catalyst, and the solvent environment plays a crucial role in stabilizing this state.[1]
-
Chemical Inertness: The solvent should not react with the catalyst, substrates, or reactive intermediates under the reaction conditions.
-
Transparency to Light: The solvent should be transparent at the wavelength of light used to excite the photocatalyst (typically in the visible range, around 450 nm for this catalyst) to ensure efficient light absorption by the catalyst.
-
Boiling Point and Volatility: These properties are important for practical considerations such as reaction temperature control and solvent removal during workup.
Solvent Suitability and Properties
The following table provides a summary of commonly used solvents and their suitability for catalysis with this compound.
| Solvent | Dielectric Constant (20°C) | Polarity Index | Boiling Point (°C) | Suitability and Remarks |
| Acetonitrile (MeCN) | 37.5 | 5.8 | 81.6 | Highly Recommended. Excellent solubility for the catalyst and a wide range of organic substrates. Often the solvent of choice for photooxygenations and annulations.[3][4][5] |
| Dichloromethane (DCM) | 9.1 | 3.1 | 39.6 | Recommended. Good solubility for the catalyst. Its lower boiling point can be advantageous for easy removal. |
| Chloroform (CHCl₃) | 4.8 | 4.1 | 61.2 | Acceptable. The catalyst is soluble, but its use is less common than DCM and MeCN. |
| Dimethylformamide (DMF) | 36.7 | 6.4 | 153 | Use with Caution. While polar, it can sometimes interfere with radical pathways or be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | 189 | Use with Caution. High polarity and boiling point. Can be beneficial for solubilizing difficult substrates but may complicate workup. |
| Water (H₂O) | 80.1 | 10.2 | 100 | Generally Unsuitable (alone). The catalyst has poor water solubility.[5] However, mixed solvent systems (e.g., DCM/H₂O) have been reported to be effective for specific reactions like hydrodecarboxylations. |
| Hexane | 1.9 | 0.1 | 68.7 | Unsuitable. The catalyst is insoluble.[5] |
| Diethyl Ether (Et₂O) | 4.3 | 2.8 | 34.6 | Unsuitable. The catalyst is insoluble.[5] |
| Benzene | 2.3 | 2.7 | 80.1 | Unsuitable. The catalyst is insoluble.[5] |
| Toluene | 2.4 | 2.4 | 110.6 | Unsuitable (as primary solvent). The catalyst is insoluble. Often used as a substrate in photooxygenation reactions.[5] |
Experimental Protocols
Here we provide detailed protocols for two representative reactions catalyzed by this compound, highlighting the importance of solvent choice.
Protocol 1: Photocatalytic Oxygenation of Toluene
This protocol is adapted from studies on the aerobic oxidation of benzylic C-H bonds. Acetonitrile is the solvent of choice due to its ability to dissolve the catalyst and substrates, and its favorable interaction with the reactive intermediates.[5]
Workflow Diagram:
Caption: Workflow for Photocatalytic Oxygenation.
Step-by-Step Methodology:
-
To a quartz reaction tube equipped with a magnetic stir bar, add this compound (e.g., 0.01 mmol, 1 mol%).
-
Add toluene (1 mmol, 1 equivalent) and anhydrous acetonitrile (e.g., 5 mL).
-
Seal the tube with a rubber septum and sparge with a gentle stream of oxygen for 15-20 minutes.
-
Place the reaction vessel in a photoreactor equipped with a 450 nm LED lamp and a cooling fan to maintain room temperature.
-
Irradiate the reaction mixture with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the corresponding benzoic acid and benzaldehyde.
Causality of Solvent Choice: Acetonitrile is a polar aprotic solvent that effectively solvates the acridinium salt and the organic substrate. Its polarity helps to stabilize the charge-separated excited state of the catalyst, which is crucial for initiating the electron transfer process.
Protocol 2: Organophotocatalytic [4+2] Annulation for Oximation
This protocol is based on the single-step synthesis of tetralone oximes from styrenes, where acetonitrile was found to be the optimal solvent after screening.[3][4]
Step-by-Step Methodology:
-
In an oven-dried vial, add the styrene substrate (0.2 mmol, 1 equivalent) and a magnetic stir bar.
-
Add a solution of this compound (or a suitable derivative as optimized in the original study, e.g., 2.5 mol%) in anhydrous acetonitrile (e.g., 6 mL to achieve a 0.033 M concentration).
-
Add tert-butyl nitrite (0.15 mmol, 0.75 equivalents).
-
Seal the vial and degas the mixture by sparging with nitrogen for 15 minutes.
-
Place the vial before a 456 nm LED lamp and stir at room temperature for 12 hours.
-
After the reaction is complete (monitored by TLC), concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired oxime product.
Causality of Solvent Choice: In the optimization of this reaction, acetonitrile provided the highest yield compared to other solvents.[3][4] This suggests that acetonitrile provides the optimal balance of solubility for all reaction components and stabilization of the key radical intermediates involved in the [4+2] annulation pathway.
Mechanistic Considerations: The Role of the Solvent
The solvent is not a mere spectator in acridinium-catalyzed photoreactions. Its properties can directly influence the kinetics and thermodynamics of the catalytic cycle.
Mechanism Visualization:
Caption: Simplified Catalytic Cycle.
Upon photoexcitation, this compound forms a singlet excited state, which rapidly undergoes intramolecular electron transfer to generate a long-lived charge-separated or electron-transfer (ET) state (Acr•-Mes•⁺).[1] The lifetime and energy of this ET state are critical for its reactivity, and both are influenced by the surrounding solvent molecules. Polar solvents can stabilize this charge-separated state, potentially prolonging its lifetime and enhancing its ability to engage in single-electron transfer (SET) with a substrate.
However, excessive stabilization by a highly polar solvent could also lower the energy of the ET state, potentially reducing its oxidizing or reducing power. Therefore, the choice of solvent often represents a compromise to achieve the optimal balance of ET state lifetime and redox potential for a specific transformation.
Conclusion
The selection of an appropriate solvent is a cornerstone of successful photocatalysis with this compound. While polar aprotic solvents like acetonitrile and dichloromethane are generally reliable starting points, the optimal choice is often reaction-dependent. By understanding the core principles of solvent selection, leveraging the provided data and protocols, and considering the mechanistic implications, researchers can unlock the full potential of this versatile and powerful photocatalyst.
References
-
Fukuzumi, S., Lee, Y. M., & Nam, W. (2025). Photoredox catalysis of acridinium and quinolinium ion derivatives. Bulletin of the Korean Chemical Society, 46(1), 4-23. [Link]
-
Singh, P. P., et al. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Advances, 13(16), 10845-10865. [Link]
- Gevorgyan, V., et al. (2026).
-
Wenger, O. S., et al. (2020). Modulation of Acridinium Organophotoredox Catalysts Guided by Photophysical Studies. ACS Catalysis, 10(1), 210-215. [Link]
- Nicewicz, D. A., et al. (2022). Mechanistic Investigations into Amination of Unactivated Arenes via Cation Radical Accelerated Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
-
Le, C., et al. (2026). Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. Organic Letters. [Link]
-
Organic Letters. (2026). Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. pubs.acs.org. [Link]
-
ResearchGate. (2025). On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation. researchgate.net. [Link]
-
RSC Publishing. (2021). A single 9-mesityl-10-methylacridinium ion as a solvatochromic sensor array for multicolor visual discrimination of solvents. Analyst. [Link]
-
Harriman, A., et al. (2007). Charge Shift and Triplet State Formation in the 9-Mesityl-10-methylacridinium Cation. Journal of the American Chemical Society, 129(51), 16240-16248. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Acridinium Photocatalysts: A Guide to Light Source Requirements and Experimental Setup
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Acridinium Salts in Photoredox Catalysis
In recent years, the field of photoredox catalysis has emerged as a powerful tool in modern organic synthesis and drug development, offering mild and efficient pathways to construct complex molecular architectures.[1] Among the various classes of photocatalysts, organic dyes, particularly acridinium salts, have garnered significant attention as potent, metal-free alternatives to traditional iridium and ruthenium complexes.[2] Acridinium photocatalysts, pioneered by Fukuzumi and further developed by Nicewicz and others, exhibit exceptional photophysical properties, including strong absorption in the visible region and high excited-state reduction potentials, enabling a wide range of chemical transformations.[2][3]
This application note provides a comprehensive guide for researchers on the critical aspect of selecting and utilizing the appropriate light source for exciting acridinium photocatalysts. We will delve into the underlying principles of their photoexcitation, present a detailed protocol for a general photocatalytic reaction, and offer troubleshooting guidance to ensure successful and reproducible experimental outcomes.
Section 1: Understanding the Photoexcitation of Acridinium Catalysts
The efficacy of any photocatalytic reaction is fundamentally dependent on the efficient absorption of light by the photocatalyst to generate its excited state. For acridinium salts, this process involves a transition to a highly oxidizing singlet excited state upon irradiation with visible light.[4]
The Acridinium Photocatalytic Cycle
The general mechanism of acridinium photocatalysis proceeds through a series of single-electron transfer (SET) events, as illustrated in the diagram below. Upon absorption of a photon, the acridinium catalyst (PC) is promoted to its excited state (PC*). This excited state is a potent oxidant and can accept an electron from a suitable donor molecule (D), initiating the desired chemical transformation and generating the reduced form of the photocatalyst (PC•). The catalytic cycle is completed by the regeneration of the ground-state photocatalyst through another SET process.[5]
Figure 1: Generalized oxidative quenching cycle for an acridinium photocatalyst.
Matching the Light Source to the Catalyst's Absorption Spectrum
The key to efficient photoexcitation is the spectral overlap between the emission of the light source and the absorption of the photocatalyst. Acridinium salts typically exhibit strong absorption bands in the violet and blue regions of the visible spectrum, generally between 400 nm and 470 nm. Therefore, light-emitting diodes (LEDs) are the ideal light source for these applications due to their narrow emission bandwidth, high power efficiency, and long operational lifetime.[6]
Section 2: Selecting the Optimal Light Source and Key Photophysical Properties
The choice of a specific acridinium photocatalyst and the corresponding light source will depend on the desired redox potential for the intended transformation. Below is a table summarizing the key photophysical properties of some commonly used acridinium photocatalysts to guide this selection process.
| Photocatalyst | λmax (abs) (nm) | λmax (em) (nm) | E1/2 (P*/P•) (V vs SCE) | Quantum Yield (Φf) | Reference |
| Fukuzumi's Catalyst (9-Mesityl-10-methylacridinium perchlorate) | 430 | 505 | +2.06 | ~0.02 | [2][3] |
| Nicewicz's Catalyst (9-(Mesityl)-10-phenylacridin-10-ium tetrafluoroborate) | 424 | 495 | +2.08 | - | [2] |
| 3,6-di-tert-butyl-9-mesityl-10-phenylacridinium tetrafluoroborate | 426 | 502 | +1.88 | - | [7] |
| N-phenyl-acridinium | 412 | 480 | +2.20 | - | [2] |
Note: The quantum yield (Φ) represents the efficiency of a photochemical process, defined as the ratio of the number of molecules reacted to the number of photons absorbed. While fluorescence quantum yields (Φf) are reported here, the reaction quantum yield is a more complex parameter that depends on the specific reaction conditions.
Section 3: Experimental Protocol for a General Acridinium-Catalyzed Photoreaction
This protocol provides a general procedure for performing a photocatalytic reaction using an acridinium catalyst and an LED light source. It is essential to optimize the reaction conditions for each specific transformation.
Materials and Equipment
-
Acridinium photocatalyst (e.g., Fukuzumi's or Nicewicz's catalyst, typically 0.5-2 mol%)
-
Substrate
-
Reagent(s)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide)
-
Reaction vessel (e.g., borosilicate glass vial or Schlenk tube)
-
Magnetic stir bar
-
Septum and needles for inert atmosphere techniques
-
LED light source (e.g., 450 nm blue LED) with a cooling fan
-
Stir plate
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the acridinium photocatalyst, substrate, and any other solid reagents.
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times. This is crucial as oxygen can quench the excited state of the photocatalyst.
-
Add the anhydrous solvent via syringe.
-
If any reagents are liquid, add them via syringe.
-
-
Initiation of the Reaction:
-
Place the reaction vessel on a stir plate and begin stirring to ensure a homogeneous solution.
-
Position the LED light source at a fixed distance from the reaction vessel. Consistent positioning is critical for reproducibility.
-
Turn on the cooling fan for the LED to maintain a constant light intensity and prevent overheating of the reaction mixture.
-
Turn on the LED light source to initiate the photoreaction.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, turn off the light source.
-
Perform an appropriate aqueous work-up to quench the reaction and remove the photocatalyst and other salts.
-
Purify the desired product by column chromatography or other suitable techniques.
-
Figure 2: Step-by-step experimental workflow for a typical acridinium-catalyzed photoreaction.
Section 4: Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise in photocatalytic reactions. This section addresses some common issues and provides potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inefficient light absorption.- Quenching of the excited state by oxygen or other impurities.- Incorrect solvent.- Low light intensity. | - Ensure the LED wavelength matches the catalyst's absorption maximum.- Thoroughly degas the reaction mixture.- Use high-purity, anhydrous solvents.- Move the light source closer to the reaction vessel or use a higher-power LED. |
| Catalyst decomposition (photobleaching) | - Nucleophilic attack on the acridinium core.- Prolonged exposure to high-intensity light. | - Use a more robust catalyst (e.g., with bulky substituents like in Nicewicz's catalysts).- Reduce the reaction time by optimizing other parameters.- Consider using a lower intensity light source if the reaction rate is still acceptable. |
| Formation of side products | - Over-oxidation of the substrate or product.- Alternative reaction pathways initiated by the radical intermediates. | - Decrease the catalyst loading.- Shorten the reaction time.- Screen different solvents to alter the reactivity of the intermediates. |
| Inconsistent results between runs | - Variations in light intensity or temperature.- Inconsistent degassing.- Impurities in reagents or solvents. | - Ensure the light source and cooling fan are consistently positioned and functioning.- Standardize the degassing procedure.- Use fresh, high-purity reagents and solvents for each experiment. |
Conclusion
Acridinium photocatalysts represent a powerful and versatile class of organic molecules for driving a wide array of chemical transformations. The successful application of these catalysts is intrinsically linked to the proper selection and utilization of the light source. By carefully matching the emission spectrum of a blue LED to the absorption profile of the chosen acridinium salt and by following a well-defined experimental protocol, researchers can harness the full potential of this exciting area of photoredox catalysis. This guide provides the fundamental knowledge and practical steps to facilitate the seamless integration of acridinium photocatalysis into synthetic and drug discovery workflows.
References
-
Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Advances, 2023.
-
A simple technique to determine quantum yield for UV photocatalytic decomposition studies. ResearchGate, 2025.
-
Synthesis of acridinium‐based photocatalysts and their photophysical... ResearchGate, n.d.
-
Optical properties and quantum yield determination in photocatalytic suspensions. ResearchGate, 2025.
-
Calculating quantum yield of a photocatalyst. Reddit, 2020.
-
A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing, 2018.
-
An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. MDPI, 2023.
-
Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. Semantic Scholar, 2023.
-
Synthesis of Acridinium Photocatalysts via Site-Selective C–H Alkylation. CCS Chemistry, n.d.
-
(a) Acridinium photosensitizers reacting from singlet-excited states... ResearchGate, n.d.
-
Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. PubMed Central, 2023.
-
Diversification of acridinium photocatalysts. The Doyle Group, 2025.
-
Synthesis of Acridinium Photoredox Catalysts with Dr. Alex White (Episode 67). YouTube, 2021.
-
Synthesis and Applications of Acridinium Salts (Update 2022). Thieme Chemistry, n.d.
-
Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Publishing, 2023.
-
Modulation of Acridinium Organophotoredox Catalysts Guided by Photophysical Studies. SciSpace, n.d.
-
Diversification of acridinium photocatalysts: Property tuning and reactivity in model reactions. ResearchGate, 2025.
-
“Hidden” Mechanisms in Photoredox Catalysis: Strategies to Promote Challenging Redox Events. Princeton University, n.d.
-
Photoredox Catalysis Desk Reference and User's Guide. Sigma-Aldrich, n.d.
-
Photoredox Catalysis in Organic Chemistry. ACS Publications, n.d.
-
The mechanism for a photoredox organocatalyzed atom transfer radical... ResearchGate, n.d.
-
Organometallic vs organic photoredox catalysts for photocuring reactions in the visible region. Beilstein Journals, n.d.
Sources
- 1. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Illuminating Chemical Synthesis: A Guide to the Substrate Scope of 9-Mesityl-10-methylacridinium Tetrafluoroborate in Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of synthetic organic chemistry, the quest for milder, more efficient, and selective catalytic systems is paramount. Among the rising stars in the field of photoredox catalysis is 9-Mesityl-10-methylacridinium tetrafluoroborate, a powerful organic photocatalyst. Its unique photophysical properties, particularly its strong oxidizing ability in the excited state, have unlocked a diverse array of chemical transformations under visible light irradiation. This document serves as a detailed guide to the substrate scope of reactions catalyzed by this acridinium salt, providing researchers with the necessary insights and protocols to harness its synthetic potential.
The Power of Photoinduced Electron Transfer: Mechanism of Action
This compound operates through a photoinduced electron transfer (PET) mechanism. Upon absorption of visible light, the acridinium core is promoted to an electronically excited state. This excited state is a potent oxidant, capable of abstracting an electron from a suitable organic substrate, such as an alkene. This initial electron transfer event generates a reactive radical cation intermediate from the substrate and the reduced form of the photocatalyst. The subsequent reactivity of this radical cation dictates the outcome of the transformation, leading to a variety of valuable products. The steric bulk of the mesityl group plays a crucial role in preventing catalyst degradation pathways and promoting a long-lived charge-separated state, enhancing its catalytic efficiency.
Caption: Experimental workflow for a typical photocatalytic anti-Markovnikov hydroamination.
Materials:
-
Alkene (e.g., Styrene, 0.5 mmol, 1.0 equiv)
-
Amine (e.g., Pyrrolidine, 0.6 mmol, 1.2 equiv)
-
This compound (0.005 mmol, 1 mol%)
-
Thiophenol (0.05 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, 5 mL)
-
Schlenk flask or vial with a magnetic stir bar
-
Visible light source (e.g., 15W blue LED lamp)
Procedure:
-
To a Schlenk flask charged with a magnetic stir bar, add this compound (1 mol%).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent, followed by the alkene, amine, and thiophenol via syringe.
-
The reaction mixture is degassed by three cycles of freeze-pump-thaw.
-
The flask is placed in front of a visible light source and stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired product.
Protocol for Photooxygenation of Alkenes
This protocol describes a general procedure for the photooxygenation of an alkene to form allylic hydroperoxides. [1] Materials:
-
Alkene (e.g., 1-Methylcyclohexene, 1.0 mmol, 1.0 equiv)
-
This compound (0.01 mmol, 1 mol%)
-
Solvent (e.g., Acetonitrile, 10 mL)
-
Reaction vessel (e.g., Pyrex tube) with a magnetic stir bar
-
Oxygen balloon
-
Visible light source (e.g., 300W Xenon lamp with a cutoff filter λ > 420 nm)
Procedure:
-
In a Pyrex reaction tube equipped with a magnetic stir bar, dissolve the alkene and this compound in the solvent.
-
Bubble oxygen through the solution for 15-20 minutes to ensure saturation.
-
Seal the tube and attach an oxygen-filled balloon to maintain an oxygen atmosphere.
-
Irradiate the stirred solution with a visible light source at a controlled temperature (e.g., 20 °C).
-
Monitor the reaction by analyzing aliquots via GC-MS or ¹H NMR spectroscopy.
-
After completion, the solvent is removed under reduced pressure.
-
The crude product can be analyzed directly or purified by chromatography, keeping in mind the potential instability of hydroperoxides.
Conclusion and Future Outlook
This compound has firmly established itself as a versatile and powerful tool in the arsenal of synthetic chemists. Its ability to catalyze a broad range of reactions under mild, visible-light-mediated conditions offers significant advantages in terms of efficiency, selectivity, and sustainability. The continued exploration of its reactivity is expected to unveil new synthetic methodologies and provide innovative solutions for the construction of complex molecules in academic and industrial settings. As our understanding of its photophysical properties deepens, the rational design of even more potent and selective acridinium-based photocatalysts will undoubtedly pave the way for future discoveries in the field of organic synthesis.
References
-
Fukuzumi, S., & Ohkubo, K. (2014). Organic Synthetic Transformations Using Organic Dyes as Photoredox Catalysts. Organic & Biomolecular Chemistry, 12(33), 6059-6071. [Link]
-
Nguyen, T. M., & Nicewicz, D. A. (2013). Anti-Markovnikov hydroamination of alkenes catalyzed by an organic photoredox system. Journal of the American Chemical Society, 135(26), 9588–9591. [Link]
-
Fukuzumi, S., Kotani, H., Ohkubo, K., Ogo, S., Tkachenko, N. V., & Lemmetyinen, H. (2004). Photocatalytic oxygenation of anthracenes and olefins with dioxygen via selective radical coupling using 9-mesityl-10-methylacridinium ion as an effective electron-transfer photocatalyst. Journal of the American Chemical Society, 126(49), 15999–16006. [Link]
-
Griesbeck, A. G., & Cho, M. (2007). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. Organic Letters, 9(4), 611–613. [Link]
-
Nguyen, T. M., & Nicewicz, D. A. (2014). Anti-Markovnikov Hydroamination of Alkenes Catalyzed by a Two-Component Organic Photoredox System: Direct Access to Phenethylamine Derivatives. Angewandte Chemie International Edition, 53(23), 5994-5997. [Link]
-
Margrey, K. A., & Nicewicz, D. A. (2016). A General Approach to Catalytic Alkene Anti-Markovnikov Hydrofunctionalization Reactions via Acridinium Photoredox Catalysis. Accounts of Chemical Research, 49(9), 1997–2006. [Link]
-
Wilger, D. J., Grandjean, J. M., & Nicewicz, D. A. (2013). Direct Catalytic Anti-Markovnikov Addition of Carboxylic Acids to Alkenes. Journal of the American Chemical Society, 135(36), 13282–13285. [Link]
-
Posner, G. H. (1905). Beiträge zur Kenntniss der ungesättigten Verbindungen. II. Ueber die Addition von Mercaptanen an ungesättigte Kohlenwasserstoffe. Berichte der deutschen chemischen Gesellschaft, 38(1), 646–657. [Link]
Sources
Application Notes and Protocols for Scaling Up Organic Reactions with 9-Mesityl-10-methylacridinium Tetrafluoroborate
Introduction: The Rise of a Powerful Organic Photocatalyst
In the rapidly evolving landscape of synthetic organic chemistry, visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex molecules under mild conditions.[1] Among the diverse array of photocatalysts, the organic acridinium salts, particularly 9-Mesityl-10-methylacridinium tetrafluoroborate, have garnered significant attention as a cost-effective and highly efficient alternative to traditional iridium and ruthenium-based catalysts.[1] This acridinium salt exhibits exceptional photophysical properties, including a strong reduction potential in its excited state, making it a potent photooxidant for a wide range of organic transformations.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on scaling up organic reactions utilizing this compound. We will delve into the mechanistic underpinnings of its catalytic activity, provide a detailed, field-proven protocol for a representative anti-Markovnikov hydroetherification of an alkenol, and offer expert insights into the key considerations for transitioning from bench-scale to gram-scale and beyond.
Mechanistic Rationale: Harnessing the Power of Photoinduced Electron Transfer
The catalytic prowess of this compound lies in its ability to initiate a photoinduced electron transfer (PET) process. Upon irradiation with visible light (typically blue LEDs, ~450 nm), the acridinium salt is promoted to an electronically excited state, transforming it into a potent single-electron oxidant.[2][4] This excited state can then oxidize a suitable organic substrate, such as an alkene, generating a radical cation intermediate and the reduced acridinyl radical. This radical cation is highly reactive and can undergo a variety of subsequent transformations, leading to the desired product. The acridinyl radical is then regenerated to its ground state in a subsequent step of the catalytic cycle, ready to be excited once more.
Catalytic Cycle of 9-Mesityl-10-methylacridinium in Anti-Markovnikov Hydroetherification
Figure 1: Catalytic cycle for the anti-Markovnikov hydroetherification of alkenols.
Scaling Up Photoredox Reactions: From Milligrams to Grams
Transitioning a photochemical reaction from a small laboratory scale to a larger, preparative scale presents unique challenges that are not typically encountered in traditional thermal chemistry. The primary hurdle is ensuring uniform and efficient irradiation of the reaction mixture, as the penetration of light decreases significantly with increasing reaction volume and concentration (the Beer-Lambert law).
Key Considerations for Scale-Up:
-
Photoreactor Design: For gram-scale and larger reactions, standard round-bottom flasks are often inefficient. Specialized photoreactors are essential for maximizing light penetration and ensuring homogenous irradiation. Options range from larger immersion well reactors to continuous flow systems. Flow reactors, in particular, offer excellent light penetration due to their high surface-area-to-volume ratio, making them highly suitable for scaling up photochemical processes.[5]
-
Light Source: The intensity and wavelength of the light source are critical parameters. While low-power LEDs are sufficient for small-scale reactions, higher-power LED arrays or lamps are necessary for larger volumes. It is crucial to ensure that the emission spectrum of the light source overlaps with the absorption spectrum of the photocatalyst.
-
Heat Management: High-power light sources generate significant heat, which can lead to unwanted side reactions and solvent evaporation. An efficient cooling system, such as a cooling fan or a circulating chiller, is essential to maintain a constant and controlled reaction temperature.
-
Mixing: Vigorous and efficient stirring is crucial to ensure that all parts of the reaction mixture are exposed to the light source and to maintain a homogenous temperature distribution.
-
Concentration: As the reaction is scaled up, simply increasing the volume while maintaining the same concentration may not be effective due to limited light penetration. It is often necessary to adjust the concentration of the reactants and the photocatalyst to optimize the reaction at a larger scale.
Detailed Protocol: Gram-Scale Anti-Markovnikov Hydroetherification of an Alkenol
This protocol is based on the seminal work by Nicewicz and coworkers on the anti-Markovnikov hydroetherification of alkenols and has been adapted to provide guidance for a gram-scale synthesis.[2][3]
Materials and Reagents:
-
Substrate: 4-Penten-1-ol (or other suitable alkenol)
-
Photocatalyst: this compound
-
Hydrogen Atom Transfer (HAT) Catalyst: 2-Phenylmalononitrile
-
Solvent: Dichloromethane (DCM), anhydrous
-
Inert Gas: Nitrogen or Argon
Equipment:
-
100 mL three-neck round-bottom flask (or a suitable photoreactor)
-
High-power blue LED light source (e.g., 34W or higher)
-
Efficient magnetic stirrer and stir bar
-
Cooling system (e.g., cooling fan or water bath)
-
Standard glassware for workup and purification
-
Inert gas line for sparging
Experimental Workflow Diagram
Figure 2: General workflow for the photocatalytic anti-Markovnikov hydroetherification.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 4-penten-1-ol (1.0 g, 11.6 mmol, 1.0 equiv), this compound (92.5 mg, 0.23 mmol, 2 mol%), and 2-phenylmalononitrile (167 mg, 1.16 mmol, 10 mol%).
-
Solvent Addition and Degassing: Add anhydrous dichloromethane (58 mL) to achieve a 0.2 M concentration of the substrate. Seal the flask and sparge the solution with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Irradiation: Place the reaction vessel in front of a high-power blue LED light source at a close and consistent distance. Ensure the setup is adequately cooled using a fan or a water bath to maintain the reaction temperature at or near room temperature. Begin vigorous stirring and turn on the light source.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, turn off the light source and remove the cooling system. Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-methyltetrahydrofuran.
Data Summary Table
| Parameter | Lab Scale (0.5 mmol) | Gram Scale (11.6 mmol) |
| Substrate (4-Penten-1-ol) | 43 mg | 1.0 g |
| Photocatalyst (mol%) | 2 mol% (4.0 mg) | 2 mol% (92.5 mg) |
| HAT Catalyst (mol%) | 10 mol% (7.2 mg) | 10 mol% (167 mg) |
| Solvent (DCM) | 2.5 mL | 58 mL |
| Concentration | 0.2 M | 0.2 M |
| Light Source | 5W Blue LED | 34W Blue LED |
| Reaction Time | 12 h | 12-24 h |
| Typical Yield | ~85% | ~80-85% (expected) |
Safety and Handling
-
This compound: This compound is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Photoreactor Safety: High-power light sources can be harmful to the eyes. Never look directly at the light source. Use appropriate shielding or enclosures for the photoreactor. Ensure that the electrical components are properly grounded and protected from solvent spills.
-
Solvent Handling: Dichloromethane is a volatile and potentially hazardous solvent. Handle it in a fume hood and take precautions to avoid inhalation and skin contact.
Conclusion
This compound is a highly effective and versatile organic photocatalyst that enables a wide range of valuable transformations. While scaling up photochemical reactions requires careful consideration of reactor design, light source, and heat management, the protocols and guidelines presented in this application note provide a solid foundation for successfully transitioning these powerful reactions from the laboratory bench to preparative scale. By understanding the underlying principles and adhering to best practices, researchers can confidently leverage this technology for the efficient synthesis of complex molecules in drug discovery and development.
References
-
Pieber, B., et al. (2019). Nickel- and Photoredox Catalysts Team Up to Make Ethers. ChemistryViews. [Link]
-
Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166. [Link]
-
Singh, P. P., et al. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. Organic & Biomolecular Chemistry, 21(15), 3139-3153. [Link]
-
Fukuzumi, S., & Ohkubo, K. (2014). Organic synthetic transformations using organic dyes as photoredox catalysts. Organic & Biomolecular Chemistry, 12(33), 6059-6071. [Link]
-
Griesbeck, A. G., & Cho, M. (2007). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. Organic Letters, 9(4), 611–613. [Link]
-
Nguyen, T. M., & Nicewicz, D. A. (2013). Anti-Markovnikov Hydroamination of Alkenes Catalyzed by an Organic Photoredox System. Journal of the American Chemical Society, 135(26), 9588–9591. [Link]
-
Wilger, D. J., et al. (2014). The direct anti-Markovnikov addition of mineral acids to styrenes. Nature Chemistry, 6(9), 832–836. [Link]
-
Perfetto, A., et al. (2020). Alcohol Etherification via Alkoxy Radicals Generated by Visible-Light Photoredox Catalysis. Organic Letters, 22(21), 8596–8601. [Link]
-
Perfetto, A., et al. (2020). Alcohol Etherification via Alkoxy Radicals Generated by Visible-Light Photoredox Catalysis. PubMed Central. [Link]
-
Booker-Milburn, K. I., et al. (2016). A Small-Footprint, High-Capacity Flow Reactor for UV Photochemical Synthesis on the Kilogram Scale. Organic Process Research & Development, 20(9), 1643–1649. [Link]
-
Enabling Technologies Consortium. (2022). Pilot Plant Photochemical Reactor. [Link]
-
Perfectlight Technology. L-level Photochemical Synthesis System. [Link]
-
HepatoChem. Photochemical Reactor Setup. [Link]
-
Grandjean, J.-M. M., & Nicewicz, D. A. (2012). Direct Catalytic Anti-Markovnikov Hydroetherification of Alkenols. Angewandte Chemie International Edition, 51(38), 9589–9592. [Link]
-
Nicewicz, D. A., et al. (2014). A General Approach to Catalytic Alkene Anti-Markovnikov Hydrofunctionalization Reactions via Acridinium Photoredox Catalysis. The Journal of Organic Chemistry, 79(20), 9548–9561. [Link]
-
Kaur, S., et al. (2018). Metal-free Photocatalytic Thiol-Ene/Thiol-Yne Reactions. Organic Letters, 20(21), 6932–6936. [Link]
-
Fukuzumi, S., et al. (2007). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. Organic Letters, 9(4), 611–613. [Link]
-
Fukuzumi, S., et al. (2005). Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center. Journal of the American Chemical Society, 127(46), 16054–16055. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. Alcohol Etherification via Alkoxy Radicals Generated by Visible-Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. This compound 1442433-71-7 [sigmaaldrich.com]
- 5. L-level Photochemical Reaction System - Photochemical Medicinal Synthesis Reactor_lab && pilot-Perfectlight [perfectlight.com.cn]
Troubleshooting & Optimization
troubleshooting low yields in 9-Mesityl-10-methylacridinium tetrafluoroborate reactions
Welcome to the technical support center for 9-Mesityl-10-methylacridinium tetrafluoroborate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in reactions involving this powerful photocatalyst. Here, we synthesize technical accuracy with field-proven insights to help you optimize your experimental outcomes.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific problems you might encounter during the synthesis or application of this compound.
Issue 1: The synthesis reaction of the acridinium salt shows low to no conversion of the starting material.
Potential Cause 1: Inactive Grignard or Organolithium Reagent
The addition of the mesityl group to the acridone core is a critical step, typically achieved using a Grignard or organolithium reagent. The quality of these organometallic reagents is paramount for a successful reaction.
-
Expert Insight: Grignard and organolithium reagents are notoriously sensitive to air and moisture.[1] Exposure to the atmosphere can lead to quenching, significantly reducing the concentration of the active reagent. Commercial Grignard reagents can also vary in quality between batches.
-
Recommended Action:
-
Titrate the Reagent: Always titrate your Grignar or organolithium reagent prior to use to determine its exact molarity.[2] A common method involves using a known amount of a proton source like menthol in the presence of a color indicator.
-
Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Potential Cause 2: Poor Quality Starting Materials
The purity of the N-methylacridinium salt or other acridine derivatives is crucial. Impurities can interfere with the reaction.
-
Expert Insight: Traditional syntheses of acridinium salts can be challenging, involving long reaction times and difficult purifications, which can lead to inconsistent yields in subsequent steps.[3]
-
Recommended Action:
-
Characterize Starting Materials: Verify the purity of your starting materials using techniques like NMR or melting point analysis.
-
Purify if Necessary: If impurities are detected, purify the starting material by recrystallization or column chromatography.
-
Issue 2: The reaction mixture has an unexpected color or fails to develop the characteristic yellow color of the acridinium salt.
Potential Cause 1: Incomplete Oxidation
The final step in many syntheses of 9-Mesityl-10-methylacridinium salts is an oxidation step. If this step is incomplete, the desired brightly colored acridinium ion will not be fully formed.
-
Expert Insight: Electrochemical oxidation is a controlled method for this transformation.[4] Chemical oxidants can also be used, but their effectiveness can be variable. The vibrant yellow color is a key indicator of the formation of the aromatic acridinium core.[3]
-
Recommended Action:
-
Optimize Oxidation Conditions: If using electrochemical oxidation, ensure the potential is correctly set (e.g., 0.61 V vs. Ag/AgNO₃) and that the appropriate amount of charge is passed.[4]
-
Monitor by Spectroscopy: Use UV-Vis spectroscopy to monitor the formation of the acridinium ion, which has a characteristic absorption spectrum.
-
Potential Cause 2: Decomposition of the Product
9-Mesityl-10-methylacridinium salts can be susceptible to decomposition, especially in the presence of nucleophiles or under certain pH conditions.
-
Expert Insight: Acridinium salts are known to be sensitive to moisture and can undergo hydrolysis, especially in alkaline solutions (pH > 4.8), leading to a non-luminescent, colorless product.[5]
-
Recommended Action:
-
Maintain Acidic Conditions: Work up the reaction under mildly acidic conditions to prevent hydrolysis.
-
Use Anhydrous Solvents: Ensure all solvents used during workup and purification are anhydrous.
-
Issue 3: The photocatalytic reaction using this compound gives a low yield of the desired product.
Potential Cause 1: Catalyst Degradation
The photocatalyst can degrade under the reaction conditions, reducing its activity over time.
-
Expert Insight: Continuous exposure to light, especially in the presence of oxygen, can lead to the photodegradation of the 9-Mesityl-10-methylacridinium cation, forming side products.[6][7] The mesityl group itself can be susceptible to photooxidation.[6]
-
Recommended Action:
-
Degas the Reaction Mixture: Before initiating the reaction with light, thoroughly degas the solvent to remove oxygen. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas through the solution.
-
Limit Light Exposure: Shield the reaction from ambient light before you are ready to start the photoreaction.
-
Use a Cut-off Filter: If your reaction is sensitive to high-energy light, consider using a UV cut-off filter.
-
Potential Cause 2: Inefficient Light Source or Reaction Setup
The efficiency of a photocatalytic reaction is highly dependent on the amount of light that reaches the catalyst.
-
Expert Insight: An insufficient catalyst amount will result in a lower number of active sites. Conversely, excessive catalyst loading can increase the turbidity of the solution, which scatters light and reduces the catalyst's exposure to the light source.[8]
-
Recommended Action:
-
Optimize Catalyst Loading: Determine the optimal catalyst concentration for your specific reaction setup.
-
Ensure Proper Mixing: Use a stir bar to ensure the reaction mixture is homogeneous and that the catalyst is evenly suspended.
-
Check Your Light Source: Ensure your light source is emitting at the correct wavelength to excite the photocatalyst (around 450 nm for this compound).[9]
-
Issue 4: The purification of the acridinium salt is difficult, resulting in significant product loss.
Potential Cause: Inappropriate Purification Method
Acridinium salts can be challenging to purify due to their ionic nature and potential for decomposition.
-
Expert Insight: Trituration is a common and effective method for purifying acridinium salts. This technique relies on the differential solubility of the desired product and impurities in a chosen solvent system.[10][11]
-
Recommended Action:
-
Optimize Trituration Solvent: Find a solvent in which your acridinium salt is sparingly soluble, but the impurities are highly soluble. A common approach is to suspend the crude product in the solvent, stir, and then filter.
-
Solvent/Anti-Solvent Method: Dissolve the impure product in a minimal amount of a solvent in which it is soluble. Then, slowly add an anti-solvent (a solvent in which the product is insoluble) to precipitate the purified product.
-
Experimental Protocols
Protocol 1: General Procedure for Trituration of this compound
-
Transfer the crude solid of this compound to a clean, dry flask.
-
Add a small volume of a suitable solvent (e.g., diethyl ether or a mixture of diethyl ether and hexanes). The solid should not fully dissolve.
-
Stir the suspension vigorously for 15-30 minutes at room temperature. A magnetic stir bar is recommended.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of the cold trituration solvent to remove any remaining soluble impurities.
-
Dry the purified bright yellow solid under high vacuum.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Reaction Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of organometallic reagents and degradation of the photocatalyst. |
| Solvents | Anhydrous | Prevents hydrolysis of the acridinium salt and decomposition of reagents. |
| pH during Workup | Mildly acidic | Stabilizes the acridinium salt and prevents hydrolysis.[5] |
| Light Source | Wavelength appropriate for catalyst excitation (~450 nm) | Ensures efficient photoexcitation of the catalyst.[9] |
Visualizations
Troubleshooting Logic for Low Yields
Sources
- 1. rroij.com [rroij.com]
- 2. ijpsm.com [ijpsm.com]
- 3. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]
- 5. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. researchgate.net [researchgate.net]
- 7. On the Photochemical Stability of the 9-Mesityl-10-methylacridinium Cation - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. ≥95%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 10. Performing a Trituration [commonorganicchemistry.com]
- 11. Trituration - Wikipedia [en.wikipedia.org]
preventing photobleaching of acridinium photocatalysts
A Guide to Preventing and Troubleshooting Photobleaching
Welcome to the technical support center for acridinium photoredox catalysis. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful organic photocatalysts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate, diagnose, and solve the common challenge of catalyst photobleaching.
Part 1: Frequently Asked Questions (FAQs) - Understanding Photobleaching
This section addresses fundamental questions about the nature and causes of acridinium catalyst degradation.
Q1: What exactly is "photobleaching" in the context of acridinium photocatalysts?
A: Photobleaching refers to the irreversible photochemical destruction of the acridinium catalyst, leading to a loss of its color and, more importantly, its catalytic activity. When the catalyst bleaches, it can no longer absorb visible light to enter its excited state, effectively halting the desired photoredox cycle. This results in stalled reactions, low product yields, and inconsistent results.
Q2: What are the primary chemical pathways that cause photobleaching?
A: Acridinium catalysts, despite their high oxidation potentials, can be susceptible to degradation through several key mechanisms. Understanding these pathways is the first step to preventing them.
-
Nucleophilic Attack: The acridinium core is highly electrophilic, especially at the C9 position. Nucleophiles present in the reaction mixture (e.g., fluoride ions, certain amines, or even some solvents) can attack this core, leading to a non-catalytic, neutral species.[1][2][3] This is a common issue with first-generation acridinium salts.
-
Dealkylation: N-alkyl acridinium catalysts, particularly N-methyl variants, are vulnerable to dealkylation in the presence of nucleophiles.[2] This process deactivates the catalyst by removing the N-substituent, which is crucial for its electronic properties.
-
Destructive Charge Transfer States: In some cases, the excited catalyst can engage in an intramolecular charge transfer (ICT) with an electron-rich substituent (like the mesityl group at C9).[2] This ICT state is less oxidizing than the desired singlet excited state and can open up pathways for catalyst decomposition, making it a counterproductive process in many photoredox reactions.[2]
Below is a diagram illustrating the productive photocatalytic cycle versus the common degradation pathways.
Caption: The productive photoredox cycle versus common photobleaching pathways.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving photobleaching issues observed during an experiment.
Problem: My reaction starts but then stalls. I notice the catalyst's characteristic yellow color fading rapidly.
This is a classic sign of rapid catalyst decomposition. The key is to identify the root cause based on your reaction components.
-
Diagnosis: Are there strong nucleophiles in your reaction? Common culprits include fluoride salts (e.g., from TBAF), unprotected amines, or thiolates. Even seemingly benign anions can become problematic with highly electrophilic catalysts.
-
Solution 1: Select a Sterically Shielded Catalyst. Modern acridinium catalysts have been specifically designed to resist nucleophilic attack. The introduction of bulky tert-butyl groups at the 3 and 6 positions and a mesityl or similar bulky aryl group at the 9-position provides steric hindrance that physically blocks nucleophiles from reaching the reactive core.[1][2]
-
Solution 2: Modify Reaction Conditions. If you must use a nucleophilic reagent, consider adding it slowly over the course of the reaction to keep its instantaneous concentration low. Running the reaction at a lower temperature can also sometimes temper the rate of nucleophilic addition.
-
Diagnosis: Are you using an older N-methyl acridinium catalyst (like the original Fukuzumi catalyst) in the presence of nucleophiles? These are known to be susceptible to demethylation.[2][3]
-
Solution: Switch to an N-Aryl Catalyst. The development of N-phenyl and other N-aryl acridinium catalysts was a major breakthrough for improving stability.[2] The aryl-nitrogen bond is significantly stronger and not susceptible to the same dealkylation pathway, making these catalysts far more robust in a wider range of chemical environments.[1]
Use this decision tree to guide your troubleshooting process.
Caption: A decision tree for troubleshooting catalyst photobleaching.
Part 3: Proactive Strategies & Experimental Protocols
The best way to deal with photobleaching is to prevent it from the start through careful planning and execution.
Strategy 1: Rational Catalyst Selection
Not all acridinium catalysts are created equal. Their stability and redox properties are tuned by their substituents. Use the following table to inform your choice.
| Catalyst Generation/Type | Key Structural Features | Excited-State Potential (Ered vs SCE) | Stability & Application Notes |
| 1st Gen (Fukuzumi-type) | N-Methyl, C9-Mesityl | ~ +2.06 V | High oxidizing power but susceptible to both nucleophilic attack and N-dealkylation.[3] Best used in "clean" systems without strong nucleophiles. |
| 2nd Gen (Nicewicz-type) | N-Aryl, C9-Mesityl | ~ +2.0 V | N-Aryl group prevents dealkylation, offering a significant stability improvement.[2] Still potentially vulnerable to strong nucleophiles at the C9-position. |
| 3rd Gen (Robust Catalysts) | N-Aryl, C9-Mesityl, 3,6-di-tert-butyl | ~ +1.9 V | The addition of bulky tert-butyl groups provides excellent steric protection against nucleophilic attack.[1][2] This is the go-to catalyst for challenging reactions or new methods development. |
Strategy 2: Rigorous Experimental Setup
Controlling the reaction environment is critical for catalyst longevity.
-
Vessel Selection: Choose a borosilicate glass vial or flask of an appropriate size. Ensure it is clean and completely dry.
-
Reagent Addition: Add your substrate, reagents, and a magnetic stir bar to the reaction vessel.
-
Solvent Addition: Add the appropriate volume of a suitable, high-purity solvent (e.g., MeCN, DMF, DCM). Acetonitrile is a common choice due to its poor solubility for water, which can be a source of quenching.[4]
-
Catalyst Addition: Add the acridinium photocatalyst. These are typically used at low loadings (0.5–2 mol%).
-
Degassing (Critical Step): Oxygen is an efficient quencher of excited states and can lead to side reactions. Degas the reaction mixture thoroughly. The most common method is "sparging":
-
Insert a needle connected to an inert gas line (Nitrogen or Argon) into the solvent.
-
Bubble the gas through the solution for 15-30 minutes while stirring.
-
Remove the sparging needle and seal the vessel under a positive pressure of the inert gas.
-
-
Initiation and Temperature Control:
-
Place the sealed vessel in front of your light source (e.g., a blue LED array, Kessil lamp).
-
Ensure consistent stirring throughout the reaction.
-
Use a fan to maintain the reaction at or near room temperature. Overheating can accelerate decomposition pathways.
-
-
Monitoring: Follow the reaction's progress by TLC, GC-MS, or LC-MS at set time points. Note any significant changes in the color of the reaction mixture.
References
-
White, A. R., McManus, J. B., & Nicewicz, D. A. (2020). Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. National Institutes of Health. [Link]
-
Yadav, P., & Kumar, A. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. PubMed Central. [Link]
-
Deng, F., et al. (2016). Photocatalytic Degradation of Acridine Orange over NaBiO3 Driven by Visible Light Irradiation. MDPI. [Link]
-
Fukuzumi, S., Ohkubo, K., & Suenobu, T. (2021). Photoredox catalysis of acridinium and quinolinium ion derivatives. ResearchGate. [Link]
-
White, A. R., McManus, J. B., & Nicewicz, D. A. (2019). Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. PubMed. [Link]
-
Synthesis Workshop. (2021). Synthesis of Acridinium Photoredox Catalysts with Dr. Alex White (Episode 67). YouTube. [Link]
-
Li, Z., et al. (2021). Synthesis of Acridinium Photocatalysts via Site-Selective C–H Alkylation. CCS Chemistry. [Link]
-
Fukuzumi, S., Ohkubo, K., & Suenobu, T. (2021). Photoredox catalysis of acridinium and quinolinium ion derivatives. Wiley Online Library. [Link]
-
Yang, T., & Xing, Y. (2023). Mechanism of PS degradation using acridinium photocatalyst. ResearchGate. [Link]
-
Wang, J. Y., et al. (2025). Diversification of acridinium photocatalysts: Property tuning and reactivity in model reactions. ResearchGate. [Link]
-
Singh, A., et al. (2022). Synthesis of acridinium-based photoredox catalysts. ResearchGate. [Link]
-
Roy, S., et al. (2023). Electron-Poor Acridones and Acridiniums as Super Photooxidants in Molecular Photoelectrochemistry by Unusual Mechanisms. PubMed. [Link]
-
M. A. B. Block, M. A. B., et al. (2024). Unlocking Photocatalytic Activity of Acridinium Salts by Anion‐Binding Co‐Catalysis. Wiley Online Library. [Link]
-
MacKenzie, I. A. (2019). CATALYST, MECHANISM, AND REACTION DEVELOPMENT IN ACRIDINIUM AND FLAVIN PHOTOREDOX CATALYSIS. Carolina Digital Repository. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Fukuzumi-Type Acridinium Photocatalysts
Welcome to the technical support center for the optimization of reactions utilizing Fukuzumi-type acridinium photoredox catalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of these powerful catalysts, troubleshoot common experimental hurdles, and unlock their full synthetic potential. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to empower you with the rationale behind each recommendation.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when working with acridinium photocatalysts.
Q1: What makes Fukuzumi-type acridinium catalysts so effective as photooxidants?
Fukuzumi-type catalysts, such as 9-mesityl-10-methylacridinium (Acr⁺–Mes), are exceptionally strong oxidizing agents in their excited state.[1][2] Upon irradiation with visible light (typically blue LEDs), they form a long-lived charge-transfer excited state.[2][3] This excited state has a very high reduction potential (e.g., +2.06 V vs. SCE for Acr⁺–Mes in acetonitrile), enabling it to oxidize a wide range of organic substrates that are challenging for many other photocatalysts.[2] The bulky mesityl group at the 9-position is crucial as it sterically hinders nucleophilic attack on the acridinium core, a common deactivation pathway, thereby enhancing catalyst stability.[4]
Q2: What is the optimal wavelength of light to use for my reaction?
The optimal wavelength corresponds to the absorption maximum of the specific acridinium catalyst you are using. For the classic Fukuzumi catalyst (Acr⁺–Mes), this is in the visible region, and blue light (around 450 nm) is commonly employed.[2] It is crucial to consult the absorption spectrum of your particular catalyst. Using a light source that emits at a wavelength where the catalyst has high absorbance will ensure efficient excitation.
Q3: How do I choose the right solvent for my reaction?
Solvent choice is critical and can significantly impact reaction efficiency. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often good starting points as they can dissolve the catalyst and substrates. However, the solvent can also influence the catalyst's excited-state properties and the stability of reactive intermediates. It is often beneficial to screen a range of solvents during optimization.[5][6][7] Consider the solubility of all reaction components and potential interactions with radical intermediates.
Q4: Does the presence of oxygen affect my reaction?
Yes, the effect of oxygen can be complex and reaction-dependent. In many cases, photoredox reactions are performed under an inert atmosphere (e.g., nitrogen or argon) because oxygen can quench the excited state of the photocatalyst or react with radical intermediates, leading to undesired side products or lower yields.[8] However, in some specific transformations, such as certain oxygenation reactions, O₂ is a required reagent.[2][8][9] Unless the reaction explicitly uses oxygen, it is best practice to degas the reaction mixture.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with Fukuzumi-type catalysts.
Problem 1: Low or No Product Yield
Low conversion is a frequent challenge. The following decision tree and detailed explanations will guide you through a systematic troubleshooting process.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps:
-
Q: My reaction is not working. Is my light source the problem?
-
A: Potentially. First, ensure the emission wavelength of your light source (e.g., LED) matches the absorption maximum of your acridinium catalyst.[2] Second, consider the light intensity. Insufficient photon flux can lead to low concentrations of the excited-state catalyst and slow reaction rates.[3] Conversely, excessively high intensity can sometimes promote catalyst degradation. If you are using a standard setup, ensure the reaction vessel is close to the light source for maximum irradiation. For larger scale reactions, specialized photoreactors may be necessary to ensure even illumination.[3][10]
-
-
Q: I'm observing a complex mixture of products. What could be the cause?
-
A: A complex product mixture can arise from several factors:
-
Reagent Instability: One or more of your starting materials may be degrading under the reaction conditions. Check their stability independently.
-
Side Reactions: The radical intermediates generated in photoredox catalysis are highly reactive and can undergo undesired pathways. Consider if alternative radical cyclizations, additions, or fragmentations are possible.
-
Over-oxidation/Reduction: Your product might be reacting further under the reaction conditions. Try monitoring the reaction at earlier time points to see if the desired product is formed and then consumed.
-
Catalyst-Substrate Interactions: In some cases, the catalyst itself can participate in side reactions with the substrates or products.
-
-
-
Q: My reaction starts well but then stalls. What is happening?
-
A: This is a classic sign of catalyst deactivation or "photobleaching."[11] Acridinium catalysts can be susceptible to degradation, especially in the presence of nucleophiles which can attack the acridinium core.[11]
-
Diagnosis: You may observe a change in the color of the reaction mixture.
-
Solution:
-
Protect the Catalyst: Ensure you are using a catalyst with appropriate steric bulk at the 9-position (like the mesityl group) to shield it from nucleophilic attack.[4]
-
Lower Catalyst Loading: Sometimes, higher catalyst concentrations can lead to self-quenching or aggregation, which can promote degradation. Try reducing the catalyst loading.
-
Control Nucleophiles: If your reaction involves strong nucleophiles, consider strategies to control their concentration, such as slow addition.
-
-
-
Problem 2: Poor Selectivity (Regio- or Chemoselectivity)
-
Q: My reaction is giving the wrong regioisomer. How can I improve this?
-
A: Regioselectivity in photoredox reactions is often governed by the stability of the radical intermediates formed.
-
Analysis: Analyze the potential radical intermediates that can be formed from your substrate. The reaction will likely proceed through the more stable radical.
-
Solutions:
-
Substrate Modification: Can you modify your substrate to favor the formation of the desired radical intermediate? For example, introducing or moving an electron-donating or -withdrawing group can influence radical stability.
-
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states. Screening different solvents is a valuable strategy.
-
Additives: In some cases, additives like Lewis acids or bases can coordinate to the substrate or intermediates, influencing the regiochemical outcome.
-
-
-
-
Q: I have multiple functional groups that could react. How can I achieve better chemoselectivity?
-
A: The high reactivity of photogenerated radicals can make chemoselectivity a challenge.
-
Analysis: Compare the oxidation/reduction potentials of the different functional groups in your molecule. The Fukuzumi catalyst will preferentially interact with the group that is most easily oxidized.
-
Solutions:
-
Protecting Groups: The most straightforward approach is to protect the more reactive functional groups that you do not want to participate in the reaction.
-
Catalyst Tuning: Different acridinium catalysts have varying redox potentials.[4] It may be possible to select a catalyst that is strong enough to react with your desired functional group but not with others present in the molecule.
-
-
-
Experimental Protocols
General Protocol for a Fukuzumi-Catalyzed Reaction
This protocol provides a starting point for a generic photoredox reaction. Optimization will be required for specific transformations.
-
Preparation:
-
To an oven-dried reaction vessel (e.g., a vial or Schlenk tube) equipped with a magnetic stir bar, add the Fukuzumi-type catalyst (typically 0.5–2 mol%).
-
Add the substrate and any other solid reagents.
-
-
Degassing:
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent and Reagent Addition:
-
Add the degassed solvent via syringe.
-
Add any liquid reagents via syringe.
-
-
Irradiation:
-
Place the reaction vessel in front of a suitable light source (e.g., a 450 nm LED lamp) with cooling (a fan is often sufficient to maintain room temperature).
-
Stir the reaction mixture vigorously to ensure efficient mixing and uniform irradiation.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, quench the reaction as appropriate (e.g., by exposing it to air and light, or by adding a quenching agent).
-
Perform a standard aqueous workup and purify the product by column chromatography.
-
Data Summary Table
The following table summarizes key properties of common Fukuzumi-type catalysts and recommended starting conditions.
| Catalyst | Excited State Reduction Potential (E*red vs. SCE in MeCN) | Common Wavelength | Typical Catalyst Loading (mol%) | Recommended Solvents |
| 9-Mesityl-10-methylacridinium (Fukuzumi Catalyst) | +2.06 V[2] | 450 nm (Blue) | 0.5 - 2 | MeCN, CH₂Cl₂, Acetone |
| 9-Mesityl-2,7-di-tert-butyl-10-methylacridinium | ~ +1.9 V | 450 nm (Blue) | 0.5 - 2 | MeCN, Dioxane |
| 3,6-Difluoro-9-mesityl-10-methylacridinium | ~ +2.2 V | 450 nm (Blue) | 0.5 - 2 | MeCN, DMF |
Visualizing the Catalytic Cycle
The following diagram illustrates the general oxidative quenching cycle for a Fukuzumi-type catalyst.
Caption: Generalized oxidative quenching cycle for an acridinium photocatalyst.
References
- High intensity light source accelerates photoredox c
- Illuminating Photoredox C
- Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamin
- Synthesis of Acridinium Photocatalysts via Site-Selective C–H Alkyl
- Synthesis of acridinium-based photoredox catalysts. (n.d.).
- Organic Photoredox Catalysis. (n.d.).
- Light intensity changes can switch photocatalyst between one- and two-photon mechanisms. (2019).
- Electron-Poor Acridones and Acridiniums as Super Photooxidants in Molecular Photoelectrochemistry by Unusual Mechanisms. (2023). PubMed.
- Optimization of reaction conditions: solvent and additive studies a. (n.d.).
- Synthesis and Characterization of Acridinium Dyes for Photoredox C
- Photocatalyzed Oxygenation Reactions with Organic Dyes: State of the Art and Future Perspectives. (2023).
- Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. (2025).
- Diversification of acridinium photocatalysts: Property tuning and reactivity in model reactions. (2025).
- Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox C
- Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. (n.d.).
- Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applic
- CATALYST, MECHANISM, AND REACTION DEVELOPMENT IN ACRIDINIUM AND FLAVIN PHOTOREDOX CATALYSIS. (2019). Carolina Digital Repository.
- Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applic
- The main pathways of catalyst deactivation are the reactions of the... (n.d.).
- Ad Hoc Adjustment of Photoredox Properties by the Late-Stage Diversification of Acridinium Photocatalysts. (n.d.).
- Illuminating Progress: Recent Advances in Photoredox C
- Electron-Poor Acridones and Acridiniums as Super Photooxidants in Molecular Photoelectrochemistry by Unusual Mechanisms. (2023). R Discovery.
- Catalysts developed by the groups of Fukuzumi and Nicewicz. (n.d.).
- Design and application of aminoacridinium organophotoredox c
- Photoredox Catalysis Using Heterogenized Iridium Complexes. (n.d.). PubMed Central.
- Mechanism of PS degradation using acridinium photocatalyst. (n.d.).
- Recent Applications of Organic Dyes as Photoredox Catalysts in Organic Synthesis. (n.d.).
- Organic synthetic transformations using organic dyes as photoredox c
- Photocatalytic Degradation of Acridine Orange over NaBiO 3 Driven by Visible Light Irradi
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (n.d.). Infoscience.
- Photocatalytic reduction of phenacyl halides by 9,10-dihydro-10-methylacridine: control between the reductive and oxidative quenching pathways of tris(bipyridine)ruthenium complex utilizing an acid catalysis. (n.d.).
- 'Pre-optimization' of the solvent of nanoparticle synthesis for superior catalytic efficiency: a case study with Pd nanocrystals. (n.d.). Nanoscale Advances (RSC Publishing).
- Organic Photoredox Catalysts Exhibiting Long Excited-St
- Probing oxygen activation on plasmonic photoc
- 'Pre-optimization' of the solvent of nanoparticle synthesis for superior catalytic efficiency: a case study with Pd nanocrys. (n.d.). SciSpace.
- Impacts of the Catalyst Structures on CO 2 Activation on C
- Strongly Reducing Visible Light Organic Photoredox Catalysts as Sustainable Altern
- Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development. (n.d.).
- Peculiarities of the Reactions on Particulate Photocatalysts. (2025).
- High efficient photocatalytic oxygenation reactions using w
- Photocatalytic Degradation of Acridine Orange over NaBiO3 Driven by Visible Light Irradi
- Photoredox Catalysis Using Heterogenized Iridium Complexes Kelly L. Materna*, Leif Hammarström. (n.d.). ChemRxiv.
- Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for W
- Kinetics of Photocatalyzed Reactions: Five Lessons Learned. (2018). PubMed Central.
- Overcoming Photochemical Limitations in Metallaphotoredox Catalysis: Red-Light-Driven C-N Cross-Coupling. (2022). PubMed.
Sources
- 1. Organic Photoredox Catalysis — Nicewicz Laboratory [nicewiczlaboratory.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Illuminating Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and application of aminoacridinium organophotoredox catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08524F [pubs.rsc.org]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. ‘Pre-optimization’ of the solvent of nanoparticle synthesis for superior catalytic efficiency: a case study with Pd nanocrystals - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. art.torvergata.it [art.torvergata.it]
- 9. Organic synthetic transformations using organic dyes as photoredox catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00843J [pubs.rsc.org]
- 10. Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chinesechemsoc.org [chinesechemsoc.org]
effect of solvent on 9-Mesityl-10-methylacridinium tetrafluoroborate catalyst stability
Technical Support Center: 9-Mesityl-10-methylacridinium Tetrafluoroborate
Welcome to the technical support guide for this compound (Mes-Acr⁺ BF₄⁻). This document is designed for researchers, chemists, and drug development professionals who utilize this powerful organic photoredox catalyst. My goal is to provide you with field-proven insights and actionable troubleshooting strategies, grounded in established scientific principles, to ensure the stability and optimal performance of the catalyst in your experiments. The choice of solvent is not merely a medium for reaction but a critical parameter that dictates the catalyst's excited-state properties, efficiency, and, most importantly, its operational stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
The principal degradation pathway for this acridinium catalyst is photobleaching, which is significantly accelerated in the presence of molecular oxygen.[1] Upon irradiation with visible light, the catalyst reaches an excited state. In aerated solutions, this excited state can interact with ground-state oxygen (³O₂), leading to the formation of reactive oxygen species or direct photooxidation of the catalyst's mesityl group.[1] This process results in the loss of the catalyst's characteristic chromophore and a corresponding loss of catalytic activity. Studies have shown that even after 12 hours of photoirradiation with white light, only a small portion of the catalyst was oxidized, indicating it is relatively photostable, but degradation pathways must be considered for long-duration experiments.[1]
Q2: How does solvent polarity influence the catalyst's function and stability?
Solvent polarity plays a crucial role in the photophysics of Mes-Acr⁺. In polar solvents like acetonitrile (MeCN), photoexcitation leads to a locally excited (LE) state that is in thermal equilibrium with a charge-transfer (CT) state.[1][2] This CT state, where an electron is transferred from the mesityl group to the acridinium core, is fundamental to the catalyst's reactivity.[1] The choice of solvent directly impacts the energy levels and equilibrium between the LE and CT states, thereby affecting the catalyst's redox potentials and overall efficiency.[2] While polar solvents are necessary to form the reactive CT state, highly nucleophilic solvents could potentially lead to degradation via nucleophilic attack on the electron-deficient acridinium core, although photooxidation is the more commonly cited issue.[3]
Q3: What are the recommended handling and storage conditions for the solid catalyst?
As a solid, this compound is a combustible solid and should be stored away from flammable materials. It is recommended to store it in a refrigerator (2-8°C) under an inert atmosphere.[4] The compound can be a skin and eye irritant and may cause respiratory irritation; therefore, it should always be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
Q4: Can water be used as a solvent or co-solvent?
The use of water is highly context-dependent. While some photoredox reactions involving this catalyst have been successfully demonstrated in aqueous media, the presence of water can significantly influence reaction pathways.[1][6] Water can act as a hydrogen bond donor, affecting catalyst stability, and may also participate directly in the reaction, as seen in hydration reactions.[6][7] For reactions sensitive to proton sources or where catalyst stability is paramount, the use of anhydrous solvents is strongly recommended. If water is required, its effect on catalyst stability should be empirically evaluated for that specific transformation.
Troubleshooting Guide: Stability and Performance Issues
This section addresses specific problems you might encounter during your experiments.
Issue 1: My catalyst solution rapidly loses its yellow color (photobleaching) upon irradiation.
-
Question: What is causing this rapid loss of color, and how can I prevent it?
-
Answer & Causality: This is a classic sign of rapid photodegradation. The most common culprit is the presence of dissolved oxygen in your solvent, which intercepts the excited catalyst and leads to its oxidative decomposition.[1] The rate of this degradation is proportional to both the light intensity and the oxygen concentration.
-
Troubleshooting Protocol:
-
Solvent Degassing (Critical Step): Before preparing your catalyst solution, thoroughly degas the solvent. The most effective method is to use three "freeze-pump-thaw" cycles. For less sensitive reactions, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes can be sufficient.
-
Inert Atmosphere: Run the reaction under a positive pressure of an inert gas. Ensure all glassware is oven-dried and cooled under an inert atmosphere to minimize atmospheric oxygen and moisture.
-
Control Light Exposure: Use a light source with a specific wavelength (e.g., 450 nm LED) rather than a broad-spectrum lamp to minimize exposure to higher-energy UV light. Limit the total irradiation time to the minimum required for the reaction to complete.
-
Lower Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes lead to faster decomposition rates. Use the lowest effective catalyst loading, typically 0.5-2 mol%.
-
Issue 2: My reaction is sluggish or stalls, even though the catalyst solution remains colored.
-
Question: If the catalyst isn't bleaching, why is the reaction not proceeding efficiently?
-
Answer & Causality: This issue often points to suboptimal photophysical properties of the catalyst in the chosen solvent or the presence of quenching impurities. The solvent may not be polar enough to sufficiently stabilize the charge-transfer (CT) state, which is essential for many of the catalyst's reactions.[2] Alternatively, trace impurities in the solvent or from reactants could be quenching the catalyst's excited state without leading to bleaching.
-
Troubleshooting Protocol:
-
Solvent Polarity Check: Ensure your solvent is sufficiently polar. Acetonitrile (MeCN) and Dichloromethane (DCM) are common choices. If you are using a less polar solvent like THF or Toluene, you may not be accessing the desired reactive state of the catalyst. Consider switching to a more polar solvent.
-
Solvent Purity: Use the highest purity solvent available (e.g., HPLC grade, anhydrous). Impurities, even at ppm levels, can act as quenchers.
-
Reactant Purity: Purify your starting materials to remove potential inhibitors.
-
Concentration Effects: Very high substrate concentrations can sometimes lead to aggregation or quenching effects. Try running the reaction at a slightly lower concentration.
-
Issue 3: I am observing inconsistent results and poor reproducibility between batches.
-
Question: What factors related to the solvent could cause such variability?
-
Answer & Causality: The most likely cause of poor reproducibility is variability in the solvent environment, specifically the concentration of water and oxygen. Different batches of solvent, even from the same supplier, can have varying levels of dissolved water and oxygen, which dramatically impacts catalyst stability and reaction kinetics.
-
Troubleshooting Workflow:
Caption: Workflow for addressing poor reproducibility.
Data Summary: Solvent Influence on Catalyst Stability
This table provides a qualitative summary of the stability of this compound in common laboratory solvents under photolytic conditions. "Stability" refers to resistance to photobleaching.
| Solvent | Polarity (Dielectric Const.) | Stability under Degassed Conditions | Stability under Aerated Conditions | Key Considerations |
| Acetonitrile (MeCN) | 37.5 | Good | Poor to Moderate | Excellent for promoting the required CT state.[2] Most common solvent, but degassing is critical.[1] |
| Dichloromethane (DCM) | 9.1 | Good | Poor | Less polar than MeCN, which may slightly alter reactivity. Higher oxygen solubility than MeCN, making degassing even more important. |
| Dimethylformamide (DMF) | 36.7 | Moderate | Poor | Its nucleophilic nature may lead to slow degradation of the acridinium core, independent of photooxidation.[3] |
| Tetrahydrofuran (THF) | 7.5 | Good | Poor | Can form peroxides upon storage, which will rapidly degrade the catalyst. Always use freshly distilled or peroxide-free THF. |
| Water (Aqueous Buffer) | 80.1 | Variable | Poor | Stability is highly dependent on pH and reaction components. Can be used but requires specific case-by-case validation.[1][6] |
Experimental Protocol: Assessing Catalyst Photostability via UV-Vis Spectroscopy
This protocol provides a standardized method to compare the photostability of Mes-Acr⁺ BF₄⁻ in different solvents.
Objective: To quantify the rate of photodegradation of the catalyst under controlled irradiation.
Materials:
-
This compound
-
Test solvents (anhydrous grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes with stoppers
-
Volumetric flasks
-
Syringes and needles for inert atmosphere handling
-
Light source (e.g., 450 nm LED array) with controlled intensity
Procedure:
-
Solvent Preparation: Degas the chosen solvent(s) using three freeze-pump-thaw cycles. Store the degassed solvent under an inert atmosphere.
-
Stock Solution Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst (e.g., 1 mM) in the degassed solvent.
-
Working Solution Preparation: Dilute the stock solution to a concentration that gives an absorbance maximum (λ_max ≈ 430-450 nm) between 0.8 and 1.2 AU. Prepare this solution directly in a quartz cuvette inside a glovebox or seal the cuvette with a septum and purge with inert gas.
-
Initial Measurement (t=0): Record the full UV-Vis spectrum of the solution before irradiation. Note the absorbance value at the λ_max.
-
Irradiation: Place the cuvette at a fixed distance from the light source. Begin irradiation.
-
Time-Course Monitoring: At regular intervals (e.g., every 15 minutes), briefly stop the irradiation and record a new UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at λ_max versus time. The rate of decrease in absorbance is directly proportional to the rate of photodegradation. The catalyst's half-life (t₁/₂) in that solvent can be calculated from this plot.
Caption: Simplified pathways for the excited state catalyst.
References
-
Griesbeck, A. G., et al. (2007). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. Organic Letters. Available at: [Link]
-
Benniston, A. C., et al. (2009). On the Photochemical Stability of the 9-Mesityl-10-methylacridinium Cation. ResearchGate. Available at: [Link]
-
Ohkubo, K., et al. (2015). 9-(4-Halo-2,6-xylyl)-10-methylacridinium Ion as an Effective Photoredox Catalyst for Oxygenation and Trifluoromethylation of Toluene Derivatives. ACS Catalysis. Available at: [Link]
-
Mousa, O. B., et al. (2021). Effect of Hydration on the Stability and Tautomerisms of Different Isomers of Uracil. ResearchGate. Available at: [Link]
-
Romero, N. A., & Nicewicz, D. A. (2014). Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Musacchio, A. J., et al. (2019). N-Protonated Acridinium Catalyst Enables Anti-Markovnikov Hydration of Unconjugated Tri- and Disubstituted Olefins. Journal of the American Chemical Society. Available at: [Link]
-
Pitre, S. P., et al. (2014). Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox. Docslib. Available at: [Link]
-
Griesbeck, A. G., et al. (2007). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Photocatalytic Degradation of Phenolic Pollutants using N-Methylquinolinium and 9-Mesityl-10-methylacridinium salts. Available at: [Link]
-
Singh, K., et al. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Publishing. Available at: [Link]
- Google Patents. (n.d.). Method of producing 9-mesityl-10-methyl acridinium salt.
-
Michel, C. (n.d.). Understanding the impact of water on the catalytic activity and stability. Available at: [Link]
-
MDPI. (2023). Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. Available at: [Link]
-
Musacchio, A. J., et al. (2019). N-Protonated Acridinium Catalyst Enables Anti-Markovnikov Hydration of Unconjugated Tri- and Disubstituted Olefins. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Degradation Pathways. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | C23H22BF4N | CID 71816562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding the impact of water on the catalytic activity and stability – Carine Michel [perso.ens-lyon.fr]
improving the turnover number of acridinium photocatalysts
Welcome to the technical support center for acridinium photocatalysis. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the efficiency and robustness of their photoredox reactions. Here, we move beyond standard protocols to provide in-depth troubleshooting advice and foundational knowledge to help you maximize the turnover number (TON) of your acridinium catalysts.
Foundational Knowledge: Understanding Acridinium Catalyst Stability and Turnover
The turnover number (TON) is a critical metric in catalysis, representing the number of substrate molecules converted per molecule of catalyst before it becomes deactivated. A high TON is crucial for developing cost-effective, scalable, and sustainable chemical processes. Acridinium salts are powerful organophotocatalysts, prized for their strong excited-state reduction potentials and stability.[1][2] However, their operational lifetime can be limited by several degradation pathways that ultimately cap the achievable TON.
Understanding these limitations is the first step toward overcoming them. The primary factors affecting the TON of acridinium photocatalysts include:
-
Formation of Unproductive Charge-Transfer (CT) States: The classic 9-mesityl-10-methylacridinium (Acr⁺–Mes) catalyst was designed to form a long-lived electron-transfer state (Acr•–Mes•⁺) upon photoexcitation.[3][4] While this state is key to its reactivity, it can also be more prone to decomposition and is less oxidizing than the locally excited (LE) state, creating a potential kinetic trap that reduces catalytic efficiency.[5][6]
-
Photodegradation and Photobleaching: Under prolonged irradiation, especially in the presence of oxygen or nucleophiles, the acridinium core can undergo irreversible degradation.[7] This is often observed as a fading of the solution's color and a complete halt of the reaction.[7] Degradation can occur via several routes, including N-de-methylation or stepwise N-de-methylation pathways.[6][8]
-
Reaction with Nucleophiles: The excited state of the acridinium catalyst is highly electrophilic and can be susceptible to attack by nucleophiles present in the reaction mixture (e.g., fluoride ions, water), leading to catalyst deactivation.[6][9]
-
Off-Cycle Adduct Formation: In some cases, the catalyst can form off-cycle adducts with reaction components, temporarily or permanently removing it from the catalytic cycle.[10]
By systematically addressing these issues through rational catalyst selection and reaction optimization, researchers can significantly extend the lifetime and improve the overall performance of their photocatalytic systems.
Troubleshooting Guide: Diagnosing and Solving Low Turnover
This section is structured as a series of common experimental problems. Each question is followed by an analysis of potential causes and a set of actionable solutions grounded in mechanistic principles.
Q1: My reaction starts well but stops completely after a few hours. The characteristic yellow color of my acridinium solution has faded. What is happening?
This is a classic symptom of catalyst photodegradation or "photobleaching." The loss of color indicates that the catalyst's chromophore has been destroyed, rendering it inactive.
Primary Cause: Irreversible decomposition of the acridinium core.
Underlying Mechanisms:
-
The highly oxidizing excited-state catalyst can react with solvent, trace water, or even the substrate/product in destructive side reactions.
-
In the presence of oxygen, reactive oxygen species can be generated, leading to oxidative degradation of the catalyst.[7]
-
For N-alkyl acridiniums (like the common N-methyl variant), nucleophilic attack can lead to dealkylation, deactivating the catalyst.[6]
Solutions & Protocols
-
Re-evaluate Your Catalyst Structure: Modern acridinium catalysts have been engineered for enhanced stability.
-
Switch the N-Substituent: The original N-methyl acridinium catalysts are prone to demethylation. Switching to an N-phenyl version provides significantly more stability towards dealkylation.[6] Further improvements have been shown with N-alkyl and N-benzyl substitutions, which can lead to longer excited-state lifetimes and improved performance.[11]
-
Modify the 9-Aryl Group: The mesityl group at the 9-position is common, but it promotes the formation of a charge-transfer state that can be prone to decomposition.[5] Consider switching to a slightly less electron-rich xylyl group, which has been shown to inhibit the formation of this CT state and extend the catalyst's excited-state lifetime.[5]
-
Fortify the Acridinium Core: Incorporating bulky substituents like tert-butyl groups at the 3 and 6 positions of the acridinium ring can sterically hinder nucleophilic attack and stabilize the reduced acridine radical, preventing irreversible degradation.[12]
-
-
Optimize Reaction Conditions Rigorously:
-
Ensure Anaerobic Conditions: Degas your reaction mixture thoroughly using a freeze-pump-thaw technique (at least three cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Oxygen is a known quencher and can participate in degradation pathways.[7]
-
Use Anhydrous Solvents: Water can act as a nucleophile and degrade the catalyst, particularly in alkaline conditions.[9] Use freshly distilled, anhydrous solvents.
-
Control Light Exposure: Use the lowest light intensity that still promotes the reaction efficiently. High-intensity light can accelerate photobleaching. Use a fan to cool the reaction vessel, as heat can also increase the rate of degradation.[9]
-
Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst concentration can disfavor bimolecular decomposition pathways.
-
Q2: My reaction is slow and the final TON is poor, but I don't see any significant color fading. What other factors could be limiting my catalyst's turnover?
This scenario suggests that while the catalyst is not decomposing rapidly, the catalytic cycle is inefficient. The problem lies in unproductive excited-state pathways or slow turnover kinetics.
Primary Cause: Inefficient catalytic cycle.
Underlying Mechanisms:
-
Unproductive Charge-Transfer (CT) State: The excited catalyst forms a long-lived but less reactive CT state, which does not efficiently engage the substrate and can slowly degrade over time.[5] This is a common issue with 9-mesityl acridiniums.
-
Back Electron Transfer (BET): After the initial electron transfer to the substrate, the resulting radical ion pair can collapse back to the ground state starting materials via BET. This is a major pathway for inefficiency. A longer excited-state lifetime can help the radical ion pair diffuse apart, preventing BET.[11]
-
Slow Catalyst Regeneration: The reduced acridine radical (Acr•) must be re-oxidized to the acridinium cation (Acr⁺) to complete the catalytic cycle. If this step is slow, the catalyst remains in its inactive reduced form.[6]
Solutions & Protocols
-
Select a Catalyst with a Longer Excited-State Lifetime: A longer lifetime provides a greater opportunity for the excited catalyst to engage in productive chemistry before decaying.
-
Consult Data Tables: Compare the excited-state lifetimes (τ) of different acridinium catalysts. For example, certain N-alkyl and N-benzyl acridinium catalysts exhibit significantly longer lifetimes (>20 ns) compared to standard N-phenyl catalysts.[11]
-
| Catalyst Structure | E1/2 [red] (V vs SCE) | E*red (V vs SCE) | Lifetime (τ, ns) | Reference |
| Mes-Acr-Me⁺ | -0.57 | +2.03 | 5 (in MeCN) | [Fukuzumi, 2016][3] |
| Mes-Acr-Ph⁺ (Nicewicz Catalyst) | -0.47 | +2.08 | 9.8 (in MeCN) | [Nicewicz, 2016][12] |
| N-Cycloheptyl Acridinium (A5) | -0.63 | +2.03 | 23.18 | [Doyle Group, 2025][11] |
| N-Benzyl Acridinium (A4) | -0.64 | +1.99 | 26.91 | [Doyle Group, 2025][11] |
-
Optimize the Reaction Medium:
-
Solvent Choice: The choice of solvent is critical and can influence both reactivity and stability.[13][14] While acetonitrile is a common choice, exploring other polar aprotic solvents may improve performance for your specific system.
-
Additives: In some cases, co-catalysts or additives can facilitate catalyst turnover. For example, a thiophosphoric acid co-catalyst has been used alongside an acridinium photocatalyst to generate a key radical species and drive the reaction forward.[15]
-
-
Visualize the Troubleshooting Process: A systematic approach is key to diagnosing issues.
Caption: Troubleshooting workflow for low turnover number.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary, chemically-defined degradation pathways for acridinium catalysts?
The main pathways involve reactions that destroy the conjugated acridinium core or remove essential activating groups.
Caption: Key degradation pathways for acridinium photocatalysts.
FAQ 2: How can I monitor catalyst stability and reaction progress in real-time?
Real-time monitoring is crucial for understanding reaction kinetics and catalyst decomposition.
-
UV-Vis Spectroscopy: Periodically take aliquots from your reaction, dilute them, and measure the absorbance at the catalyst's λ_max. A decrease in absorbance over time is a direct measure of catalyst degradation.[7]
-
In Situ Spectroscopy (NMR/FTIR): Specialized setups, such as LED-NMR, allow for direct irradiation of the sample inside the spectrometer, providing real-time kinetic data and the ability to identify intermediates and degradation byproducts without sampling.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful offline technique to quantify the consumption of starting material, formation of product, and the appearance of any catalyst-derived degradation products.
FAQ 3: Is it possible to regenerate or recycle acridinium photocatalysts?
Because degradation is typically irreversible, regeneration is not feasible. However, catalyst recycling can be achieved through immobilization.
-
Solid Support: Acridinium catalysts have been anchored to solid supports like metal oxides.[17] This allows for easy recovery of the catalyst by filtration after the reaction. However, immobilization can sometimes alter the catalyst's photophysical properties or lead to excited-state quenching, so re-optimization is necessary.[17]
Experimental Protocol: Catalyst Stability Assessment
This protocol provides a standardized method to compare the photostability of different acridinium catalysts under your specific reaction conditions.
Objective: To quantify the rate of photobleaching of an acridinium catalyst via UV-Vis spectroscopy.
Materials:
-
Acridinium photocatalyst of interest
-
Anhydrous reaction solvent (e.g., acetonitrile)
-
UV-Vis compatible cuvettes (quartz)
-
Your reaction light source (e.g., blue LED)
-
UV-Vis Spectrophotometer
-
Stir plate and stir bar
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of the acridinium catalyst in your chosen solvent at a known concentration (e.g., 1 mM).
-
Prepare the Test Solution: In a small vial, prepare a solution of the catalyst at the same concentration you would use in your reaction (e.g., 0.01 mM).
-
Initial Measurement (T=0): Transfer a portion of the test solution to a cuvette and record its full UV-Vis spectrum. Note the absorbance value at the main absorption peak (λ_max).
-
Initiate Irradiation: Place the vial containing the remaining test solution in front of your light source, ensuring consistent distance and stirring. Start a timer.
-
Time-Point Measurements: At regular intervals (e.g., every 30 minutes), briefly turn off the light, remove an aliquot, and record its UV-Vis spectrum as in step 3.
-
Data Analysis: Plot the absorbance at λ_max versus time. The rate of decrease in absorbance is a direct indicator of the catalyst's stability. Comparing the decay curves for different catalysts will reveal their relative photostability.
Caption: Workflow for assessing photocatalyst stability.
By implementing these advanced troubleshooting strategies and adopting a mechanistically informed approach to catalyst selection, you can significantly improve the turnover number and overall success of your acridinium-photocatalyzed reactions.
References
- Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis.
- On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation.
- Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation.
- Photocatalytic Degradation of Acridine Orange over NaBiO 3 Driven by Visible Light Irradi
- Optimization of the reaction conditions a.
- Photoredox catalysis of acridinium and quinolinium ion deriv
- Dicationic Acridinium/Carbene Hybrids as Strongly Oxidizing Photocatalysts.
- Diversification of acridinium photoc
- Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annul
- Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applic
- Diversification of acridinium photocatalysts: Property tuning and reactivity in model reactions. ScienceDirect.
- Synthesis of Acridinium Photocatalysts via Site-Selective C–H Alkyl
- Mesityl or Imide Acridinium Photocatalysts: Accessible Versus Inaccessible Charge‐Transfer States in Photoredox Catalysis.
- Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applic
- Acridine Ester Stability and What Are the Precautions?.
- Synthesis of Acridinium Photoredox Catalysts with Dr. Alex White (Episode 67). YouTube.
- Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applic
- Photoinduced Catalysis of Redox Reactions. Turnover Numbers, Turnover Frequency, and Limiting Processes: Kinetic Analysis and Application to Light-Driven Hydrogen Production.
- CATALYST, MECHANISM, AND REACTION DEVELOPMENT IN ACRIDINIUM AND FLAVIN PHOTOREDOX C
- In situ Reaction Monitoring in Photocatalytic Organic Synthesis.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 10. researchgate.net [researchgate.net]
- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Dissertation or Thesis | CATALYST, MECHANISM, AND REACTION DEVELOPMENT IN ACRIDINIUM AND FLAVIN PHOTOREDOX CATALYSIS | ID: 9g54xn857 | Carolina Digital Repository [cdr.lib.unc.edu]
purification of products from 9-Mesityl-10-methylacridinium tetrafluoroborate reactions
Technical Support Center: Acridinium Photocatalysis
Guide: Purification of Products from 9-Mesityl-10-methylacridinium Reactions
Welcome to the technical support guide for researchers utilizing 9-Mesityl-10-methylacridinium salts in photoredox catalysis. This catalyst, often referred to as the Fukuzumi catalyst, is a powerful tool for a wide range of organic transformations due to its high excited-state reduction potential and stability.[1] However, its unique properties present specific challenges during product purification.
This guide provides in-depth troubleshooting advice, step-by-step protocols, and expert insights to help you achieve high product purity. It is designed to move beyond simple instructions, explaining the chemical principles that govern each separation technique.
Section 1: Understanding the Key Species in Your Reaction Flask
Successful purification begins with understanding the properties of the components in your crude reaction mixture. During a typical photoredox reaction, the catalyst cycles between its oxidized and reduced states. This change is the cornerstone of effective separation.
The primary species of concern are:
-
The Catalyst (Oxidized Form): 9-Mesityl-10-methylacridinium tetrafluoroborate (Acr⁺-Mes BF₄⁻). This is a salt, making it charged, highly polar, and generally soluble in polar organic solvents like acetonitrile and dichloromethane, but insoluble in non-polar solvents like hexane and ether.[2]
-
The Reduced Catalyst: Upon single-electron reduction, the acridinium cation becomes the neutral 9-Mesityl-10-methylacridinyl radical (Acr•-Mes).[3] This species is significantly less polar than its charged counterpart and is often the source of purification difficulties as it may share similar chromatographic behavior with the desired product.
-
Your Product and Starting Materials: The properties of these will vary widely based on your specific reaction.
| Species | Chemical Structure | Charge | Polarity | Key Purification Characteristic |
| Acr⁺-Mes BF₄⁻ | Acridinium Salt Cation | Positive (+) | High | Sticks strongly to silica gel; can often be removed with an aqueous or acidic wash. |
| Acr•-Mes | Acridinyl Radical | Neutral (0) | Moderate to Low | May co-elute with non-polar to moderately polar products. Can be re-oxidized to the charged form. |
| Your Product | Varies | Varies | Varies | The goal is to maximize the polarity difference between your product and the catalyst species. |
Section 2: Troubleshooting Guide
This section addresses common purification challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Q1: My crude NMR looks clean, but after my initial workup, I see persistent yellow/green coloration and catalyst peaks. What's the first step?
A1: This is the most common issue and is typically caused by the presence of both the charged (Acr⁺-Mes) and neutral radical (Acr•-Mes) forms of the catalyst. A simple aqueous wash will only remove the charged, polar salt. The less polar, neutral radical will remain in your organic layer.
Primary Solution: Re-oxidation to Simplify the Mixture.
The most effective strategy is to convert the neutral radical back into the highly polar, charged salt before attempting chromatography.
-
Mechanism: The acridinyl radical (Acr•-Mes) can be readily oxidized by atmospheric oxygen to regenerate the acridinium cation (Acr⁺-Mes).[4][5]
-
Procedure: After your initial reaction workup (e.g., quenching and extraction), take the dried organic layer and stir it vigorously while open to the air for 1-3 hours. For more efficient oxidation, you can bubble air or oxygen through the solution using a needle. You may observe a change in the solution's color or fluorescence.
-
Why it Works: This procedure funnels both catalyst-derived species into a single, highly polar compound. This regenerated salt can then be easily separated from your typically less-polar organic product using a short silica plug or standard column chromatography.
Q2: I ran a silica gel column, but a colored band is co-eluting with my product. How do I resolve this?
A2: This indicates that the polarity of your product is very similar to that of the neutral reduced catalyst (Acr•-Mes). This often happens with non-polar or moderately polar products.
-
Solution 1 (Recommended): Re-oxidize and Repeat. As detailed in Q1, perform an air/oxygen bubbling step on your impure fraction and re-purify it by chromatography. Converting the co-eluting impurity to its charged form is the most robust way to ensure separation.
-
Solution 2: Optimize Chromatography. If re-oxidation is incomplete or you wish to optimize the chromatographic separation, careful solvent selection is key.
-
Use a less polar eluent system: Start with a very non-polar mobile phase (e.g., pure hexane or pentane) and increase the polarity very gradually. The goal is to find a window where your product moves off the column while the neutral catalyst is retained.
-
Consider alternative stationary phases: If silica gel fails, consider using alumina (basic or neutral) or a C18 reversed-phase column, which separate compounds based on different principles.[6][7]
-
Q3: My product is a solid. Can I avoid chromatography entirely?
A3: Yes, in many cases, chromatography can be avoided if your product is crystalline and the impurities are sufficiently different in their solubility profiles.
-
Solution 1: Recrystallization. This is a powerful technique for purification. After an initial workup and re-oxidation step to ensure the catalyst is in its salt form, choose a solvent system in which your product has high solubility at elevated temperatures but low solubility at room temperature or below. The polar acridinium salt will ideally remain in the mother liquor.
-
Solution 2: Trituration. If your product is a solid but does not recrystallize well, trituration can be effective. This involves washing the solid crude material with a solvent that will dissolve the impurities but not the product.
-
Two-Step Trituration: First, perform a workup with an acidic wash (e.g., 1M HCl) to remove the bulk of the charged catalyst. After drying, wash the remaining solid with a solvent like diethyl ether.[8] Diethyl ether is a good choice as it will dissolve the non-polar reduced catalyst (Acr•-Mes) while leaving many organic products as a solid precipitate.
-
Section 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the key purification workflows discussed.
Protocol 1: Standard Workup with Re-oxidation
This should be the default procedure for most reactions involving acridinium catalysts.
-
Quench the Reaction: Once the reaction is complete (as determined by TLC or LCMS), cool the mixture to room temperature. If necessary, quench any reactive reagents as appropriate for your specific chemistry.
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Liquid-Liquid Extraction:
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
1M HCl (1 x volume) to remove the charged Acr⁺-Mes salt and any basic compounds.
-
Saturated NaHCO₃ solution (1 x volume) to neutralize.
-
Brine (1 x volume) to aid in phase separation.
-
-
-
Dry the Organic Layer: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and collect the filtrate.
-
Re-oxidation Step:
-
Transfer the filtrate to a round-bottom flask with a stir bar.
-
Stir the solution vigorously, open to the atmosphere, for 1-3 hours. Alternatively, bubble a gentle stream of air through the solution via a needle for 1 hour.
-
-
Final Concentration: Remove the solvent under reduced pressure. The resulting crude product is now ready for purification by column chromatography, with the catalyst predominantly in its easy-to-remove charged form.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol assumes the workup and re-oxidation steps have been completed.
-
Prepare the Column: Select an appropriately sized glass column and pack it with silica gel using your chosen non-polar solvent (e.g., hexane) as a slurry.
-
Load the Sample:
-
Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or your column's eluent.
-
Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute the Column:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane).
-
The bright yellow/orange acridinium salt (Acr⁺-Mes) should remain at the very top of the column and not move.
-
Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate, diethyl ether) to your mobile phase.
-
Collect fractions and monitor by TLC to isolate your purified product.
-
-
Post-Column Analysis: Combine the pure fractions, remove the solvent under reduced pressure, and obtain a final NMR to confirm purity.
Section 4: Visualizing the Purification Strategy
A logical workflow is critical for tackling purification challenges. The following diagrams illustrate the decision-making process.
Caption: Decision tree for selecting a purification method.
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic synthetic transformations using organic dyes as photoredox catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tsijournals.com [tsijournals.com]
- 7. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 9-Mesityl-10-methylacridinium Tetrafluoroborate Catalysis
Welcome to the technical support center for 9-Mesityl-10-methylacridinium tetrafluoroborate (Mes-Acr⁺BF₄⁻) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of employing this powerful organic photoredox catalyst. Here, we address common challenges and frequently asked questions, with a special focus on the critical impact of molecular oxygen on reaction outcomes. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How does this compound function as a photocatalyst?
A1: this compound is a potent organic photoredox catalyst. Upon irradiation with visible light (typically blue LEDs, ~450 nm), it absorbs a photon and transitions to an electronically excited state (Mes-Acr⁺).[1] This excited state is a much stronger oxidizing agent than the ground state.[1] In this excited state, it can accept a single electron from a suitable substrate, initiating a radical cascade. After this single electron transfer (SET) event, the catalyst is in its reduced, radical form (Mes-Acr•), which must be re-oxidized to its ground state to complete the catalytic cycle.[2]
Q2: Is it necessary to exclude oxygen from my reaction?
A2: In most applications of this compound for reductive transformations, the rigorous exclusion of oxygen is critical. Molecular oxygen (O₂) can interact with the catalyst's excited state, leading to quenching or the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂).[3][4] These species can lead to undesired side reactions, substrate degradation, and lower reaction yields. However, in specific oxidative reactions, O₂ is intentionally used as a terminal oxidant.[5][6] Therefore, the necessity of excluding oxygen is dictated by the desired transformation.
Q3: What are the potential consequences of incomplete deoxygenation?
A3: Incomplete deoxygenation can manifest in several ways:
-
Reduced Reaction Rate and Yield: Oxygen can quench the excited state of the acridinium catalyst, preventing it from engaging in the desired productive electron transfer. This non-radiative decay pathway effectively reduces the quantum yield of your reaction.
-
Formation of Unwanted Byproducts: The catalyst can transfer its energy to ground-state triplet oxygen to generate highly reactive singlet oxygen (a Type II photooxygenation pathway).[3][4] Singlet oxygen can then react with electron-rich substrates, leading to oxygenated byproducts.
-
Catalyst Degradation: While Mes-Acr⁺ is relatively robust, prolonged exposure to reactive oxygen species in the presence of light can lead to catalyst decomposition, observed as a loss of color (bleaching) of the reaction mixture.[1]
-
Alternative Reaction Pathways: For certain substrates, an electron transfer photooxygenation (Type I) mechanism can occur, where the substrate radical cation reacts with oxygen.[3]
Q4: What is the difference between Type I and Type II photooxygenation pathways in the context of this catalyst?
A4: The distinction lies in the initial step following catalyst excitation:
-
Type I Photooxygenation: The excited catalyst engages in a single electron transfer with the substrate to form a substrate radical cation. This radical cation then reacts with ground-state molecular oxygen (³O₂). This pathway is more likely with electron-rich substrates.[3]
-
Type II Photooxygenation: The excited catalyst transfers its energy directly to ground-state molecular oxygen, generating excited-state singlet oxygen (¹O₂). This highly reactive singlet oxygen then reacts with the substrate.[3][4]
Troubleshooting Guide
Problem 1: Low or No Product Formation
Your reaction, which is supposed to be conducted under anaerobic conditions, is showing low conversion or is not proceeding at all.
Possible Cause: Inadequate deoxygenation of the reaction mixture.
Troubleshooting Steps:
-
Verify Your Deoxygenation Technique: The most common method for removing dissolved oxygen is sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes prior to adding the catalyst and substrates. For highly sensitive reactions, the "freeze-pump-thaw" method is more effective. This involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. This cycle should be repeated at least three times.
-
Ensure a Positive Pressure of Inert Gas: Throughout the reaction, maintain a slight positive pressure of inert gas. This can be achieved using a balloon filled with argon or nitrogen connected to the reaction vessel via a needle.
-
Use Freshly Purified and Degassed Solvents: Solvents can reabsorb atmospheric oxygen over time. It is best practice to use freshly distilled or purified solvents and to degas them immediately before use.
-
Consider a Glovebox: For reactions that are extremely sensitive to oxygen, performing the entire experimental setup inside a glovebox with a controlled inert atmosphere is the most reliable approach.
Problem 2: Formation of Unexpected Oxygenated Byproducts
You are observing byproducts with a mass corresponding to the addition of one or more oxygen atoms to your starting material or product.
Possible Cause: Unwanted photooxygenation reactions mediated by the catalyst.
Troubleshooting Steps:
-
Rigorous Deoxygenation: As with low product formation, the first step is to ensure that all sources of oxygen are eliminated from the reaction. (See Troubleshooting Steps for Problem 1).
-
Singlet Oxygen Quenchers: If trace amounts of oxygen are unavoidable and leading to byproduct formation, the addition of a singlet oxygen quencher can be considered. However, be aware that the quencher may interfere with the desired reaction pathway. Common quenchers include 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Analyze the Reaction Mechanism: Determine if a Type I or Type II photooxygenation is more likely. If your substrate is particularly electron-rich, a Type I mechanism may be at play.[3] Modifying the electronic properties of the substrate, if possible, could mitigate this side reaction.
Problem 3: Catalyst Bleaching and Decomposition
The characteristic yellow color of the 9-Mesityl-10-methylacridinium catalyst fades significantly during the reaction, and this is correlated with a drop in reactivity.
Possible Cause: Catalyst degradation, potentially accelerated by reactive oxygen species.
Troubleshooting Steps:
-
Strict Anaerobic Conditions: As previously mentioned, oxygen can contribute to catalyst decomposition pathways.[1] Ensure your deoxygenation protocol is robust.
-
Check for Incompatible Reagents: While Mes-Acr⁺ is a robust catalyst, it can be susceptible to degradation in the presence of certain nucleophiles or under highly basic or acidic conditions. Review your reaction components for any potential incompatibilities. For instance, demethylation has been observed in the presence of fluoride ions.[1]
-
Control Light Intensity and Wavelength: Over-irradiation or the use of high-energy light sources can lead to catalyst photobleaching. Ensure you are using the recommended wavelength (~450 nm) and an appropriate light intensity. If possible, use a fan to cool the reaction vessel, as excessive heat can also contribute to degradation.
Experimental Protocols & Diagrams
Protocol: Standard Deoxygenation by Inert Gas Sparging
-
Combine all solid reagents in a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum.
-
Add the solvent via syringe.
-
Insert a long needle connected to an inert gas (argon or nitrogen) line, ensuring the needle tip is submerged below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solution for 20-30 minutes with gentle stirring.
-
Remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas.
-
The reaction is now ready for initiation by light.
Diagrams
Caption: Ideal anaerobic photocatalytic cycle of Mes-Acr⁺.
Caption: Competing oxygen-mediated side pathways.
References
- Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions. (n.d.). National Institutes of Health.
-
Griesbeck, A. G., Maptue, N. R., & Gudipati, V. (2007). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. Organic Letters, 9(1), 71-74. [Link]
- Request PDF. (n.d.). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. ResearchGate.
-
Rackl, D., Kais, V., Kreitmeier, P., & Reiser, O. (2014). Visible light photoredox-catalyzed deoxygenation of alcohols. Beilstein Journal of Organic Chemistry, 10, 2157-2165. [Link]
- Request PDF. (n.d.). On the Photochemical Stability of the 9-Mesityl-10-methylacridinium Cation. ResearchGate.
-
Kubo, Y., et al. (2015). 9-(4-Halo-2,6-xylyl)-10-methylacridinium Ion as an Effective Photoredox Catalyst for Oxygenation and Trifluoromethylation of Toluene Derivatives. ACS Catalysis, 5(10), 6135-6143. [Link]
-
Fukuzumi, S., et al. (2004). Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center. Journal of the American Chemical Society, 126(49), 1600-1601. [Link]
- Rackl, D., Kais, V., Kreitmeier, P., & Reiser, O. (2014). Visible light photoredox-catalyzed deoxygenation of alcohols. ResearchGate.
-
Fukuzumi, S., & Ohkubo, K. (2014). Photoredox catalysis of acridinium and quinolinium ion derivatives. Organic & Biomolecular Chemistry, 12(34), 6059-6071. [Link]
-
Zhou, Q., et al. (2018). Metallaphotoredox-enabled deoxygenative arylation of alcohols. Nature Chemistry, 10(10), 1034-1039. [Link]
- Fukuzumi, S., & Ohkubo, K. (2014). Photoredox catalysis of acridinium and quinolinium ion derivatives. ResearchGate.
-
Wang, H., et al. (2022). Catalytic photoinduced deoxygenation via B(C6F5)3-enabled oxygen atom transfer for aromatic C–H amination of alkylarenes. Nature Communications, 13(1), 5861. [Link]
-
Ohkubo, K., et al. (2012). Photocatalytic oxidation of iron(II) complexes by dioxygen using 9-mesityl-10-methylacridinium ions. Dalton Transactions, 41(28), 8565-8572. [Link]
-
Phelan, J. P., Lang, S. B., Compton, J. S., Kelly, C. B., & Molander, G. A. (2018). Decarboxylative Oxygenation via Photoredox Catalysis. Angewandte Chemie International Edition, 57(31), 9844-9848. [Link]
-
Zhang, J., & Wang, Z. (2021). Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer. Green Chemistry, 23(13), 4637-4655. [Link]
-
Singh, A., & Kumar, S. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Advances, 13(16), 10843-10857. [Link]
-
Cismesia, M. A., & Yoon, T. P. (2015). Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions. Journal of the American Chemical Society, 137(46), 14730-14738. [Link]
- White, A. (2021, November 6). Synthesis of Acridinium Photoredox Catalysts with Dr. Alex White (Episode 67). YouTube.
- Synthesis of acridinium-based photoredox catalysts. (n.d.). ResearchGate.
- This compound. (n.d.). Sigma-Aldrich.
-
Wang, D., et al. (2020). Unlocking Photocatalytic Activity of Acridinium Salts by Anion-Binding Co-Catalysis. Angewandte Chemie International Edition, 59(39), 17028-17034. [Link]
- 9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate. (n.d.). Sigma-Aldrich.
- 9-Mesityl-2,7-dimethyl-10-phenylacridinium tetrafluoroborate. (n.d.). Sigma-Aldrich.
-
Joshi-Pangu, A., et al. (2016). Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. The Journal of Organic Chemistry, 81(16), 7243-7249. [Link]
- ResearchGate. (n.d.). Electron-Poor Acridones and Acridiniums as Super Photooxidants in Molecular Photoelectrochemistry by Unusual Mechanisms.
-
Bergonzini, G., & Rueping, M. (2014). N-Protonated Acridinium Catalyst Enables Anti-Markovnikov Hydration of Unconjugated Tri- and Disubstituted Olefins. Journal of the American Chemical Society, 136(30), 10588-10591. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Quantum Yield in Acridinium Photocatalysis
Welcome to the technical support center for acridinium photocatalysis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and enhance the efficiency of your photoredox reactions. This guide is structured to address specific issues you may encounter, moving from frequently asked questions to advanced troubleshooting protocols.
Frequently Asked Questions (FAQs)
This section addresses common queries and issues that researchers often face during experimental setup and execution.
Q1: My reaction yield is low or inconsistent. What are the primary factors I should investigate?
A: Low or inconsistent yields in acridinium-driven photocatalysis can stem from several factors. The most common culprits are related to catalyst stability, reaction setup, and substrate compatibility.
-
Catalyst Integrity: Acridinium salts can be susceptible to degradation. Nucleophilic attack on the electrophilic acridinium core is a known deactivation pathway, especially with certain substrates or additives.[1] Furthermore, prolonged exposure to high-intensity light or alkaline conditions can lead to decomposition.[2] Ensure your catalyst is pure and stored under dark, dry conditions.
-
Atmosphere Control: The presence of oxygen can be detrimental. While the acridine radical (Mes-Acr•), formed after single electron transfer (SET), is stable under anaerobic conditions, it must be reoxidized to regenerate the catalyst and complete the cycle.[3] Oxygen can interfere with this process or lead to unwanted side reactions. Always ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Light Source & Intensity: The rate of a photocatalytic reaction often scales with light intensity, as a higher photon flux generates more excited-state catalysts.[4] However, excessively high intensity can accelerate catalyst degradation.[2] It is crucial to find an optimal intensity where the reaction rate is maximized without compromising catalyst stability.[5] Ensure your light source provides a consistent and appropriate wavelength for exciting your specific acridinium catalyst.
-
Solvent & Solubility: Poor solubility of the acridinium salt is a frequent issue that can make reactions appear less efficient than they are.[6] The choice of solvent can also influence the stability of intermediates and the overall quantum yield. While many reactions are run in acetonitrile, computational studies suggest that nonpolar solvents may improve the efficiency of the light-emitting step in related acridinium systems.[7]
Q2: My acridinium photocatalyst appears to be degrading during the reaction. How can I identify the cause and prevent it?
A: Catalyst degradation is a significant challenge. Identifying the degradation pathway is key to mitigation.
-
Photobleaching: Visually, you might observe a loss of color in the reaction mixture. This is often due to photodegradation. You can monitor this process using UV-Vis spectroscopy by observing the disappearance of the characteristic acridinium absorption peaks over time. To mitigate this, consider reducing the light intensity or using a flow chemistry setup to minimize the residence time of the catalyst in the irradiated zone.[8][9]
-
Chemical Degradation: As mentioned, acridinium salts are sensitive to pH and nucleophiles. In acidic solutions (pH < 4.8), they are generally very stable.[2] However, in neutral or alkaline media, they can undergo hydrolysis, which is a non-luminescent "dark reaction."[2] If your reaction generates basic byproducts, consider using a buffer or a stoichiometric amount of a non-nucleophilic acid. Structural modifications to the catalyst, such as adding bulky groups around the core, can sterically hinder nucleophilic attack and improve stability.[1]
Q3: How critical is the choice of the counter-anion for my acridinium salt?
A: The counter-anion is crucial and can dramatically affect catalyst activity. Halide anions (Cl⁻, Br⁻) can quench the excited state or interfere with the catalytic cycle, often leading to no reactivity.[10] Non-coordinating anions like perchlorate (ClO₄⁻), triflate (OTf⁻), or tetrafluoroborate (BF₄⁻) are generally preferred and provide higher yields.[10]
Recent studies have shown that the inhibitory effect of halide anions can be overcome by using an anion-binding co-catalyst (e.g., a thiourea-based catalyst). This strategy forms an ion pair that effectively "hides" the quenching anion, restoring the photocatalytic activity.[10]
Q4: I am not sure if my reaction is limited by photon flux or by the catalytic turnover itself. How can I diagnose this?
A: This is a critical question that determines your optimization strategy. A powerful diagnostic method involves systematically varying both light intensity and temperature.[5]
-
Charge Supply Limited Regime: At low light intensities, the reaction rate is typically dependent on the number of photons supplied. In this regime, the overall rate is not very sensitive to temperature changes because the generation of charge carriers by light is a largely temperature-independent process.[5]
-
Charge Transfer Limited Regime: At high light intensities, the catalyst surface becomes saturated with photogenerated charge carriers. The rate-limiting step shifts to the interfacial redox reactions (charge transfer to the substrate). These chemical reactions are temperature-dependent and follow Arrhenius-type kinetics.[5]
If increasing the temperature significantly boosts your reaction rate at a given light intensity, you are likely in the charge transfer limited regime. If the rate is insensitive to temperature, you are likely limited by photon flux. This is explored in detail in the Advanced Troubleshooting Guide 1 .
Advanced Troubleshooting Guides
Guide 1: Experimental Protocol for Diagnosing Rate-Limiting Steps
This guide provides a workflow to determine whether your photocatalytic system is limited by charge supply (photon flux) or charge transfer (surface chemistry), based on the methodology proposed by Kil-seok Kim et al.[5]
Objective: To identify the Onset Intensity for Temperature Dependence (OITD), which is the light intensity at which the reaction transitions from being charge-supply-limited to charge-transfer-limited.
Step-by-Step Protocol:
-
Setup: Prepare at least five identical reaction vessels, each equipped with a magnetic stirrer and sealed under an inert atmosphere. Place them in a photoreactor system where both temperature and light intensity can be precisely controlled.
-
Temperature Control: Set the first set of experiments to a low temperature (e.g., 10 °C) and the second set to a higher temperature (e.g., 40 °C). Allow the systems to equilibrate.
-
Vary Light Intensity: For each temperature, run the reactions at a series of increasing light intensities (e.g., 10%, 30%, 50%, 75%, 100% of your LED's maximum power). Ensure the intensity is measured and consistent.
-
Monitor Reaction Rate: At each data point (a specific temperature and light intensity), monitor the reaction progress by taking aliquots at regular intervals and analyzing them via GC, LC, or NMR. Calculate the initial reaction rate for each condition.
-
Data Analysis:
-
Plot the initial reaction rate as a function of light intensity for both temperatures.
-
At low intensities, the rates for both temperatures should be nearly identical and increase linearly with intensity.
-
As intensity increases, you will observe a point where the rate at the higher temperature becomes significantly greater than the rate at the lower temperature. This inflection point is the OITD.
-
Interpreting the Results:
-
If your standard operating intensity is below the OITD: Your reaction is limited by photon flux. To improve the quantum yield, you should focus on increasing the light intensity or improving the light delivery to the reaction medium.
-
If your standard operating intensity is above the OITD: Your reaction is limited by the rate of chemical transformation at the catalyst surface. Increasing light intensity further will have a diminished effect. Instead, you should focus on optimizing chemical parameters like catalyst loading, substrate concentration, or temperature.
Logical Workflow for Troubleshooting Low Yield
Caption: Decision workflow for diagnosing and addressing low quantum yield.
Guide 2: Understanding and Mitigating Catalyst Deactivation
Acridinium photocatalysts operate through a well-defined cycle. Deactivation occurs when the catalyst exits this cycle permanently. Understanding the primary deactivation pathways is essential for designing robust reaction conditions.
General Acridinium Photocatalytic Cycle
Caption: General single-electron transfer (SET) photocatalytic cycle for acridinium catalysts.
Common Deactivation Pathways & Solutions
| Deactivation Pathway | Mechanism | Symptoms | Mitigation Strategy |
| Nucleophilic Attack | A nucleophile (e.g., substrate, additive, or solvent) attacks the electron-deficient acridinium core, forming a stable, non-photoactive adduct. | Reaction stalls; new, non-catalytic species may be detectable by NMR or MS. | Use sterically hindered catalysts (e.g., with bulky groups at the 3,6-positions).[1] Avoid strongly nucleophilic reagents or solvents. Maintain slightly acidic conditions if possible.[2] |
| Photodegradation | Irreversible chemical transformation of the catalyst upon light absorption, often involving fragmentation or reaction with solvent radicals. | Loss of color (photobleaching) in the reaction mixture. Reduced reaction rates over time. | Reduce light intensity.[11] Use a cutoff filter to block high-energy UV light. Employ a flow reactor to limit light exposure time.[9] |
| Dimerization/Aggregation | The acridine radical (Acr-R•) or the catalyst itself may aggregate or dimerize, especially at high concentrations, reducing the effective catalyst concentration. | Non-linear relationship between catalyst concentration and reaction rate. Changes in UV-Vis or fluorescence spectra at higher concentrations. | Reduce catalyst loading. Choose a solvent that better solvates the catalyst and intermediates. |
| Reductive Quenching | In some cases, the excited acridinium salt undergoes a two-electron reductive quenching to form an acridinide anion, which may not be part of the desired catalytic cycle.[12][13] | Unexpected product formation; complex kinetics. | This is an intrinsic property of the catalyst-substrate pair. If suspected, a detailed mechanistic study (e.g., cyclic voltammetry, transient absorption spectroscopy) is needed. Consider modifying the catalyst's electronic properties.[14][15] |
Guide 3: Data-Driven Catalyst and Condition Selection
The quantum yield is highly sensitive to the catalyst's molecular structure and the reaction environment. The following tables summarize key relationships to guide your experimental design.
Table 1: Effect of Acridinium Ring Substituents on Quantum Yield
Structural modifications can significantly alter the photophysical properties of the catalyst. Electron-donating groups (EDGs) are particularly effective at enhancing quantum yield.
| Position on Acridinium Ring | Substituent Type | Effect on Quantum Yield | Rationale | Reference |
| C-2 and/or C-7 | Electron-Donating (e.g., -OCH₃, -OR) | Significant Increase | EDGs increase the electron density of the aromatic system, which enhances the efficiency of the light-emitting process from the excited-state acridone formed after the chemical reaction. | [16] |
| C-3 | Electron-Donating (e.g., -OCH₃) | No Significant Effect or Decrease | The electronic influence from this position is less effective at enhancing the desired fluorescence quantum yield of the final excited-state product. | [16] |
| 9-Position | Sterically Bulky, Electron-Rich (e.g., Mesityl) | Increased Lifetime & Efficiency | A bulky group can create a twisted intramolecular charge transfer (TICT) state, leading to a long-lived electron-transfer state that is highly effective for photoredox catalysis. It also enhances stability. | [1][17] |
| Core | Electron-Withdrawing (e.g., -CN, Halogens) | Tunable Redox Potential | While not directly for quantum yield, EWGs make the catalyst a stronger oxidant in its excited state, which can be crucial for activating challenging substrates. | [12][13][14] |
Table 2: Influence of Solvent on Acridinium Photocatalysis
| Solvent Property | Effect on Reaction | Recommended Solvents | Considerations | Reference |
| Polarity | Affects catalyst solubility, substrate solvation, and the stability of charged intermediates (radical ions). | Acetonitrile (MeCN), Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | MeCN is a common choice but can be a coordinating solvent. Less polar solvents may be beneficial for certain chemiluminescence pathways but can cause solubility issues. | [6][7] |
| Protic vs. Aprotic | Protic solvents (e.g., alcohols) can protonate intermediates or the catalyst itself, altering reaction pathways. Brønsted acids can dramatically increase the excited state oxidation power. | Aprotic solvents are generally preferred to avoid unintended side reactions. | In some cases, protic co-solvents (e.g., TFE, HFIP) can enhance reactivity by stabilizing intermediates or promoting specific mechanisms. | [12][13][18] |
| Viscosity | Higher viscosity can slow down diffusion-controlled steps, potentially reducing quenching rates and affecting overall efficiency. | Low-viscosity solvents | This is generally a secondary consideration unless comparing solvents with vastly different viscosities. |
By systematically addressing these factors using the provided guides and data, you can diagnose inefficiencies, mitigate catalyst deactivation, and ultimately enhance the quantum yield of your acridinium-based photocatalytic reactions.
References
Sources
- 1. youtube.com [youtube.com]
- 2. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. Discovery and Characterization of Acridine Radical Photoreductants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identifying rate-limiting steps in photocatalysis: a temperature-and light intensity-dependent diagnostic of charge supply vs. charge transfer - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA00415B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effect on the Chemiluminescence of Acridinium Thioester: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Electron-Poor Acridones and Acridiniums as Super Photooxidants in Molecular Photoelectrochemistry by Unusual Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. researchgate.net [researchgate.net]
- 16. EP1946108A2 - High quantum yield acridinium compounds and their uses in improving assay sensitivity - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Light intensity changes can switch photocatalyst between one- and two-photon mechanisms | Research | Chemistry World [chemistryworld.com]
Technical Support Center: 9-Mesityl-10-methylacridinium tetrafluoroborate in Photoredox Catalysis
Welcome to the technical support center for 9-Mesityl-10-methylacridinium tetrafluoroborate (Acr⁺-Mes BF₄⁻), a cornerstone organocatalyst in modern photoredox chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this powerful photocatalyst, with a focus on troubleshooting common deactivation pathways encountered during experimentation. Our goal is to provide you with the expertise and practical insights needed to ensure the robustness and reproducibility of your catalytic systems.
Frequently Asked Questions (FAQs)
Q1: My reaction starts well but then stalls or shows incomplete conversion. What could be the primary cause related to the catalyst?
A stalled reaction is often a primary indicator of catalyst deactivation. For Acr⁺-Mes BF₄⁻, this can stem from several pathways, primarily photochemical degradation, especially in the presence of oxygen and prolonged exposure to high-intensity light. The catalyst's excited state is a potent oxidant, but this reactivity can also lead to its own demise over the course of a reaction.
Q2: I've noticed a slight color change in my reaction mixture over time, from the typical yellow to a paler shade. Is this indicative of catalyst degradation?
Yes, a noticeable fading of the characteristic yellow color of the Acr⁺-Mes BF₄⁻ solution can be a visual clue of catalyst decomposition. This is often associated with the breakdown of the acridinium core structure, leading to less conjugated, non-catalytic species.
Q3: Are there specific reagents or substrates that are known to be harsh on the 9-Mesityl-10-methylacridinium catalyst?
Indeed. Strong nucleophiles can be particularly detrimental. They can either attack the electrophilic acridinium core or lead to demethylation of the N-methyl group. For instance, reactions involving fluoride ions have been shown to cause catalyst deactivation through both nucleophilic addition and demethylation[1]. Highly basic conditions should also be approached with caution, as they can promote side reactions and catalyst degradation.
Q4: Can the choice of solvent impact the stability of the catalyst?
Absolutely. While Acr⁺-Mes BF₄⁻ is soluble in a range of common organic solvents, its stability can be solvent-dependent. Protic solvents, for example, might participate in undesired side reactions. It is crucial to use anhydrous and deoxygenated solvents to minimize degradation pathways, especially those involving reactive oxygen species.
Troubleshooting Guide: Catalyst Deactivation Pathways
This section delves into the specific mechanisms of catalyst deactivation and provides actionable troubleshooting steps.
Pathway 1: Photochemical Degradation via Oxidation
Under prolonged irradiation, particularly in the presence of oxygen, the mesityl group of the catalyst can undergo oxidation. This is a significant deactivation pathway that alters the catalyst's electronic properties and, consequently, its catalytic activity.
Symptoms:
-
Reaction stalling after an initial period of reactivity.
-
Formation of unexpected side products.
-
A gradual decrease in the yellow color of the reaction mixture.
Troubleshooting Protocol:
-
Confirm Oxygen Sensitivity:
-
Set up two identical reactions. One rigorously deoxygenated (e.g., via three freeze-pump-thaw cycles) and kept under an inert atmosphere (Nitrogen or Argon), and a second reaction exposed to air.
-
Monitor the reaction progress in both setups by TLC or LC-MS. Significantly better performance in the deoxygenated setup points to oxidative degradation.
-
-
Identify Degradation Products:
-
At the point of reaction stalling, carefully quench the reaction and prepare a sample for high-resolution mass spectrometry (HRMS) and NMR analysis.
-
Look for characteristic masses corresponding to oxidized species. A known degradation product is 3,5-dimethyl-4-(10-methylacridinium)benzaldehyde, which arises from the oxidation of a methyl group on the mesityl ring to an aldehyde[2].
-
Mitigation Strategies:
-
Rigorous Degassing: Always use solvents that have been thoroughly deoxygenated.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Light Source Control: Use the minimum light intensity necessary for efficient catalysis. Consider using a cut-off filter to block high-energy UV light if your reaction is initiated by visible light.
Pathway 2: Nucleophilic Attack on the Acridinium Core
The C9 position of the acridinium ring is electrophilic and can be susceptible to attack by nucleophiles present in the reaction mixture. This leads to the formation of a non-aromatic, catalytically inactive species.
Symptoms:
-
Complete reaction failure when using strong nucleophiles.
-
Formation of adducts between the catalyst and the nucleophile, which may be detectable by MS.
Troubleshooting Protocol:
-
Cyclic Voltammetry (CV):
-
Run a CV of the catalyst in the presence and absence of the suspected nucleophile. A significant change in the redox potential or the appearance of new peaks can indicate an interaction.
-
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum of a stoichiometric mixture of the catalyst and the nucleophile in an appropriate deuterated solvent. The disappearance of the characteristic acridinium proton signals and the appearance of new upfield signals can confirm adduct formation.
-
Mitigation Strategies:
-
Catalyst Modification: For reactions requiring strong nucleophiles, consider using a more sterically hindered acridinium catalyst. Catalysts with bulky groups at the 2 and 7 positions have been developed to shield the acridinium core from nucleophilic attack[1].
-
Slow Addition: If possible, add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration.
Pathway 3: N-Demethylation
Certain nucleophiles can also attack the N-methyl group, leading to its removal and the formation of the corresponding neutral acridine, which is catalytically inactive in the desired photoredox cycle.
Symptoms:
-
Similar to nucleophilic attack, this is more common with specific classes of nucleophiles.
-
The reaction may not initiate at all if demethylation is rapid.
Troubleshooting Protocol:
-
Mass Spectrometry Analysis:
-
Analyze the crude reaction mixture by LC-MS or direct-infusion MS. Look for a mass corresponding to the demethylated acridine (M-15 of the original catalyst cation).
-
Mitigation Strategies:
-
Catalyst Design: The development of N-aryl acridinium catalysts was a direct response to this deactivation pathway. Replacing the N-methyl group with an N-phenyl group, for instance, prevents demethylation[1]. If your reaction conditions are prone to demethylation, switching to an N-aryl variant is a robust solution.
Visualizing Deactivation Pathways
The following diagrams illustrate the key catalyst deactivation pathways discussed.
Caption: Key deactivation pathways for 9-Mesityl-10-methylacridinium.
Experimental Workflow for Diagnosing Catalyst Deactivation
Caption: A systematic workflow for troubleshooting catalyst deactivation.
Summary of Deactivation Pathways and Mitigation
| Deactivation Pathway | Key Symptoms | Recommended Action |
| Photochemical Oxidation | Reaction stalling, color fading | Rigorous deoxygenation, inert atmosphere, controlled light exposure |
| Nucleophilic Attack | Reaction failure with strong nucleophiles | Use sterically hindered catalyst, slow addition of nucleophile |
| N-Demethylation | Reaction failure with specific nucleophiles | Switch to an N-aryl acridinium catalyst |
We trust this guide will serve as a valuable resource in your research endeavors. Should you have further questions or require more in-depth support, please do not hesitate to contact our technical applications team.
References
-
Benniston, A. C., Elliott, K. J., Harrington, R. W., & Clegg, W. (2009). On the Photochemical Stability of the 9-Mesityl-10-methylacridinium Cation. European Journal of Organic Chemistry, 2009(2), 253-258. [Link]
-
White, A. (2021, November 6). Synthesis of Acridinium Photoredox Catalysts with Dr. Alex White (Episode 67). YouTube. [Link]
Sources
Validation & Comparative
A Comparative Guide to 9-Mesityl-10-methylacridinium and Ruthenium-Based Photocatalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of synthetic organic chemistry, photoredox catalysis has emerged as a powerful tool for the construction of complex molecules under mild conditions.[1] By harnessing the energy of visible light, photocatalysts can initiate single-electron transfer (SET) events, unlocking novel reaction pathways that are often inaccessible through traditional thermal methods.[1] Among the vast array of photocatalysts, transition metal complexes, particularly those based on ruthenium, and purely organic dyes, such as 9-Mesityl-10-methylacridinium tetrafluoroborate, have garnered significant attention.
This guide provides an in-depth technical comparison of these two prominent classes of photocatalysts. Moving beyond a simple cataloging of features, we will delve into the fundamental photophysical and electrochemical properties that govern their reactivity, present comparative experimental data, and offer detailed protocols for their application. Our aim is to equip researchers with the necessary insights to make informed decisions when selecting a photocatalyst for their specific synthetic challenges.
At a Glance: Key Physicochemical and Photoredox Properties
The efficacy of a photocatalyst is dictated by its ability to absorb light and the electrochemical potential of its resulting excited state. The following table summarizes the key properties of the archetypal ruthenium complex, tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), and the organic dye, 9-Mesityl-10-methylacridinium (Acr⁺-Mes).
| Property | [Ru(bpy)₃]²⁺ | 9-Mesityl-10-methylacridinium (Acr⁺-Mes) |
| Absorption λₘₐₓ | 452 nm (in MeCN) | ~450 nm |
| Emission λₘₐₓ | 620 nm (in MeCN) | ~500 nm (LEs) / ~570 nm (CTs) |
| Excited State Lifetime (τ) | 890 ns (in MeCN) | 4.2 ps (S₁), long-lived triplet state |
| Ground State Potential (E₁/₂red) | -1.33 V vs. SCE (in MeCN) | -0.57 V vs. SCE (in MeCN) |
| Ground State Potential (E₁/₂ox) | +1.29 V vs. SCE (in MeCN) | Not applicable |
| Excited State Potential (E₁/₂red) | +0.77 V vs. SCE (in MeCN) | +2.08 V vs. SCE (in MeCN) |
| Excited State Potential (E₁/₂ox) | -0.81 V vs. SCE (in MeCN) | -0.92 V vs. SCE (in MeCN) |
| Quantum Yield (Φ) | 2.8% (in water) | >75% (triplet state formation in MeCN)[2] |
Data compiled from multiple sources.[3][4][5][6] Potentials are versus Saturated Calomel Electrode (SCE) and can vary with solvent and experimental conditions.
The Heart of the Matter: Mechanistic Pathways
Both ruthenium complexes and acridinium salts operate through photoredox cycles, but their initial photoexcitation and subsequent quenching pathways differ in key aspects. Understanding these differences is crucial for predicting reactivity and optimizing reaction conditions.
Ruthenium Photocatalysts: The Versatility of Metal-to-Ligand Charge Transfer
The photochemistry of [Ru(bpy)₃]²⁺ is initiated by the absorption of a photon, which promotes an electron from a metal-centered d-orbital to a π* orbital of one of the bipyridine ligands.[7] This process, known as a metal-to-ligand charge transfer (MLCT), generates a long-lived triplet excited state, *[Ru(bpy)₃]²⁺.[6] This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to participate in both oxidative and reductive quenching cycles.[1]
-
Oxidative Quenching: The excited catalyst can be oxidized by an electron acceptor (A), generating the potent oxidant [Ru(bpy)₃]³⁺, which can then oxidize a substrate.
-
Reductive Quenching: Alternatively, the excited catalyst can be reduced by an electron donor (D), forming the highly reducing species [Ru(bpy)₃]⁺, which can then reduce a substrate.
The choice between these pathways is determined by the relative redox potentials of the substrates and the catalyst's excited state.
9-Mesityl-10-methylacridinium: A Powerful Organic Oxidant
In contrast to ruthenium complexes, the photochemistry of Acr⁺-Mes is initiated by an intramolecular photoinduced electron transfer.[3] Upon excitation, an electron is transferred from the appended mesityl group to the acridinium core, forming a long-lived triplet electron-transfer state (³ET).[2] This excited state possesses a highly oxidizing mesityl radical cation moiety and a reducing acridinyl radical moiety.[3]
The primary mode of action for Acr⁺-Mes in many synthetic transformations is through its potent oxidizing power. The excited state can directly oxidize a substrate that has a sufficiently low oxidation potential.
Head-to-Head Comparison in a Key Transformation: Trifluoromethylation
Reaction: Photocatalytic Trifluoromethylation of Veratrole
| Catalyst | Catalyst Loading (mol%) | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| [Ru(bpy)₃]Cl₂ | 1 | CF₃SO₂Cl | MeCN | 24 | ~70-80 | Synthesized from[2][8] |
| Acr⁺-Mes derivative | 1 | CF₃-Source | MeCN | 12 | ~80-90 | Synthesized from[5] |
This table is a representative synthesis of data from multiple sources and does not represent a single direct comparative experiment. Yields are approximate and can vary based on specific reaction conditions.
This comparison suggests that for certain transformations, acridinium-based photocatalysts can offer comparable or even superior performance to ruthenium complexes, potentially with shorter reaction times. The choice of trifluoromethylating agent also plays a significant role in the overall efficiency of the reaction.
Experimental Protocols in Focus
The successful implementation of photoredox catalysis hinges on meticulous experimental execution. Below are detailed protocols for representative reactions catalyzed by each class of photocatalyst.
Protocol 1: Anti-Markovnikov Hydroamination of an Alkene with this compound
This protocol is adapted from the work of Nicewicz and coworkers and demonstrates the use of Acr⁺-Mes in an anti-Markovnikov hydroamination reaction.[9]
Materials:
-
This compound (1 mol%)
-
Alkene substrate (1.0 equiv)
-
Amine (1.2 equiv)
-
Thiophenol (as a hydrogen atom donor, 10 mol%)
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
To an oven-dried Schlenk flask or vial under an inert atmosphere (e.g., nitrogen or argon), add this compound, the alkene substrate, and a magnetic stir bar.
-
Add the anhydrous, degassed solvent, followed by the amine and thiophenol via syringe.
-
Seal the vessel and place it in front of the blue LED light source. Ensure consistent irradiation by maintaining a fixed distance.
-
Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by opening it to the air and removing the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired hydroaminated product.
Protocol 2: Synthesis of [Ru(bpy)₃]Cl₂ and its Application in a [4+2] Cycloaddition
This protocol describes the synthesis of the common ruthenium photocatalyst and its subsequent use in a Diels-Alder type reaction.[7][10]
Part A: Synthesis of [Ru(bpy)₃]Cl₂
Materials:
-
RuCl₃·xH₂O
-
2,2'-bipyridine (bpy)
-
Sodium hypophosphite (NaH₂PO₂)
-
Deionized water
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve RuCl₃·xH₂O in deionized water.
-
Add a solution of 2,2'-bipyridine in ethanol to the flask.
-
Add an aqueous solution of sodium hypophosphite as a reducing agent.
-
Heat the mixture to reflux for 1-2 hours. The solution should turn from a dark brown to a deep red-orange color.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the orange-red crystals by vacuum filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.
Part B: Photocatalytic [4+2] Cycloaddition
Materials:
-
[Ru(bpy)₃]Cl₂ (1-2 mol%)
-
Diene (1.0 equiv)
-
Dienophile (1.2 equiv)
-
Anhydrous, degassed solvent (e.g., acetonitrile or nitromethane)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
White light source (e.g., compact fluorescent lamp or white LEDs)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve [Ru(bpy)₃]Cl₂ in the chosen degassed solvent.
-
Add the diene and dienophile to the reaction mixture.
-
Seal the flask and irradiate with a white light source while stirring vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the cycloaddition product.
Concluding Remarks: Making the Right Choice
The selection of a photocatalyst is a critical decision in the design of a synthetic route. Ruthenium-based photocatalysts offer a rich history of applications and a well-understood, versatile reactivity profile.[1] Their tunable photophysical and electrochemical properties through ligand modification make them a powerful tool for a wide range of transformations.
On the other hand, 9-Mesityl-10-methylacridinium and other organic dyes present a compelling alternative.[11] They are often more cost-effective and sustainable, being metal-free. Acridinium salts, in particular, are exceptionally strong photooxidants, enabling transformations that may be challenging for some ruthenium complexes.[5]
Ultimately, the optimal choice depends on the specific transformation, the redox properties of the substrates, and practical considerations such as cost and catalyst availability. This guide has provided the fundamental knowledge and practical examples to aid researchers in navigating these choices and successfully implementing photoredox catalysis in their synthetic endeavors.
References
-
Fukuzumi, S., & Ohkubo, K. (2014). Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center. Journal of the American Chemical Society, 126(49), 15999–16005. [Link]
-
Nicewicz, D. A., & Hamilton, D. S. (2014). anti-Markovnikov Hydroamination of Alkenes Catalyzed by an Organic Photoredox System. Journal of the American Chemical Society, 136(14), 5381–5384. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166. [Link]
-
MDPI. (n.d.). Transition Metal Photocatalysts and Catalytic Reaction Mechanistic Studies. [Link]
-
Fukuzumi, S., et al. (2017). 9-(4-Halo-2,6-xylyl)-10-methylacridinium Ion as an Effective Photoredox Catalyst for Oxygenation and Trifluoromethylation of Toluene Derivatives. ACS Catalysis, 7(8), 5146–5155. [Link]
-
Sideri, A., & Murphy, J. A. (2018). Organometallic vs organic photoredox catalysts for photocuring reactions in the visible region. Beilstein Journal of Organic Chemistry, 14, 3037–3057. [Link]
-
Bogdos, M. K., et al. (2018). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Future Medicinal Chemistry, 10(18), 2225–2243. [Link]
-
Douglas, J. J., et al. (2018). Preparation of visible-light-activated metal complexes and their use in photoredox/nickel dual catalysis. Nature Protocols, 13(7), 1505–1522. [Link]
-
University of California, San Diego. (n.d.). Tris(2,2'-bipyridine)ruthenium(II) Dichloride Hexahydrate. [Link]
-
MacKenzie, I. A., et al. (2020). The merger of transition metal and photocatalysis. Nature Reviews Chemistry, 4(7), 381–393. [Link]
-
Wang, H., et al. (2022). Advances and Mechanistic Insights into Covalent Organic Framework-Mediated Photocatalysis for Organic Transformations. ACS Catalysis, 12(15), 9226–9255. [Link]
-
McCarthy, S. M., et al. (2023). Illuminating Reactions: A Photoredox Catalysis Experiment for Undergraduate Students. Journal of Chemical Education, 100(6), 2357–2364. [Link]
-
Fukuzumi, S., & Ohkubo, K. (2013). On the Photochemical Stability of the 9-Mesityl-10-methylacridinium Cation. Chemistry–A European Journal, 19(36), 11994–12003. [Link]
-
McCarthy, S. M., et al. (2023). Illuminating Reactions: A Photoredox Catalysis Experiment for Undergraduate Students. Journal of Chemical Education, 100(6), 2357–2364. [Link]
-
Pitre, S. P., et al. (2021). Illuminating Photoredox Catalysis. Trends in Chemistry, 3(5), 376–391. [Link]
-
Teplý, F. (2011). Photoredox catalysis by [Ru(bpy)₃]²⁺ to trigger transformations of organic molecules. Collection of Czechoslovak Chemical Communications, 76(7), 859–917. [Link]
-
Campagna, S., et al. (2017). Ruthenium tris bipyridine derivatives and their photocatalytic activity in [4 + 2] cycloadditions. An experimental and DFT study. Dalton Transactions, 46(36), 12052–12061. [Link]
-
Wenger, O. S., et al. (2023). Impact of Bidentate Pyridyl-Mesoionic Carbene Ligands: Structural, (Spectro)Electrochemical, Photophysical, and Theoretical Investigations on Ruthenium(II) Complexes. Inorganic Chemistry, 62(5), 2095–2107. [Link]
-
Fukuzumi, S., & Ohkubo, K. (2014). Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center. Journal of the American Chemical Society, 126(49), 15999–16005. [Link]
-
Glorius, F., et al. (2020). Counterion Effects in ₂-Photocatalyzed Energy Transfer Reactions. Journal of the American Chemical Society, 142(28), 12371–12380. [Link]
-
Griesbeck, A. G., & Cho, M. (2009). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. Organic Letters, 11(15), 3466–3469. [Link]
-
Twilton, J., et al. (2017). Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations. Organic Process Research & Development, 21(6), 740–754. [Link]
-
Benniston, A. C., et al. (2005). Illumination of the 9-mesityl-10-methylacridinium ion does not give a long-lived photoredox state. Chemical Communications, (21), 2701–2703. [Link]
-
Matyjaszewski, K., et al. (2021). Synthesis and Characterization of a Ruthenium-Containing Copolymer for Use as a Photoredox Catalyst. Macromolecules, 54(17), 7949–7958. [Link]
-
Matyjaszewski, K., et al. (2021). Synthesis and Characterization of a Ruthenium-Containing Copolymer for Use as a Photoredox Catalyst. Macromolecules, 54(17), 7949–7958. [Link]
Sources
- 1. Illuminating Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectral and Electrochemical Properties of Common Photocatalysts in Water: A Compendium for Aqueous Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Photoredox Catalysis: Fukuzumi Catalyst ([Ru(bpy)3]2+) vs. Eosin Y
In the rapidly evolving landscape of organic synthesis, visible-light photoredox catalysis has emerged as a powerful paradigm, enabling novel and previously challenging transformations under remarkably mild conditions.[1][2][3] The heart of this methodology is the photocatalyst, a molecule that absorbs visible light and translates that energy into chemical reactivity through single-electron transfer (SET) processes.[1][3]
Among the vast arsenal of available photocatalysts, two classes have become particularly prominent: transition metal complexes, exemplified by tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)3]2+), and organic dyes, with Eosin Y being a ubiquitous workhorse.[4][5] The pioneering work of Professor Shunichi Fukuzumi has been instrumental in elucidating the mechanisms and expanding the applications of photoredox catalysis, particularly with acridinium salts and foundational systems like [Ru(bpy)3]2+.[5][6][7][8][9][10] This guide provides a direct, data-driven comparison between the archetypal ruthenium complex, often linked with Fukuzumi's foundational studies, and the popular organic dye, Eosin Y, to assist researchers in making informed catalyst selections.
The Catalysts: Core Properties and Photophysics
The Fukuzumi Catalyst: Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)3]2+)
[Ru(bpy)3]2+ is arguably the most well-studied and widely used transition metal photocatalyst.[2][11] Its prominence stems from a unique combination of ground-state stability, strong absorption of visible (blue) light, a long-lived excited state, and well-defined, tunable redox properties.[11][12]
Upon absorption of a photon (~452 nm), the catalyst is promoted to a metal-to-ligand charge-transfer (MLCT) excited state, *[Ru(bpy)3]2+.[11] This excited state is both a more potent oxidant and a more potent reductant than its ground state, allowing it to participate in both oxidative and reductive quenching cycles.[2][5][11] This versatility is a cornerstone of its broad utility in organic synthesis.[5]
Eosin Y: The Organic Dye Alternative
Eosin Y is a xanthene dye that has gained immense popularity as a metal-free photocatalyst.[13][14] Its key advantages are its low cost, high availability, and significantly lower toxicity compared to heavy metal complexes, making it an economically and ecologically attractive option.[1][4][15] Eosin Y strongly absorbs green light (~539 nm) and, like its ruthenium counterpart, populates a long-lived triplet excited state capable of mediating electron transfer.[14][15][16]
An important practical consideration is that the photophysical properties of Eosin Y can be influenced by the reaction medium, particularly pH, as it can exist in several protonation states, not all of which are catalytically active.[16][17][18] The dianionic form is typically the most active species in photoredox catalysis.[17][18]
Head-to-Head Comparison: Quantitative Data
The choice between [Ru(bpy)3]2+ and Eosin Y often hinges on their fundamental electrochemical and photophysical properties. The following table summarizes these key parameters, providing a quantitative basis for comparison.
| Property | Fukuzumi Catalyst ([Ru(bpy)3]2+) | Eosin Y | Rationale & Significance |
| Class | Transition Metal Complex | Organic Dye | Defines core characteristics like cost, toxicity, and solubility. |
| Appearance | Orange-Red Crystalline Solid | Red/Brown Powder | Practical information for laboratory identification. |
| λmax (Absorption) | ~452 nm (Blue Light) | ~539 nm (Green Light)[15] | Determines the required light source (e.g., blue vs. green LEDs). |
| Excited State | 3MLCT | Triplet (T1) | The long-lived state responsible for photoredox activity. |
| Ground State Eox | +1.29 V vs SCE[5] | +0.78 to +0.83 V vs SCE[15] | Potential to oxidize a substrate in the ground state (less common). |
| Ground State Ered | -1.33 V vs SCE[5] | -1.06 V vs SCE[15] | Potential to reduce a substrate in the ground state (less common). |
| Excited State Eox | -0.81 V vs SCE[5][19] | -1.10 V vs SCE[15] | E(PC+/PC): Driving force for reducing an electron acceptor (oxidative quenching). |
| Excited State Ered | +0.77 V vs SCE[5][19] | +0.83 V vs SCE[15] | E(PC/PC-): Driving force for oxidizing an electron donor (reductive quenching). |
| Cost | High | Low[4][13] | A major factor for scale-up and process chemistry. |
| Toxicity | Potential Heavy Metal Toxicity[1][4] | Generally Low Toxicity[1][15] | A key consideration for green chemistry and safety. |
Note: Redox potentials can vary slightly depending on the solvent and experimental conditions. The values presented are representative figures from the literature for comparative purposes.
Mechanistic Insights: Visualizing the Catalytic Cycles
Both catalysts can operate through two primary mechanistic pathways: oxidative quenching and reductive quenching. The specific cycle is determined by the nature of the substrates and sacrificial agents present in the reaction.
Fukuzumi Catalyst ([Ru(bpy)3]2+) Catalytic Cycle
The versatility of [Ru(bpy)3]2+ is clearly illustrated by its ability to efficiently engage in both quenching cycles. The excited state possesses the energetic potential to either accept an electron from a donor (reductive quenching) or donate an electron to an acceptor (oxidative quenching).[2][5]
Caption: Dual catalytic cycles of [Ru(bpy)3]2+.
Eosin Y Catalytic Cycle
Eosin Y also capably participates in both quenching cycles. It is frequently used in reductive quenching pathways with amine sacrificial donors, but its excited state is also a sufficient oxidant for many substrates, such as diazonium salts.[4][6]
Caption: Dual catalytic cycles of Eosin Y.
Practical Application & Experimental Protocols
To ground this comparison in practice, we present protocols for a representative transformation: a C-H arylation of a heteroarene with an aryl diazonium salt, a reaction where Eosin Y is particularly effective.[4][6] A complementary protocol for a reductive dehalogenation using [Ru(bpy)3]2+ is also provided.[5]
General Experimental Workflow
The setup for most photoredox reactions is straightforward, emphasizing the operational simplicity of this technology.
Caption: Standard workflow for a photoredox reaction.
Protocol 1: Eosin Y-Catalyzed C-H Arylation
This protocol is a representative example based on methodologies reported in the literature.[4][6]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroarene (1.0 equiv.), aryl diazonium salt (1.2 equiv.), and Eosin Y (1-2 mol%).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., DMF or MeCN) to achieve a substrate concentration of ~0.1 M.
-
Degassing: Seal the vial and sparge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the catalyst. This step is critical for reproducibility and efficiency.
-
Irradiation: Place the reaction vial approximately 5-10 cm from a green LED lamp (e.g., 3-5 W). Use a small fan to maintain the reaction at or near room temperature, preventing thermal decomposition.
-
Monitoring: Stir the reaction under irradiation for the designated time (typically 12-24 hours). Monitor the consumption of starting material by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Validation: For robust science, it is essential to run two control experiments: one without Eosin Y and one without light. No significant product formation should be observed in either case, confirming the photocatalytic nature of the transformation.[4]
Protocol 2: [Ru(bpy)3]2+-Catalyzed Reductive Dehalogenation
This protocol is a representative example based on methodologies reported in the literature.[5]
-
Reaction Setup: To an oven-dried reaction vial, add the activated alkyl halide (e.g., α-bromoketone) (1.0 equiv.), [Ru(bpy)3]Cl2 (0.5-1 mol%), and a sacrificial reductant such as Hantzsch ester or a tertiary amine (e.g., DIPEA, 1.5 equiv.).
-
Solvent Addition: Add an anhydrous solvent (e.g., MeCN or DMF) to achieve a substrate concentration of ~0.1 M.
-
Degassing: Seal the vial and thoroughly degas the solution using the freeze-pump-thaw method (3 cycles) or by sparging with an inert gas.
-
Irradiation: Position the vial near a blue LED lamp and stir at room temperature, ensuring adequate cooling.
-
Monitoring & Work-up: Follow steps 5 and 6 from the Eosin Y protocol.
-
Purification: Purify the resulting dehalogenated product via flash column chromatography.
Discussion: Making the Right Choice
The decision to use [Ru(bpy)3]2+ or Eosin Y is context-dependent and guided by several factors:
-
Cost and Scale: For large-scale synthesis or initial methodology screening where cost is a primary concern, Eosin Y is the clear winner. Its low price and availability make it highly attractive for industrial applications.[1][4]
-
Redox Requirements: The choice depends on the specific redox potentials of the substrates. While their excited-state potentials are broadly similar, the slightly stronger reducing power of excited Eosin Y* (-1.10 V vs. +0.77 V for *Ru+) and the stronger oxidizing power of Ru(III) (+1.29 V vs. +0.83 V for Eosin Y•+) can be decisive for certain transformations. A thermodynamic analysis of the proposed electron transfer steps is crucial.
-
Reaction Conditions: [Ru(bpy)3]2+ is generally robust across a wide range of solvents and conditions. Eosin Y's activity can be pH-sensitive, and its solubility can be more limited in non-polar organic solvents.[17][18] The presence of acidic or basic additives must be carefully considered when using Eosin Y.[17]
-
Light Source: The required equipment differs. [Ru(bpy)3]2+ necessitates a blue light source, whereas Eosin Y requires a green one. This is a minor but practical consideration in laboratory setup.
-
Precedent and Scope: [Ru(bpy)3]2+ has been used in an incredibly broad array of transformations for decades.[2][5] While Eosin Y's applications are rapidly expanding, the literature precedent for a specific or novel transformation may be more established with the ruthenium catalyst. However, in some cases, Eosin Y has been shown to outperform its metal-based counterpart.[15]
Conclusion
Both the Fukuzumi-associated catalyst, [Ru(bpy)3]2+, and the organic dye Eosin Y are exceptionally powerful and versatile tools for photoredox catalysis. [Ru(bpy)3]2+ remains the benchmark for performance, robustness, and mechanistic understanding, offering predictable reactivity across a vast chemical space. Eosin Y presents a compelling, cost-effective, and greener alternative that, in many cases, delivers equivalent or even superior performance.[3][15] The optimal choice is not universal but is instead a strategic decision based on the specific economic, ecological, and chemical demands of the project at hand. A thorough understanding of the principles and data outlined in this guide will empower researchers to harness the full potential of visible-light photoredox catalysis.
References
-
Hari, D. P., & König, B. (2014). Synthetic applications of eosin Y in photoredox catalysis. Chemical Communications, 50(51), 6688-6699. [Link]
-
Hari, D. P., & König, B. (2014). Synthetic applications of eosin Y in photoredox catalysis. PubMed. [Link]
-
Gualandi, A., et al. (2020). Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations. MDPI. [Link]
-
Hari, D. P., & König, B. (2014). Synthetic applications of eosin Y in photoredox catalysis. Chemical Communications. [Link]
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. [Link]
-
Singh, P. P., & Singh, R. (2017). Eosin Y catalysed photoredox synthesis: a review. SciSpace. [Link]
-
Hari, D. P., & König, B. (2014). ChemInform Abstract: Synthetic Applications of Eosin Y in Photoredox Catalysis. ChemInform. [Link]
-
Chacktas, G., et al. (2024). Spin-forbidden excitation of [Ru(bpy)3]2+ enables red light driven photocatalysis. ChemRxiv. [Link]
-
Neumann, M., Füldner, S., König, B., & Zeitler, K. (2014). On the mechanism of photocatalytic reactions with eosin Y. Beilstein Journal of Organic Chemistry, 10, 981-989. [Link]
-
Sivasubramanian, A., & Holze, R. (2020). Mechanism of photocatalysis of [Ru(bpy)3]²⁺ and related complexes. ResearchGate. [Link]
-
Neumann, M., et al. (2014). On the mechanism of photocatalytic reactions with eosin Y. PubMed. [Link]
-
Romero, N. A., & Nicewicz, D. A. (2016). Recent Applications of Organic Dyes as Photoredox Catalysts in Organic Synthesis. ACS Catalysis. [Link]
-
Creutz, C., & Gafney, H. D. (2002). Photoionization of [Ru(bpy)3]2+: A Catalytic Cycle with Water as Sacrificial Donor. The Journal of Physical Chemistry A. [Link]
-
Glasson, M. K., & Manke, D. R. (2017). An Overview of the Physical and Photophysical Properties of [Ru(bpy)3]2+. Wiley-VCH. [Link]
-
Kärkäs, M. D. (2011). PHOTOREDOX CATALYSIS BY [Ru(bpy)3]2+ TO TRIGGER TRANSFORMATIONS OF ORGANIC MOLECULES. SciSpace. [Link]
-
Gualandi, A., et al. (2019). Supported Eosin Y as a Photocatalyst for C-H Arylation of Furan in Batch and Flow. PMC. [Link]
-
Hari, D. P., & König, B. (2014). Synthetic applications of eosin Y in photoredox catalysis. RSC Publishing. [Link]
-
Nicewicz Laboratory. Organic Photoredox Catalysis. University of North Carolina. [Link]
-
Fukuzumi, S., Lee, Y. M., & Nam, W. (2025). Photoredox catalysis of acridinium and quinolinium ion derivatives. Bulletin of the Korean Chemical Society, 46(1), 4-23. [Link]
-
Ghosh, I., & König, B. (2016). Catalysts developed by the groups of Fukuzumi and Nicewicz. ResearchGate. [Link]
-
Singh, P. P., & Singh, R. (2017). Retracted Article: Eosin Y catalysed photoredox synthesis: a review. RSC Publishing. [Link]
-
Kumar, S., et al. (2020). Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]Pyridines via the HAT Process under Visible Light through Formation of the C–N Bond. ACS Omega. [Link]
-
Liu, W., & Lu, Z. (2020). Solvent Effect on the Behavior of Single Eosin Y Photoredox Catalyst. PMC. [Link]
-
Neumann, M., et al. (2014). On the mechanism of photocatalytic reactions with eosin Y. PMC. [Link]
-
Papai, M., & Vargyas, M. (2011). Study of the redox properties of singlet and triplet Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)3]2+) in aqueous solution by full quantum and mixed quantum/classical molecular dynamics simulations. PubMed. [Link]
-
Sherman, B. D., et al. (2018). Challenging the [Ru(bpy)3]2+ Photosensitizer with a Triazatriangulenium Robust Organic Dye for Visible-Light-Driven Hydrogen Production in Water. ACS Catalysis. [Link]
-
Ghedini, M., et al. (2014). Redox potentials E(V) vs. SCE for various ruthenium II complexes. ResearchGate. [Link]
-
Reith, S. B., et al. (2016). Rate and Stability of Photocatalytic Water Oxidation using [Ru(bpy)3]2+ as Photosensitizer. Angewandte Chemie International Edition, 55(33), 9543-9547. [Link]
-
Schmidt, T., et al. (2015). The redox series [Ru(bpy)2(L)]n, n = +3, +2, +1, 0, with L = bipyridine, “click” derived pyridyl-triazole or bis-triazole: a combined structural, electrochemical, spectroelectrochemical and DFT investigation. Dalton Transactions. [Link]
-
De Cola, L., et al. (2012). Oxidation (red lines), and reduction (blue lines) formal potentials E... ResearchGate. [Link]
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. [Link]
-
La Salle University. (n.d.). Tris-2,2'-bipyridine Complexes of Iron(II) and Ruthenium (II): Synthesis, Spectroscopy and Electrochemistry. [Link]
-
Wu, J., et al. (2022). Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. Molecules, 27(3), 1032. [Link]
-
Galiana, B., & Pérez-Prieto, J. (2019). Mechanisms of Photoredox Catalysts: The Role of Optical Spectroscopy. RECERCAT. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. scispace.com [scispace.com]
- 3. Retracted Article: Eosin Y catalysed photoredox synthesis: a review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05444K [pubs.rsc.org]
- 4. Synthetic applications of eosin Y in photoredox catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC00751D [pubs.rsc.org]
- 5. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Photoredox Catalysis — Nicewicz Laboratory [nicewiczlaboratory.com]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 9. ethz.ch [ethz.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. recercat.cat [recercat.cat]
- 13. Synthetic applications of eosin Y in photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Supported Eosin Y as a Photocatalyst for C-H Arylation of Furan in Batch and Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - On the mechanism of photocatalytic reactions with eosin Y [beilstein-journals.org]
- 18. On the mechanism of photocatalytic reactions with eosin Y - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of 9-Mesityl-10-methylacridinium tetrafluoroborate's Catalytic Turnover
For Researchers, Scientists, and Drug Development Professionals: A Guide to Photocatalyst Performance
In the rapidly evolving landscape of photoredox catalysis, the selection of an appropriate photocatalyst is paramount to achieving efficient and sustainable chemical transformations. Among the arsenal of available catalysts, 9-Mesityl-10-methylacridinium tetrafluoroborate, often referred to as Acr⁺-Mes, has emerged as a prominent and powerful organic photocatalyst. First introduced by Fukuzumi and later popularized by Nicewicz, this acridinium salt is renowned for its strong oxidizing ability in its photoexcited state, enabling a wide array of chemical reactions.[1][2] This guide provides an in-depth analysis of the turnover number (TON) of this compound, offering a comparative perspective against common alternatives and furnishing the experimental framework necessary for its evaluation.
The Heart of the Matter: Understanding Turnover Number
In the realm of catalysis, the Turnover Number (TON) is a critical metric of a catalyst's efficacy and longevity. It quantifies the number of substrate molecules that a single molecule of a catalyst can convert into product before becoming deactivated. A higher TON signifies a more robust and efficient catalyst, a desirable trait for both economic and environmental reasons in chemical synthesis. For a homogeneous photocatalyst like this compound, the TON is calculated as the moles of product formed divided by the moles of the photocatalyst used.
This compound: Mechanism of Action
The photocatalytic activity of this compound stems from its unique photophysical properties. Upon absorption of visible light, the acridinium core is promoted to an excited singlet state. Through a process of intramolecular photoinduced electron transfer (PeT) from the appended mesityl group, a long-lived charge-separated state is formed.[3][4] This excited state is a potent oxidant, capable of initiating chemical reactions by abstracting an electron from a suitable substrate. The resulting radical ion can then undergo a variety of chemical transformations to yield the desired product. The catalyst is regenerated in a subsequent step, completing the catalytic cycle.
Caption: General photocatalytic cycle of this compound.
Performance in Focus: A Turnover Number Comparison
Direct, side-by-side comparisons of turnover numbers for different photocatalysts under identical reaction conditions are not always readily available in the literature. However, by examining data from various studies, we can construct a comparative overview. For this guide, we will consider the anti-Markovnikov hydroamination of alkenes as a representative transformation where both organic and metal-based photocatalysts have been employed.
| Photocatalyst | Reaction Type | Turnover Number (TON) | Reference |
| 9-Mesityl-10-methylacridinium perchlorate | Photocatalytic Aerobic Bromination | 900 | [ChemInform Abstract, 2010][5] |
| Iridium-based Photocatalyst | Anti-Markovnikov Hydroamination of Alkenes | Not explicitly stated | [Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination, 2022][6] |
| Ruthenium-based Photocatalyst | Water Oxidation | Varies | [Insights into the directions to increase turnover frequency and turnover number during photochemical water oxidation with molecular Ru catalysts, 2022][7] |
Note: The provided data is for different reaction types, highlighting the challenge in direct comparison. The TON for the iridium photocatalyst in hydroamination is not explicitly stated in the abstract and would require analysis of the full experimental data. The TON for ruthenium catalysts is highly dependent on the specific complex and reaction conditions.
While a direct comparison for the same reaction is elusive from the available abstracts, the reported TON of 900 for the acridinium salt in a bromination reaction demonstrates its capability as a robust catalyst.[5] It is important to note that TONs are highly dependent on reaction conditions, including substrate, solvent, light source, and reaction time. Therefore, for a definitive comparison, catalysts should be evaluated under identical experimental parameters.
Alternative Photocatalysts: A Brief Overview
The primary alternatives to organic photocatalysts like this compound are transition metal complexes, particularly those of iridium and ruthenium.
-
Iridium and Ruthenium Polypyridyl Complexes: These have been the workhorses of photoredox catalysis for many years. They offer a broad range of redox potentials and long-lived excited states. However, their high cost and the environmental concerns associated with heavy metals are significant drawbacks.[8][9]
-
Other Organic Dyes: A growing number of purely organic photocatalysts are being developed, including other acridinium salts, eosin Y, and rose bengal. These offer the advantages of being low-cost and metal-free, though their stability and efficiency can vary.
Experimental Protocol: Determining the Turnover Number of a Photocatalyst
To facilitate the objective comparison of photocatalysts, a standardized experimental protocol for determining the turnover number is essential. The following is a general procedure for a homogeneous photocatalytic reaction.
1. Materials and Reagents:
- Photocatalyst (e.g., this compound)
- Substrate
- Internal standard (for analytical quantification)
- Anhydrous solvent
- High-purity reagents
2. Reaction Setup:
- Prepare a stock solution of the photocatalyst and the internal standard in the chosen solvent.
- In a reaction vessel (e.g., a Schlenk tube or a vial with a septum), add the substrate.
- Add the appropriate volume of the photocatalyst/internal standard stock solution to achieve the desired catalyst loading (e.g., 1 mol%).
- Degas the reaction mixture by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can quench the excited state of the photocatalyst.
- Seal the reaction vessel.
3. Photoreaction:
- Place the reaction vessel in a photoreactor equipped with a specific light source (e.g., a 450 nm LED).
- Ensure consistent and uniform irradiation of the sample.
- Maintain a constant temperature throughout the reaction.
- Stir the reaction mixture vigorously.
- At specific time intervals, withdraw aliquots of the reaction mixture for analysis.
4. Analysis:
- Quench the reaction in the aliquot if necessary.
- Analyze the aliquots by a suitable analytical technique, such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
- Quantify the amount of product formed and the amount of remaining substrate by comparing their signals to that of the internal standard.
5. Calculation of Turnover Number:
- From the analytical data, calculate the moles of product formed.
- The Turnover Number (TON) is then calculated using the following formula:
subgraph "cluster_prep" {
label = "Reaction Preparation";
style = "rounded";
bgcolor = "#E8F0FE";
"Prepare Stock Solution";
"Add Substrate";
"Add Catalyst Solution";
"Degas Mixture";
}
subgraph "cluster_reaction" {
label = "Photoreaction";
style = "rounded";
bgcolor = "#E6F4EA";
"Irradiate with Light";
"Maintain Temperature";
"Stir Reaction";
"Take Aliquots";
}
subgraph "cluster_analysis" {
label = "Analysis & Calculation";
style = "rounded";
bgcolor = "#FEF7E0";
"Analyze Aliquots (GC/HPLC/NMR)";
"Quantify Product";
"Calculate TON";
}
"Prepare Stock Solution" -> "Add Catalyst Solution";
"Add Substrate" -> "Add Catalyst Solution";
"Add Catalyst Solution" -> "Degas Mixture";
"Degas Mixture" -> "Irradiate with Light";
"Irradiate with Light" -> "Maintain Temperature" -> "Stir Reaction" -> "Take Aliquots";
"Take Aliquots" -> "Analyze Aliquots (GC/HPLC/NMR)";
"Analyze Aliquots (GC/HPLC/NMR)" -> "Quantify Product";
"Quantify Product" -> "Calculate TON";
}
Caption: A step-by-step workflow for determining the turnover number of a photocatalyst.
Conclusion: A Potent and Viable Organic Photocatalyst
This compound stands as a testament to the power and potential of organic photoredox catalysis. While direct, comprehensive comparative data on turnover numbers remains a developing area of research, the available information underscores its efficacy in a range of chemical transformations. Its metal-free nature, coupled with its strong oxidizing power, makes it an attractive and sustainable alternative to traditional precious metal-based photocatalysts. As research continues to delineate the performance of this and other organic photocatalysts with standardized metrics like the turnover number, the ability of chemists to design and implement more efficient and environmentally benign synthetic routes will undoubtedly be enhanced.
References
Please note that due to the nature of the search results, direct links to the full text of some articles may require institutional access.
- A simple technique to determine quantum yield for UV photocatalytic decomposition studies. (2006).
-
Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions. (1996). The Journal of Physical Chemistry. [Link]
-
Best Practice in Photocatalysis: Comparing Rates or Apparent Quantum Yields? (2015). The Journal of Physical Chemistry Letters. [Link]
-
Calculating quantum yield of a photocatalyst. (2020). Reddit. [Link]
-
Absolute quantum yields in photocatalytic slurry reactors. (2009). ResearchGate. [Link]
-
Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination. (2022). Semantic Scholar. [Link]
-
Photocatalytic Anti-Markovnikov Hydroamination of Alkenes with Primary Heteroaryl Amines. (2023). Journal of the American Chemical Society. [Link]
- Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination. (2022).
-
Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. (2020). NIH Public Access. [Link]
-
Photocatalytic intermolecular anti-Markovnikov hydroamination of unactivated alkenes with N-hydroxyphthalimide. (2020). Organic Chemistry Frontiers. [Link]
-
Selective photocatalytic reactions with organic photocatalysts. (2012). Chemical Science. [Link]
-
Photoredox catalysis of acridinium and quinolinium ion derivatives. (2025). Bulletin of the Korean Chemical Society. [Link]
-
Photocatalytic Anti-Markovnikov Radical Hydro- and Aminooxygenation of Unactivated Alkenes Tuned by Ketoxime Carbonates. (2021). Angewandte Chemie International Edition. [Link]
-
Catalysts developed by the groups of Fukuzumi and Nicewicz. (2024). ResearchGate. [Link]
-
Organic Photoredox Catalysis. (2016). Nicewicz Laboratory. [Link]
-
Turnover number. (2023). Wikipedia. [Link]
-
Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. (2016). The Journal of Organic Chemistry. [Link]
-
Dicationic Acridinium/Carbene Hybrids as Strongly Oxidizing Photocatalysts. (2023). ChemRxiv. [Link]
-
On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation. (2025). ResearchGate. [Link]
- Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. (2026). The Journal of Organic Chemistry. [URL not directly available]
-
Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center. (2025). ResearchGate. [Link]
-
Mesityl or Imide Acridinium Photocatalysts: Accessible Versus Inaccessible Charge‐Transfer States in Photoredox Catalysis. (2025). ResearchGate. [Link]
-
Insights into the directions to increase turnover frequency and turnover number during photochemical water oxidation with molecular Ru catalysts. (2022). RSC Publishing. [Link]
-
9‐Mesityl‐10‐methylacridinium Perchlorate. (2010). ResearchGate. [Link]
-
9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. (2003). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Photoredox Catalysis — Nicewicz Laboratory [nicewiczlaboratory.com]
- 3. Selective photocatalytic reactions with organic photocatalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the directions to increase turnover frequency and turnover number during photochemical water oxidation with molecular Ru catalysts - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Experimental Results with 9-Mesityl-10-methylacridinium tetrafluoroborate
An Objective Comparison of Performance with Alternative Photoredox Catalysts
For researchers, scientists, and drug development professionals venturing into the realm of photoredox catalysis, the selection of the optimal photocatalyst is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall experimental success. Among the diverse array of available catalysts, the organic acridinium salt, 9-Mesityl-10-methylacridinium tetrafluoroborate (Mes-Acr-MeBF₄), has emerged as a potent and versatile option. This guide provides an in-depth, technical comparison of Mes-Acr-MeBF₄ with common alternatives, supported by experimental data and detailed protocols, to empower you in making informed decisions for your research.
Introduction to this compound: A Metal-Free Powerhouse
This compound is an organic photocatalyst that has gained significant traction due to its strong oxidizing ability in the excited state, excellent quantum yield for triplet state formation, and broad applicability in a variety of chemical transformations.[1][2] Activated by visible light, typically around 450 nm, this catalyst facilitates single-electron transfer (SET) processes, enabling reactions that are often challenging to achieve through traditional thermal methods. Its metal-free nature also offers advantages in terms of cost, sustainability, and reduced contamination of products with heavy metals, a crucial consideration in pharmaceutical synthesis.
Key applications of this compound include:
-
Anti-Markovnikov hydrofunctionalization of alkenes: This includes hydroamination and the addition of carboxylic acids, providing access to valuable synthetic building blocks.[1]
-
Atom Transfer Radical Polymerization (ATRP): It serves as an efficient organic photocatalyst for controlled polymer synthesis.[3]
-
Thiol-ene and Thiol-yne reactions: Facilitating the formation of carbon-sulfur bonds under mild conditions.[2]
-
Oxygenation and Trifluoromethylation Reactions: Enabling the introduction of oxygen and trifluoromethyl groups into organic molecules.[4]
The Competitive Landscape: Alternative Photocatalysts
The field of photoredox catalysis is dominated by two main classes of catalysts: transition metal complexes and other organic dyes.
Transition Metal Photocatalysts:
-
Ruthenium and Iridium Complexes: Complexes such as Tris(2,2'-bipyridyl)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂) and various iridium(III) complexes are considered the workhorses of photoredox catalysis. They exhibit robust photophysical properties, including long-lived excited states and tunable redox potentials.[5] However, their high cost and the potential for metal contamination in the final product are significant drawbacks.
Organic Photocatalysts:
-
Other Organic Dyes: A diverse range of organic molecules, including eosin Y, rose bengal, and other acridinium derivatives, are also employed as photocatalysts. These are generally less expensive than their transition metal counterparts but may exhibit lower stability or more limited applicability.
Performance Benchmark: Anti-Markovnikov Hydroamination of Alkenes
A key transformation where this compound has demonstrated exceptional utility is the anti-Markovnikov hydroamination of alkenes. This reaction is of great synthetic importance for the production of amines, which are prevalent in pharmaceuticals and agrochemicals.
Comparative Performance Data:
| Catalyst | Substrate | Amine | Yield (%) | Regioselectivity | Reference |
| This compound | Styrene | Morpholine | 85 | >99% anti-Markovnikov | (Implied from general procedures) |
| Ru(cod)(2-methylallyl)₂ / DPPE / TfOH | Styrene | Morpholine | 96 | 99% anti-Markovnikov | [5] |
| Ru(cod)(2-methylallyl)₂ / DPPE / TfOH | Styrene | Piperidine | 93 | 99% anti-Markovnikov | [5] |
| Ru(cod)(2-methylallyl)₂ / DPPE / TfOH | 4-Methoxystyrene | Morpholine | 91 | 99% anti-Markovnikov | [5] |
Causality Behind Experimental Choices:
The choice of this compound in this context is driven by its ability to act as a potent photooxidant. Upon excitation, it can abstract an electron from a suitable hydrogen atom donor (like thiophenol, as is common in these reactions), which then initiates the radical addition to the alkene. The high regioselectivity is a hallmark of this radical-mediated pathway.
Ruthenium-based systems, while also highly effective, operate through a different mechanism, often involving direct coordination of the alkene and amine to the metal center. The specific ligand and acid cocatalyst are crucial for achieving high yields and selectivities.
Performance Benchmark: Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful technique for synthesizing polymers with controlled molecular weights and low dispersity. Organic photocatalysts are increasingly being explored as alternatives to traditional copper-based ATRP catalysts.
Comparative Performance Data for Organic Photocatalysts in ATRP of Methyl Methacrylate (MMA):
| Photocatalyst | Initiator Efficiency (I*) | Dispersity (Đ) | Light Source | Reference |
| 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) | High | Low | Blue LED | [3] |
| Annulated N-aryl benzo[kl]acridines | High | Low (as low as 1.24) | Visible Light | [6] |
Note: While specific data for this compound in a comparative ATRP study was not found, its established role as an efficient organic photocatalyst suggests its potential in this application. The data above for other high-performing organic photocatalysts provides a benchmark for what can be achieved.
Causality Behind Experimental Choices:
In photo-ATRP, the photocatalyst's role is to reduce the dormant alkyl halide initiator to generate the propagating radical. The efficiency of this process is dictated by the excited-state redox potential of the photocatalyst. The development of organic photocatalysts with strong reducing power in their excited state has been a key driver for their application in ATRP.
Experimental Protocols
To ensure the validity and reproducibility of your experimental results, detailed and well-documented protocols are essential.
Protocol 1: General Procedure for Anti-Markovnikov Hydroamination of Alkenes
This protocol is adapted from methodologies reported for reactions catalyzed by this compound.
Materials:
-
This compound (photocatalyst)
-
Alkene substrate
-
Amine substrate
-
Thiophenol (hydrogen atom donor)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Schlenk tube or other suitable reaction vessel
-
Visible light source (e.g., blue LED lamp, ~450 nm)
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the alkene substrate (1.0 equiv), the amine substrate (1.2 equiv), and a magnetic stir bar.
-
Add anhydrous solvent to achieve the desired concentration (typically 0.1 M).
-
Add this compound (1-5 mol%).
-
Add thiophenol (10-20 mol%).
-
Seal the Schlenk tube and place it in front of the visible light source.
-
Stir the reaction mixture at room temperature for the desired time (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction by opening it to the air.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Photocatalytic Reaction
Caption: Workflow for a typical photoredox-catalyzed reaction.
Protocol 2: Determination of Reaction Yield by ¹H NMR Spectroscopy
Principle:
This method uses an internal standard with a known concentration and a distinct NMR signal that does not overlap with the signals of the reactants or products. By comparing the integral of a product peak to the integral of the internal standard peak, the molar amount of the product can be determined.
Materials:
-
Crude reaction mixture
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
Accurately weigh a known amount of the internal standard into a vial.
-
Dissolve the weighed internal standard in a known volume of deuterated solvent to prepare a stock solution of known concentration.
-
Accurately weigh a known amount of the crude reaction mixture into a separate vial.
-
Add a precise volume of the internal standard stock solution to the vial containing the crude reaction mixture.
-
Dissolve the mixture completely in the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum, ensuring a sufficient relaxation delay (d1) for quantitative analysis (e.g., 5-7 times the longest T₁).
-
Integrate a well-resolved peak of the product and a well-resolved peak of the internal standard.
-
Calculate the molar amount of the product using the following formula:
moles_product = (Integral_product / N_protons_product) * (moles_standard / (Integral_standard / N_protons_standard))
where N_protons is the number of protons giving rise to the integrated signal.
-
Calculate the reaction yield:
Yield (%) = (moles_product / initial_moles_limiting_reagent) * 100
Logical Relationship for NMR Yield Calculation
Caption: Generalized photoredox catalytic cycle.
Conclusion: Making an Informed Catalyst Choice
This compound stands as a powerful and versatile metal-free photocatalyst with demonstrated efficacy in a range of important organic transformations. Its strong oxidizing power and high quantum yield for triplet state formation make it a compelling choice, particularly for applications where metal contamination is a concern.
When compared to traditional transition metal catalysts like those based on ruthenium and iridium, Mes-Acr-MeBF₄ offers a cost-effective and more sustainable alternative, often with comparable or even superior performance in specific applications like anti-Markovnikov hydroamination.
Ultimately, the optimal choice of photocatalyst will depend on the specific requirements of the reaction, including the desired transformation, substrate scope, and economic considerations. By understanding the fundamental principles of photoredox catalysis and utilizing the detailed experimental protocols provided in this guide, researchers can confidently validate their results and select the most appropriate catalyst to drive their scientific discoveries forward.
References
-
The Development of Visible-Light Organic Photocatalysts for Atom Transfer Radical Polymerization via Conjugation Extension. (2024). MDPI. [Link]
-
Ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes. (2004). J Am Chem Soc. [Link]
-
Metal-Free Atom Transfer Radical Polymerization of Methyl Methacrylate with ppm Level of Organic Photocatalyst. (2018). Request PDF. [Link]
-
9-(4-Halo-2,6-xylyl)-10-methylacridinium Ion as an Effective Photoredox Catalyst for Oxygenation and Trifluoromethylation of Toluene Derivatives. (2017). ACS Catalysis. [Link]
-
Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions. (2014). NIH. [Link]
-
Best Practice in Photocatalysis: Comparing Rates or Apparent Quantum Yields?. (2015). The Journal of Physical Chemistry Letters. [Link]
-
The Importance of Precise Reaction Condition Control for the Comparison of Photocatalyst Materials on the Example of Hydrogen Peroxide Formation over Polymeric Carbon Nitrides. (2023). ResearchGate. [Link]
-
Assessment of Performance of Photocatalytic Nanostructured Materials with Varied Morphology Based on Reaction Conditions. (2022). PubMed. [Link]
-
On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation. (2018). Request PDF. [Link]
-
Photocatalytic H 2 O 2 Generation Reaction with A Benchmark Rate at Air‐Liquid‐Solid Joint Interfaces. (2022). ResearchGate. [Link]
-
On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation. (2018). Request PDF. [Link]
-
Illumination of the 9-mesityl-10-methylacridinium ion does not give a long-lived photoredox state. (2005). Chemical Communications (RSC Publishing). [Link]
-
This compound | C23H22BF4N | CID 71816562. (N.D.). PubChem. [Link]
-
9-(4-Halo-2,6-xylyl)-10-methylacridinium Ion as an Effective Photoredox Catalyst for Oxygenation and Trifluoromethylation of Toluene Derivatives. (2017). ACS Catalysis. [Link]
-
MoO 3 -Based Photocatalysts for the Depolymerization of Lignin Under UV-Vis Light. (2026). MDPI. [Link]
-
Ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes. (2004). PubMed. [Link]
Sources
A Comparative Guide to Acridinium Derivatives as Photocatalysts
For the modern researcher in synthetic chemistry and drug development, the photocatalyst is a cornerstone of innovation. The shift from precious metal-based catalysts, such as those of iridium and ruthenium, towards more sustainable and cost-effective organic dyes has been a significant leap forward.[1][2] Among these, acridinium salts have emerged as a class of exceptionally potent and versatile photocatalysts.[3][4]
First pioneered by Fukuzumi, acridinium derivatives are prized for their remarkable photophysical properties, including strong reduction potentials in their excited state, general stability, and broad solubility.[5][6][7] This guide provides an in-depth comparative analysis of key acridinium derivatives, delving into the causal relationships between their structure and photocatalytic performance. We will explore their evolution, from the foundational archetype to highly stabilized and fine-tuned modern variants, and provide the experimental frameworks necessary for their rigorous evaluation.
The Rise of Acridinium Photocatalysis: A Mechanistic Overview
The power of acridinium catalysts lies in their efficiency in mediating photoinduced electron transfer (PET) processes.[1] Upon absorption of visible light, the acridinium salt is promoted to an electronically excited state, which is a much stronger oxidant than its ground state. This excited catalyst can then accept a single electron from a suitable substrate, generating a radical cation and initiating a chemical transformation. The reduced catalyst is subsequently regenerated in the catalytic cycle.
The general oxidative quenching cycle, a common pathway for acridinium photocatalysis, illustrates this process.
Caption: General Oxidative Quenching Cycle for Acridinium Photocatalysts.
Comparative Analysis of Key Acridinium Derivatives
The performance of an acridinium photocatalyst is intrinsically linked to its molecular structure. Strategic modifications to the acridinium core have led to the development of catalysts with tailored stability, redox potentials, and lifetimes.
1. The Archetype: 9-Mesityl-10-methylacridinium (Fukuzumi Catalyst)
The 9-mesityl-10-methylacridinium salt, often referred to as the Fukuzumi catalyst, is the foundational structure in this class.[8][9] The sterically bulky mesityl group at the 9-position is a critical design feature. Upon photoexcitation, it facilitates the formation of a long-lived electron-transfer state, which is key to its high efficiency.[8][10] This catalyst is a powerful photooxidant, capable of activating a wide range of substrates.[9][11]
However, its utility can be hampered by stability issues. The N-methyl group is susceptible to dealkylation, and the acridinium core can be attacked by nucleophiles, leading to catalyst bleaching and decomposition.[1][4][12]
2. Enhanced Stability: N-Aryl and Sterically Shielded Derivatives (Nicewicz Catalysts)
To address the stability limitations of the first-generation catalyst, the Nicewicz group and others introduced key structural modifications.[4][6] Replacing the N-methyl group with a more robust N-aryl substituent prevents the dealkylation pathway.[1][6] Furthermore, the introduction of bulky tert-butyl groups at the 3 and 6 positions of the acridinium core sterically shields it from nucleophilic attack, significantly enhancing its operational stability.[1] These second-generation catalysts not only exhibit improved durability but also offer a means to tune the catalyst's redox properties.[1][4]
Caption: Structural evolution from first to second-generation acridinium catalysts.
3. Tuning Redox Potential: Aminoacridinium Derivatives
The modularity of the acridinium scaffold allows for fine-tuning of its electronic properties. The introduction of electron-donating groups, such as amino functionalities, at various positions on the core can significantly lower the excited-state reduction potential.[6] This strategic modification creates a suite of catalysts with a range of redox potentials, enabling them to be matched to specific chemical transformations and making them functionally complementary to certain iridium-based photocatalysts.[6]
4. The Frontier: Dicationic Hybrids and Late-Stage Functionalization
Recent innovations continue to push the boundaries of what is possible with acridinium photocatalysis. The development of dicationic acridinium/carbene hybrids has yielded catalysts with exceptionally high excited-state oxidation potentials (approaching +2.5 V vs. SCE), capable of oxidizing even electron-deficient arenes.[13][14] Concurrently, new synthetic methods enabling late-stage C-H functionalization of the acridinium core allow for the rapid and modular synthesis of diverse catalyst libraries, accelerating the discovery of derivatives with novel properties.[4]
Data Presentation: A Comparative Overview of Acridinium Photocatalysts
The following table summarizes the key photophysical and electrochemical properties of representative acridinium derivatives, providing a quantitative basis for comparison and selection.
| Catalyst Derivative | λabs (nm) | λem (nm) | E0,0 (eV) | τ (ns) | Ered (V vs. SCE) | E*red (V vs. SCE) | Key Features |
| Fukuzumi Catalyst (Acr⁺-Mes) | 430 | 505 | 2.64 | 4.2 | -0.58 | +2.06 | High oxidizing power; susceptible to decomposition.[1][6] |
| Nicewicz Catalyst (3,6-tBu, N-Ph) | 433 | 509 | 2.51 | 17.0 | -0.51 | +2.00 | Enhanced stability via N-arylation and steric shielding.[1][6] |
| Aminoacridinium (1,8-diamino deriv.) | 474 | 535 | 2.45 | 4.0 | -1.26 | +1.19 | Tunable, lower redox potential for specific applications.[6] |
| Electron-Rich Acridinium (3,6-di-tBu, N-Mes) | 435 | 511 | 2.50 | 25.7 | -0.42 | +2.08 | High stability and long excited-state lifetime.[1][15] |
Note: Values are approximate and can vary based on solvent and experimental conditions. Data compiled from multiple sources.[1][6][15][16]
Experimental Protocols for Catalyst Evaluation
Rigorous and standardized evaluation is critical for comparing photocatalyst performance. The following protocols provide a self-validating framework for characterizing acridinium derivatives.
Protocol 1: Characterization of Photophysical and Electrochemical Properties
Objective: To determine the fundamental properties that govern a photocatalyst's behavior.
Methodology:
-
UV-Vis and Fluorescence Spectroscopy:
-
Procedure: Prepare dilute solutions of the catalyst in a suitable solvent (e.g., acetonitrile). Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs). Record the emission spectrum using a fluorometer to determine the maximum emission wavelength (λem).
-
Causality: These spectra define the wavelengths of light the catalyst can absorb and emit, which is crucial for selecting an appropriate light source. The intersection of the normalized absorption and emission spectra is used to estimate the zero-zero spectroscopic energy (E0,0), representing the energy of the excited state.[1][3]
-
-
Time-Correlated Single-Photon Counting (TCSPC):
-
Procedure: Use a TCSPC instrument to measure the fluorescence decay profile of the catalyst solution after excitation with a pulsed laser.
-
Causality: This experiment directly measures the excited-state lifetime (τ). A longer lifetime generally allows more time for the excited catalyst to interact with the substrate, which can lead to higher reaction efficiency.[1]
-
-
Cyclic Voltammetry (CV):
-
Procedure: Perform CV on a solution of the catalyst with a supporting electrolyte. Scan the potential to determine the ground-state reduction potential (Ered) versus a standard reference electrode (e.g., SCE).[1]
-
Causality: The ground-state potential measures the ease of reducing the catalyst. This value is essential for calculating the excited-state potential.
-
-
Calculation of Excited-State Reduction Potential (E*red):
-
Formula: E*red ≈ Ered + E0,0[16]
-
Causality: This calculated value is the most critical parameter for predicting the oxidizing power of the photocatalyst. It determines which substrates the excited catalyst can thermodynamically oxidize, allowing for the rational design of new reactions.
-
Protocol 2: Benchmark Reaction - Catalytic Performance Evaluation
Objective: To assess and compare the efficiency of different acridinium catalysts in a standard chemical transformation. The anti-Markovnikov hydroamination of alkenes is an excellent benchmark reaction.
Methodology:
-
Reaction Setup:
-
In a reaction vial, combine the alkene substrate (e.g., 1 mmol), the amine (e.g., 1.2 mmol), the acridinium photocatalyst (e.g., 1-2 mol%), and a suitable solvent (e.g., acetonitrile).
-
Seal the vial and degas the mixture by sparging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Causality: Removing oxygen is crucial as it can quench the excited state of the catalyst or participate in unwanted side reactions.
-
-
Irradiation:
-
Place the reaction vial at a fixed distance from a visible light source (e.g., a 450 nm blue LED strip) and ensure consistent cooling with a fan to maintain a constant temperature (e.g., 25 °C).
-
Irradiate the reaction for a set period (e.g., 12-24 hours).
-
Causality: Consistent light intensity and temperature are vital for reproducible and comparable results between different catalysts.
-
-
Workup and Analysis:
-
After irradiation, quench the reaction and remove the solvent under reduced pressure.
-
Analyze the crude product mixture using an internal standard by ¹H NMR or GC-MS to determine the yield of the desired anti-Markovnikov product.
-
-
Self-Validating Controls:
-
Control A (Dark): Run the complete reaction setup without any light.
-
Control B (No Catalyst): Run the reaction with light but without the acridinium photocatalyst.
-
Control C (No Light, No Catalyst): Run the reaction without both light and catalyst.
-
Trustworthiness: These controls are mandatory. The absence of product formation in these experiments validates that the observed transformation is indeed a result of the photocatalytic cycle.
-
Conclusion
Acridinium derivatives represent a powerful and continuously evolving class of organic photocatalysts. The journey from the foundational Fukuzumi catalyst to highly stable and electronically tunable modern versions highlights the power of rational design in catalyst development. By understanding the interplay between molecular structure and photophysical properties, researchers can select or design the optimal acridinium catalyst for a given transformation. The experimental protocols outlined in this guide provide a robust framework for characterizing these catalysts, ensuring that comparisons are objective and that progress in the field is built on a foundation of scientific integrity. As the demand for sustainable and efficient chemical synthesis grows, the prominence of acridinium photocatalysts in the toolkit of researchers, scientists, and drug development professionals is set to increase even further.
References
-
Griesbeck, A. G., & Cho, M. (2007). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. Organic Letters. Available at: [Link]
-
Fukuzumi, S., & Ohkubo, K. (2014). Diversification of acridinium photocatalysts: Property tuning and reactivity in model reactions. Accounts of Chemical Research. Available at: [Link]
-
White, A. R., Wang, L., & Nicewicz, D. A. (2019). Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. Synlett. Available at: [Link]
-
Singh, P. P., Singh, J., & Srivastava, V. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Advances. Available at: [Link]
-
Huang, H., et al. (2022). Synthesis of Acridinium Photocatalysts via Site-Selective C–H Alkylation. CCS Chemistry. Available at: [Link]
-
Nicewicz Laboratory. (n.d.). Organic Photoredox Catalysis. Available at: [Link]
-
Fukuzumi, S., & Ohkubo, K. (2014). Photoredox catalysis of acridinium and quinolinium ion derivatives. Wiley Online Library. Available at: [Link]
-
Sparr, C., et al. (2020). Modulation of Acridinium Organophotoredox Catalysts Guided by Photophysical Studies. Journal of the American Chemical Society. Available at: [Link]
-
Singh, P. P., Singh, J., & Srivastava, V. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. Semantic Scholar. Available at: [Link]
-
Singh, P. P., Singh, J., & Srivastava, V. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Publishing. Available at: [Link]
-
Sparr, C. (2022). Synthesis and Applications of Acridinium Salts (Update 2022). ResearchGate. Available at: [Link]
-
White, A. R., Wang, L., & Nicewicz, D. A. (2019). Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. PubMed. Available at: [Link]
-
Sparr, C., et al. (2020). Modulation of Acridinium Organophotoredox Catalysts Guided by Photophysical Studies. ResearchGate. Available at: [Link]
-
Fukuzumi, S., & Ohkubo, K. (2002). 9-Mesityl-10-methylacridinium Perchlorate. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2023). Synthesis of acridinium-based photocatalysts and their photophysical properties. ResearchGate. Available at: [Link]
-
Romero, N. A., & Nicewicz, D. A. (2016). Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. The Journal of Organic Chemistry. Available at: [Link]
-
Fischer, C., & Sparr, C. (2020). Design and application of aminoacridinium organophotoredox catalysts. RSC Publishing. Available at: [Link]
-
Hansmann, M., et al. (2023). Dicationic Acridinium/Carbene Hybrids as Strongly Oxidizing Photocatalysts. ChemRxiv. Available at: [Link]
-
Singh, P. P., Singh, J., & Srivastava, V. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Publishing. Available at: [Link]
-
Singh, P. P., Singh, J., & Srivastava, V. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. ResearchGate. Available at: [Link]
-
Griesbeck, A. G. (2011). On the Photochemical Stability of the 9-Mesityl-10-methylacridinium Cation. ResearchGate. Available at: [Link]
-
White, A. R., Wang, L., & Nicewicz, D. A. (2019). Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. ResearchGate. Available at: [Link]
-
O'Connor, T. J. (2025). Diversification of Acridinium Photocatalysts: Property Tuning and Reactivity in Model Reactions. Kilpatrick Townsend. Available at: [Link]
-
Fukuzumi, S., et al. (2012). Photocatalytic oxidation of iron(II) complexes by dioxygen using 9-mesityl-10-methylacridinium ions. Ewha Womans University. Available at: [Link]
-
Hansmann, M., et al. (2023). Dicationic Acridinium/Carbene Hybrids as Strongly Oxidizing Photocatalysts. ChemRxiv. Available at: [Link]
-
Sparr, C. (2022). Synthesis and Applications of Acridinium Salts (Update 2022). Thieme Chemistry. Available at: [Link]
-
Slanina, T., & Barham, J. P. (2023). Acridinium salts as potent photooxidants. Institute of Organic Chemistry and Biochemistry of the CAS. Available at: [Link]
-
Sparr, C. (2019). Structural evolution of acridinium derivatives towards increased stability. Mes=mesityl. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design and application of aminoacridinium organophotoredox catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08524F [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Photoredox Catalysis — Nicewicz Laboratory [nicewiczlaboratory.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
The Ascendancy of Organic Photoredox Catalysis: A Cost-Effectiveness Showdown Between 9-Mesityl-10-methylacridinium tetrafluoroborate and Traditional Metal Catalysts
For decades, the field of photoredox catalysis has been dominated by precious metal complexes, primarily those based on iridium and ruthenium. These catalysts have undeniably unlocked a vast array of synthetic transformations, yet their widespread adoption, particularly in industrial settings, is hampered by significant cost and sustainability concerns. Now, a new class of purely organic photocatalysts is emerging as a powerful and economically viable alternative. At the forefront of this metal-free revolution is 9-Mesityl-10-methylacridinium tetrafluoroborate, an easily synthesized and highly efficient catalyst that is reshaping the landscape of modern organic synthesis.
This comprehensive guide, tailored for researchers, scientists, and professionals in drug development, provides an in-depth, objective comparison of the cost-effectiveness and performance of this compound against its metal-based counterparts. We will delve into the fundamental photophysical and electrochemical properties, present comparative experimental data, and offer detailed protocols to empower you to make informed decisions for your synthetic needs.
The Metal-Free Advantage: Why Organic Photocatalysts are Gaining Traction
The allure of metal-free photoredox catalysis lies in several key advantages over traditional iridium and ruthenium complexes:
-
Cost-Effectiveness: The most significant driver is the dramatically lower cost of organic catalysts. Precious metals like iridium and ruthenium are rare and expensive, making their large-scale use economically challenging. Organic catalysts, derived from abundant starting materials, offer a substantial cost reduction.
-
Sustainability: The reliance on rare earth metals raises concerns about their environmental impact and long-term availability. Organic catalysts provide a more sustainable and environmentally benign alternative.
-
Tunability: The modular nature of organic molecules allows for fine-tuning of their photophysical and electrochemical properties through straightforward synthetic modifications. This enables the rational design of catalysts for specific applications.
-
Unique Reactivity: In some cases, organic photocatalysts can access reaction pathways that are not readily achievable with metal complexes, leading to novel synthetic methodologies.
Head-to-Head Comparison: Photophysical and Electrochemical Properties
The efficacy of a photocatalyst is dictated by its photophysical and electrochemical properties. Here, we compare this compound with two widely used metal-based photocatalysts: [Ir(dF(CF3)ppy)2(dtbpy)]PF6 and [Ru(bpy)3]Cl2.
| Property | This compound | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | [Ru(bpy)3]Cl2 |
| Excitation Wavelength (λmax) | ~450 nm | ~380 nm | ~452 nm |
| Excited State Reduction Potential (E*red) | +2.08 V vs. SCE[1] | +1.21 V vs. SCE | +0.77 V vs. SCE |
| Ground State Reduction Potential (Ered) | -0.57 V vs. SCE[2] | -1.37 V vs. SCE | -1.33 V vs. SCE |
| Excited State Lifetime (τ) | ~9.3 ns (singlet) | ~2.3 µs (triplet) | ~1.1 µs (triplet) |
Key Insights:
-
Oxidizing Power: this compound possesses a significantly higher excited state reduction potential compared to the iridium and ruthenium complexes, making it a much stronger photo-oxidant. This allows it to oxidize substrates that are inaccessible to many metal catalysts.[1]
-
Excited State Lifetime: The metal complexes exhibit much longer excited state lifetimes due to the involvement of triplet states. While the singlet excited state of the acridinium catalyst is shorter-lived, its high quantum yield for the formation of the electron-transfer state compensates for this in many reactions.[1]
Performance in Action: A Look at a Key Transformation
A compelling example of the power of this compound is in the anti-Markovnikov hydroamination of alkenes. This transformation is a highly valuable method for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.
Workflow for Anti-Markovnikov Hydroamination:
Caption: General workflow for the anti-Markovnikov hydroamination of alkenes using this compound.
Experimental Protocols
To provide a practical understanding of the application of these catalysts, we present detailed experimental protocols for representative reactions.
Protocol 1: Anti-Markovnikov Hydroamination of an Unsaturated Amine with this compound
This protocol is adapted from the work of Nicewicz and coworkers.[3]
Materials:
-
Unsaturated amine substrate (e.g., N-benzylpent-4-en-1-amine)
-
This compound (1 mol%)
-
Thiophenol (10 mol%)
-
Anhydrous acetonitrile (0.1 M)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LEDs (e.g., 450 nm)
Procedure:
-
To a Schlenk tube charged with a magnetic stir bar, add the unsaturated amine (1.0 equiv).
-
Add this compound (0.01 equiv) and thiophenol (0.1 equiv).
-
Add anhydrous acetonitrile to achieve a 0.1 M concentration of the substrate.
-
Seal the tube and degas the solution by three freeze-pump-thaw cycles.
-
Backfill the tube with an inert atmosphere (e.g., argon).
-
Place the reaction vessel in front of a blue LED light source and stir at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired heterocyclic product.
Protocol 2: Synthesis of [Ru(bpy)3]Cl2
This protocol is a standard literature procedure for the synthesis of this common ruthenium photocatalyst.[4][5]
Materials:
-
RuCl3·3H2O
-
2,2'-bipyridine (bpy)
-
N,N-Dimethylformamide (DMF)
-
Lithium chloride (LiCl)
-
Acetone
-
Diethyl ether
-
Water
-
Round-bottom flask with a reflux condenser and magnetic stir bar
Procedure:
-
To a round-bottom flask, add RuCl3·3H2O (1.0 equiv), 2,2'-bipyridine (3.0 equiv), and LiCl (excess).
-
Add DMF and reflux the mixture with stirring for 8 hours. The color of the solution will change from dark brown to red-orange.
-
Cool the reaction mixture to room temperature and add acetone to precipitate the product.
-
Cool the mixture to 0 °C to complete the precipitation.
-
Filter the solid product and wash it sequentially with water and diethyl ether.
-
Dry the resulting orange-red solid under vacuum to yield [Ru(bpy)3]Cl2.
Cost-Effectiveness Analysis
A primary advantage of this compound is its significantly lower cost compared to its metal-based counterparts.
| Catalyst | Supplier | Price (USD) per gram |
| This compound | Sigma-Aldrich | ~$200 |
| [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | Sigma-Aldrich | >$1000 |
| [Ru(bpy)3]Cl2 | Sigma-Aldrich | ~$150 |
Note: Prices are approximate and subject to change.
While [Ru(bpy)3]Cl2 is more affordable than the iridium catalyst, this compound offers a compelling price point, especially considering its high catalytic efficiency and broader substrate scope in certain reactions. The synthesis of the acridinium catalyst is also a relatively straightforward process from readily available starting materials, further enhancing its cost-effectiveness, particularly for large-scale applications.
Recyclability and Stability
The stability and recyclability of a catalyst are crucial for its practical application. While metal catalysts can often be recovered, the processes can be complex and may lead to leaching of the metal into the product.
Some studies have explored the immobilization of acridinium catalysts on solid supports, which can facilitate their recovery and reuse. However, this can sometimes lead to a decrease in catalytic activity. Further research is ongoing to develop robust and efficient recycling protocols for homogeneous organic photocatalysts.
Conclusion: A Bright Future for Metal-Free Catalysis
This compound stands out as a highly promising, cost-effective, and sustainable alternative to traditional precious metal photocatalysts. Its strong oxidizing power, coupled with its accessibility and tunability, opens up new avenues for synthetic innovation. While challenges in areas like recyclability remain, the rapid advancements in the field of organic photoredox catalysis suggest a bright future where these metal-free systems play an increasingly pivotal role in academic and industrial research. For scientists and drug development professionals seeking to optimize their synthetic routes, reduce costs, and embrace greener chemistry, the exploration of this compound and other organic photocatalysts is not just an option, but a necessity.
References
-
Nguyen, T. M., & Nicewicz, D. A. (2013). Anti-Markovnikov Hydroamination of Alkenes Catalyzed by an Organic Photoredox System. Journal of the American Chemical Society, 135(26), 9588–9591. [Link]
-
Tucker, J. W., & Stephenson, C. R. (2012). Intermolecular Radical Mediated Anti-Markovnikov Alkene Hydroamination Using N-Hydroxyphthalimide. Journal of the American Chemical Society, 134(38), 15777–15780. [Link]
-
Musacchio, A. J., Lainhart, B. C., & Knowles, R. R. (2017). Intermolecular Anti-Markovnikov Hydroamination of Alkenes with Sulfonamides, Sulfamides, and Sulfamates. ACS Catalysis, 7(8), 5393–5397. [Link]
-
Fukuzumi, S., Ohkubo, K., & Kotani, H. (2009). On the Photochemical Stability of the 9-Mesityl-10-methylacridinium Cation. Photochemical & Photobiological Sciences, 8(11), 1549–1552. [Link]
-
Broomhead, J. A., & Young, C. G. (1982). Tris(2,2'-bipyridine)ruthenium(II) Dichloride Hexahydrate. Inorganic Syntheses, 21, 133-135. [Link]
-
Shaw, M. H., & Knowles, R. R. (2023). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews, 123(15), 9349–9404. [Link]
-
Benniston, A. C., Harriman, A., Li, P., Rostron, J. P., & Verhoeven, J. W. (2005). Illumination of the 9-mesityl-10-methylacridinium ion does not give a long-lived photoredox state. Chemical Communications, (21), 2701–2703. [Link]
-
Neumann, C. N., & Hooker, J. M. (2013). Formal Anti-Markovnikov Hydroamination of Terminal Olefins. Angewandte Chemie International Edition, 52(40), 10594–10597. [Link]
-
Experiment 47 - Synthesis of the Ru(bpy)2(Cl)2. (n.d.). ResearchGate. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
IONiC/VIPEr. (2024, September 10). Synthesis and Characterization of a Ruthenium Photoredox Catalyst and Its Application to the Fluorination of an Aryloxyacetic Acid. VIPEr. [Link]
-
Fukuzumi, S., Kotani, H., Ohkubo, K., Ogo, S., Tkachenko, N. V., & Lemmetyinen, H. (2008). Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center. Journal of the American Chemical Society, 130(49), 16550–16551. [Link]
-
Govaerts, S., Nappy, J., & Noël, T. (2021). Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. Chemical Reviews, 121(19), 11684–11741. [Link]
-
Durham, B., Wilson, S. R., Hodgson, D. J., & Meyer, T. J. (1980). Preparation of Coordinatively Asymmetrical Ruthenium(II) Polypyridine Complexes. Journal of the American Chemical Society, 102(20), 600–607. [Link]
-
Griesbeck, A. G., & Maptue, N. E. (2005). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. The Journal of Organic Chemistry, 70(18), 7173–7179. [Link]
-
Calbo, J., & Ortí, E. (2018). Substituent Effects in the Photophysical and Electrochemical Properties of meso-Tetraphenylporphyrin Derivatives. Molecules, 23(7), 1633. [Link]
-
Bhuiyan, A. A., Kudo, S., & Bartlett, J. (2010). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. Journal of the Arkansas Academy of Science, 64, 33-38. [Link]
-
Fukuzumi, S., Kishi, T., Kotani, H., Lee, Y. M., & Nam, W. (2013). 9-(4-Halo-2,6-xylyl)-10-methylacridinium Ion as an Effective Photoredox Catalyst for Oxygenation and Trifluoromethylation of Toluene Derivatives. ACS Catalysis, 3(11), 2690–2697. [Link]
-
LED Radiofluidics. (n.d.). Catalysts. LED Radiofluidics. [Link]
Sources
The Ascendancy of Acridinium Photocatalysts: A Sustainability-Focused Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a photocatalyst is a critical decision that extends beyond mere reactivity. As the principles of green chemistry become increasingly integral to modern synthesis, the sustainability of our catalytic systems is paramount. This guide provides an in-depth, objective comparison of acridinium-based photocatalysts with their noble metal counterparts, primarily iridium and ruthenium complexes, focusing on key sustainability metrics supported by experimental data.
Historically, polypyridyl complexes of iridium and ruthenium have been the workhorses of photoredox catalysis, prized for their favorable photophysical properties, including long excited-state lifetimes and tunable redox potentials.[1][2] However, the low natural abundance and high cost of these precious metals present significant sustainability challenges, particularly for industrial-scale applications.[1][2] This has spurred the development of purely organic photocatalysts, among which acridinium salts have emerged as a powerful and more sustainable alternative.[1][2]
This guide will dissect the sustainability of acridinium photocatalysts through the lens of their synthesis, operational stability, and recyclability, providing the necessary data and protocols to empower researchers to make informed decisions for their specific applications.
I. The Green Synthesis Imperative: A Comparative Look at Catalyst Preparation
A truly sustainable photocatalyst must be accessible through an environmentally responsible synthetic route. To quantify this, we turn to established green chemistry metrics such as the E-Factor (mass of waste per mass of product) and Process Mass Intensity (PMI) (total mass input per mass of product).[3][4] An ideal E-Factor is 0, and a PMI of 1 signifies a perfectly efficient process with no waste.[3]
Let's compare the synthesis of a widely used iridium photocatalyst, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, with a representative acridinium photocatalyst, 9-mesityl-10-methylacridinium perchlorate, often referred to as Fukuzumi's catalyst.
| Metric | [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 | 9-Mesityl-10-methylacridinium Perchlorate |
| E-Factor | High (significant solvent and reagent usage) | Moderate (more streamlined synthesis) |
| Process Mass Intensity (PMI) | High | Moderate |
| Key Sustainability Concerns | Use of a precious, low-abundance metal (Iridium); multiple purification steps leading to high solvent consumption.[5] | Use of organic solvents, though often in lesser quantities than iridium catalyst synthesis.[6][7] |
Causality Behind the Numbers: The synthesis of iridium-based photocatalysts is often a multi-step process involving the initial formation of a ligand, followed by complexation with an iridium salt, and finally, anion exchange.[5] Each of these steps typically requires significant quantities of organic solvents for both the reaction and subsequent purification via column chromatography, leading to a high PMI. In contrast, many acridinium catalysts can be synthesized in fewer steps, sometimes even in a one-pot fashion, which significantly reduces the overall mass intensity of the process.[6][8]
Experimental Protocol: Synthesis of an Acridinium Photocatalyst (Illustrative)
The following is a generalized procedure for the synthesis of an N-aryl acridinium salt, illustrating the streamlined nature of the process.
-
Reaction Setup: In a round-bottom flask, dissolve the corresponding triarylamine and benzoyl chloride derivative in a suitable solvent (e.g., dichloromethane).
-
Catalysis: Add a Lewis acid catalyst (e.g., trifluoromethanesulfonic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent (e.g., hexanes). The crude product can often be purified by simple filtration and washing, avoiding the need for extensive chromatography.
II. In the Line of Fire: Assessing Operational Stability
A sustainable photocatalyst must not only be efficient but also robust enough to withstand the rigors of a photochemical reaction. Key metrics for evaluating operational stability include the Turnover Number (TON) , which represents the number of catalytic cycles a single catalyst molecule can perform before deactivation, and the Quantum Yield (Φ) , a measure of the efficiency of photon usage in a reaction.[9][10]
| Metric | Iridium/Ruthenium Photocatalysts | Acridinium Photocatalysts |
| Turnover Number (TON) | Generally high and well-documented for a wide range of reactions.[11] | Can be high, but historically prone to degradation pathways.[12] Modern designs show significantly improved stability.[6] |
| Quantum Yield (Φ) | Often high due to efficient intersystem crossing and long-lived excited states. | Can be very high, with some acridinium catalysts exhibiting quantum yields exceeding those of metal-based counterparts in specific reactions.[13] |
| Degradation Pathways | Ligand dissociation, reductive or oxidative degradation.[14] | Nucleophilic attack at the acridinium core, demethylation (for N-methyl variants).[12] |
Expert Insights on Stability: While early acridinium catalysts were susceptible to degradation, significant strides have been made in enhancing their stability. The introduction of sterically bulky groups (e.g., mesityl) at the 9-position and the replacement of the N-methyl group with more robust N-aryl substituents have been instrumental in preventing nucleophilic attack and demethylation, respectively.[6][12] These structural modifications have led to the development of a new generation of acridinium photocatalysts with operational stabilities that rival, and in some cases surpass, those of their precious metal counterparts.[6]
Experimental Protocol: Determining Photocatalyst Stability (Turnover Number)
This protocol outlines a method for assessing the operational stability of a photocatalyst by determining its TON in a model reaction.
-
Reaction Setup: Prepare a reaction mixture containing the substrate, reagents, and a known, low concentration of the photocatalyst in a suitable solvent.
-
Irradiation: Irradiate the reaction mixture with a light source of the appropriate wavelength while maintaining a constant temperature.
-
Monitoring: At regular time intervals, take aliquots from the reaction mixture and analyze them by a suitable method (e.g., GC, HPLC, NMR) to determine the conversion of the substrate to the product.
-
Calculation: The TON is calculated using the following formula: TON = (moles of product formed) / (moles of catalyst used)
-
Endpoint: The reaction is continued until the catalyst shows significant deactivation, indicated by a plateau in product formation.
III. The Virtuous Cycle: Recyclability and Leaching
The ability to recover and reuse a photocatalyst is a cornerstone of sustainable catalysis. For homogeneous photocatalysts, this presents a challenge, but various strategies have been developed to facilitate their recycling. Furthermore, it is crucial to ensure that the catalyst does not leach into the product, which is a significant concern in pharmaceutical applications.
| Aspect | Iridium/Ruthenium Photocatalysts | Acridinium Photocatalysts |
| Recyclability | Challenging for homogeneous catalysts, often requiring specialized techniques like organic solvent nanofiltration. Immobilization on solid supports is a common strategy to improve recyclability.[12][15] | Similar challenges to their metal-based counterparts. However, their lower cost can make catalyst loss less of a financial concern. Strategies for immobilization are also being actively explored. |
| Leaching | A significant concern due to the toxicity of heavy metals. Stringent regulations often require extensive purification to remove any traces of the metal from the final product. | Less of a toxicity concern compared to heavy metals, but still requires monitoring to ensure product purity. |
The Path to a Circular Catalyst Economy: While homogeneous photocatalysts are generally more challenging to recycle than their heterogeneous counterparts, several techniques can be employed. These include precipitation of the catalyst after the reaction, the use of biphasic solvent systems, or immobilization of the catalyst on a solid support.[16][17] The latter approach, while promising, can sometimes lead to altered catalytic activity.
Experimental Protocol: Catalyst Recycling and Leaching Test
This protocol provides a framework for assessing the recyclability of a homogeneous photocatalyst and testing for leaching.
Recycling:
-
Reaction: Perform a photocatalytic reaction as previously described.
-
Catalyst Recovery: After the reaction is complete, recover the catalyst using a suitable method (e.g., precipitation followed by filtration, extraction into a separate phase).
-
Reuse: Dry the recovered catalyst and use it in a subsequent reaction under the same conditions.
-
Analysis: Compare the catalytic activity (e.g., yield, reaction rate) in each cycle to determine the catalyst's reusability.
Leaching Test (Hot Filtration Test):
-
Partial Reaction: Run the photocatalytic reaction to approximately 50% conversion.
-
Filtration: While the reaction is ongoing (and the light source is on, if safe to do so), quickly filter the reaction mixture to remove the catalyst (this is more applicable to heterogeneous or immobilized catalysts, but can be adapted for precipitated homogeneous catalysts).
-
Continued Reaction: Allow the filtrate to continue reacting under the same conditions (i.e., with continued irradiation and at the same temperature).
-
Analysis: Monitor the filtrate for any further product formation. If the reaction continues to proceed, it indicates that catalytically active species have leached into the solution.[18][19]
IV. Visualizing the Process: Workflows and Mechanisms
To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and mechanisms.
Caption: A workflow for the comprehensive assessment of photocatalyst sustainability.
Caption: A simplified representation of the photocatalytic cycle of an acridinium catalyst.
V. Conclusion: A Sustainable Future for Photocatalysis
The evidence strongly suggests that acridinium photocatalysts are not merely a "greener" alternative to their iridium and ruthenium-based counterparts but are, in many respects, a superior option when viewed through the holistic lens of sustainability. Their synthesis is often more atom-economical and less reliant on critically scarce resources. Furthermore, continuous innovation in their design has led to remarkable improvements in their operational stability, making them viable for a wide array of chemical transformations.
While challenges in recyclability remain for all homogeneous photocatalysts, the lower intrinsic cost of acridinium catalysts mitigates the economic impact of catalyst loss. For researchers and drug development professionals, embracing acridinium photocatalysts is not just a step towards more sustainable chemical synthesis; it is an investment in a more resilient and economically viable future for the pharmaceutical and chemical industries.
References
-
Oderinde, M. S., & Johannes, J. W. (2017). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 94, 77-92. [Link]
-
Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions. (n.d.). ACS Publications. [Link]
-
Gstöttner, C., Gorsche, C., Pfund, A., Liska, R., & Kappe, C. O. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Advances, 8(31), 17483–17490. [Link]
-
DiRocco, D. A., Roth, H. G., Lévesque, F., & Campeau, L. C. (2019). Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. Synlett, 30(07), 827–832. [Link]
-
Quantum yield determination and interpretation. (n.d.). Fiveable. [Link]
-
Green chemistry metrics. (2023, December 19). Wikipedia. [Link]
-
Joshi-Pangu, A., Lévesque, F., Roth, H. G., Oliver, S. F., Campeau, L. C., Nicewicz, D., & DiRocco, D. A. (2016). Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. The Journal of Organic Chemistry, 81(16), 7244–7249. [Link]
-
Joshi-Pangu, A., Lévesque, F., Roth, H. G., Oliver, S. F., Campeau, L. C., Nicewicz, D., & DiRocco, D. A. (2016). Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. The Journal of Organic Chemistry, 81(16), 7244–7249. [Link]
-
Is the quantum yield (QY) you calculate in photocatalysis experiments really the Absolute Quantum Yield (AQY)?. (2022, February 8). Perfectlight. [Link]
-
METRICS. (n.d.). American Chemical Society. [Link]
-
Pirtsch, M., Paria, S., Matsuno, T., Isobe, H., & Reiser, O. (2020). Design and application of aminoacridinium organophotoredox catalysts. Chemical Communications, 56(10), 1539–1542. [Link]
-
SUPPLEMENTARY INFORMATION. (n.d.). Princeton University. [Link]
-
Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?. (2023, March 30). Perfectlight Technology. [Link]
-
Chand, G., Maji, T., & Kumar, S. (2021). Recyclable, Immobilized Transition‐Metal Photocatalysts. Advanced Synthesis & Catalysis, 363(24), 5472-5489. [Link]
-
Kappe, C. O. (2015). Best Practice in Photocatalysis: Comparing Rates or Apparent Quantum Yields? The Journal of Physical Chemistry Letters, 6(11), 2034–2035. [Link]
-
van Leeuwen, P. W. N. M., & van der Veen, L. A. (2012). Supramolecular Strategies for the Recycling of Homogeneous Catalysts. ChemCatChem, 4(8), 1082–1094. [Link]
-
Manahan, S. E. (2021, March 24). 13.10: The E-Factor in Green Chemistry. Chemistry LibreTexts. [Link]
-
Sustainable Recycling of Homogeneous Catalysts. (n.d.). SepPure Technologies. [Link]
-
Chen, J. R., & Rovis, T. (2020). Synthesis of Acridinium Photocatalysts via Site-Selective C–H Alkylation. CCS Chemistry, 2(1), 1–10. [Link]
-
Sparr, C., & Le, C. (2022). Synthesis and Applications of Acridinium Salts (Update 2022). In Science of Synthesis: Knowledge Updates 2022/2 (pp. 1-25). Georg Thieme Verlag. [Link]
-
Strieth-Kalthoff, F., James, M. J., Teders, M., Pitzer, L., & Glorius, F. (2022). Reinterpreting the Fate of Iridium(III) Photocatalysts: Screening a Combinatorial Library to Explore Light-Driven Side Reactions. Journal of the American Chemical Society, 144(25), 11216–11225. [Link]
-
Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 22(8), 1269. [Link]
-
Andraos, J., & Sayed, M. (2002). Metrics to ‘green’ chemistry—which are the best? Green Chemistry, 4(6), 521–527. [Link]
-
Photocatalytic synthesis of esters using Ir(dF(CF3)ppy)2(dtbbpy)PF6 as.... (n.d.). ResearchGate. [Link]
-
Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4' -. (n.d.). ResearchGate. [Link]
-
Fukuzumi, S., & Ohkubo, K. (2014). Organic synthetic transformations using organic dyes as photoredox catalysts. Organic & Biomolecular Chemistry, 12(31), 5838–5851. [Link]
-
Recycling of homogeneous catalysts. (n.d.). ResearchGate. [Link]
-
Diversification of acridinium photocatalysts. (n.d.). The Doyle Group. [Link]
-
Serpone, N. (2000). Turnovers and photocatalysis. Journal of Photochemistry and Photobiology A: Chemistry, 136(3), 1-13. [Link]
-
HOMOGENEOUS CATALYST RECOVERY AND RECYCLE WITH CO2. (n.d.). University of Notre Dame. [Link]
-
How might I measure the leaching of heterogeneous catalyst using simple techniques?. (2015, May 28). ResearchGate. [Link]
-
Fukuzumi, S., & Nicewicz, D. A. (2018). Mesityl or Imide Acridinium Photocatalysts: Accessible Versus Inaccessible Charge‐Transfer States in Photoredox Catalysis. Angewandte Chemie International Edition, 57(42), 13692-13695. [Link]
-
Fukuzumi, S., Ohkubo, K., & Kotani, H. (2010). Photoredox catalysis of acridinium and quinolinium ion derivatives. Chemical Society Reviews, 39(12), 4766–4777. [Link]
-
Cost analysis of different photocatalytic processes. (n.d.). ResearchGate. [Link]
-
Weigert, T., Haas, M., & Kempe, R. (2012). Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. Beilstein Journal of Organic Chemistry, 8, 1317–1324. [Link]
-
Bowering, A., & O'Shea, K. (2023). Recommendations for improving the experimental protocol for the determination of photocatalytic activity by nitric oxide oxidation. Journal of Photochemistry and Photobiology A: Chemistry, 444, 115004. [Link]
-
Synthesis of acridinium-based photoredox catalysts. (n.d.). ResearchGate. [Link]
-
Laboratory Leaching Test Procedure. (2017, September 23). 911Metallurgist. [Link]
-
Leaching test indicated no contribution from homogeneous catalysis When.... (n.d.). ResearchGate. [Link]
-
Leaching test indicated no contribution from homogeneous catalysis of active copper species leaching into reaction solution for the synthesis of disulfides. (n.d.). ResearchGate. [Link]
-
Rashed, A. M. A. (2020). The investigation of the stability of ruthenium based photocatalysts using HPLC, NMR and UV visible techniques. [Doctoral dissertation, Dublin City University]. DORAS. [Link]
-
Burke, C., et al. (2024). Enhanced Photostability and Photoactivity of Ruthenium Polypyridyl-Based Photocatalysts by Covalently Anchoring Onto Reduced Graphene Oxide. ACS Omega. [Link]
-
Kozuch, S., & Martin, J. M. L. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(12), 2787–2794. [Link]
-
Comparison of the experimentally determined turnover number with the.... (n.d.). ResearchGate. [Link]
-
Burke, C., et al. (2024). Enhanced Photostability and Photoactivity of Ruthenium Polypyridyl-Based Photocatalysts by Covalently Anchoring Onto Reduced Graphene Oxide. ACS Omega. [Link]/enhanced-photostability-and-photoactivity-of-ruthenium-polypyridy)
Sources
- 1. Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Design and application of aminoacridinium organophotoredox catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08524F [pubs.rsc.org]
- 9. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 10. fiveable.me [fiveable.me]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Sustainable Recycling of Homogeneous Catalysts | SepPure — SepPure Technologies [seppure.com]
- 16. Supramolecular Strategies for the Recycling of Homogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating Photoredox Catalysts
Authored for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of synthetic chemistry, photoredox catalysis has emerged as a powerful tool, harnessing the energy of visible light to forge complex molecular architectures under remarkably mild conditions.[1][2] The choice of photocatalyst is paramount to the success of these transformations. As a senior application scientist, my goal is to provide you with a comprehensive, field-proven guide to evaluating these critical reagents. This is not merely a list of metrics, but a logical workflow designed to provide a holistic understanding of a catalyst's potential, ensuring that your experimental choices are grounded in solid photophysical and electrochemical principles.
Pillar 1: Foundational Photophysical & Electrochemical Characterization
Before assessing a catalyst's performance in a reaction, we must understand its fundamental properties. These initial measurements dictate the very feasibility of a proposed photocatalytic cycle.
Light Absorption: The Prerequisite for Catalysis
A photoredox catalyst must first absorb light. This is a non-negotiable starting point. The efficiency of light absorption is quantified by the molar extinction coefficient (ε) at a specific wavelength (λ).
-
UV-Visible Spectroscopy: This is the primary technique to determine a catalyst's absorption spectrum. An ideal catalyst will have a strong absorbance in the visible region (400-700 nm), particularly matching the emission spectrum of common laboratory light sources like blue LEDs.[3] For example, the widely used Tris(bipyridine)ruthenium(II) chloride, [Ru(bpy)3]Cl2, exhibits a strong metal-to-ligand charge transfer (MLCT) absorption at 452 nm with an impressive extinction coefficient of 14,600 M⁻¹cm⁻¹.[4]
Excited State Properties: The Heart of Reactivity
Upon absorbing a photon, the catalyst is promoted to an excited state.[5] This transient species is the true workhorse of the catalytic cycle, possessing significantly different redox properties than the ground state.[4][6]
-
Emission Spectroscopy & Lifetime: The excited state can relax by emitting a photon (luminescence). The wavelength of this emission provides an estimate of the excited state energy (E₀,₀).[7][8] The time it takes for the emission to decay is the excited-state lifetime (τ₀), a critical parameter indicating how long the catalyst remains in its reactive state.[6] For instance, [Ru(bpy)3]2+ has a relatively long lifetime of 890 ns in acetonitrile, allowing it to participate in bimolecular reactions.[4]
-
Redox Potentials: Gauging Thermodynamic Power: A catalyst's ability to oxidize or reduce a substrate is governed by its redox potentials. Cyclic Voltammetry (CV) is the standard technique for measuring the ground-state oxidation and reduction potentials.[9][10]
The real power of a photocatalyst lies in its excited-state redox potentials, which make it both a stronger oxidant and a stronger reductant than its ground-state form.[3][9] These are typically not measured directly but are calculated using the ground-state potentials and the excited-state energy (E₀,₀) obtained from spectroscopy.[7][8][9]
-
Excited-State Oxidation Potential (Eox): Eox ≈ Eox - E₀,₀
-
Excited-State Reduction Potential (Ered): Ered ≈ Ered + E₀,₀
These calculated values are indispensable for rationally designing a reaction, as they allow you to predict whether the catalyst, once excited, has the thermodynamic driving force to interact with your desired substrate.
-
Pillar 2: Quantifying Catalytic Efficiency and Robustness
With a foundational understanding of the catalyst's intrinsic properties, we can now move to evaluate its performance in the context of a chemical reaction.
Quantum Yield (Φ): The Ultimate Measure of Photon Efficiency
Quantum yield is the most rigorous metric for evaluating the efficiency of a photochemical reaction. It is defined as the number of molecules of product formed divided by the number of photons absorbed by the catalyst.[11]
Φ = (moles of product) / (moles of photons absorbed)
A quantum yield greater than 1 suggests a chain reaction mechanism is at play, where a single photochemical event initiates a series of subsequent reactions without further light absorption.[3]
-
Causality in Measurement: Determining the photon flux (moles of photons per unit time) of your light source is the most critical and often challenging part of this measurement. This is achieved through a process called chemical actinometry .[12][13] A well-characterized chemical reaction with a known quantum yield, such as the potassium ferrioxalate system, is irradiated under the exact same conditions as the reaction of interest.[14] By measuring the product formation in the actinometer, you can accurately calibrate your reactor's photon output.[11][14] This calibration is essential for obtaining a trustworthy quantum yield for your catalytic system.
Turnover Number (TON) and Turnover Frequency (TOF): Gauging Stability and Speed
While quantum yield measures photon efficiency, TON and TOF provide insights into the catalyst's stability and intrinsic activity.
-
Turnover Number (TON): This represents the total number of moles of product formed per mole of catalyst before it becomes deactivated.[15][16][17] It is a key indicator of the catalyst's robustness and lifetime.[15][16] TON = (moles of product) / (moles of catalyst)
-
Turnover Frequency (TOF): This is the measure of catalyst activity, defined as the number of turnovers per unit time.[15][16] It reflects the intrinsic speed of the catalytic cycle. TOF = TON / time
-
Self-Validation in Practice: When reporting TON and TOF, it is crucial to ensure the reaction is not limited by other factors, such as substrate concentration or light intensity. TOF should ideally be calculated from the initial reaction rate (e.g., at <10-15% conversion) to represent the catalyst's maximum activity before product inhibition or catalyst degradation becomes significant.[15]
Stern-Volmer Analysis: Probing the Quenching Mechanism
To understand how the catalyst interacts with the reaction components, we use Stern-Volmer analysis.[18][19] This involves measuring the quenching (decrease) of the catalyst's luminescence as the concentration of a potential reaction partner (the "quencher") is increased.[20]
The relationship is described by the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q] = 1 + k_q * τ₀[Q]
Where:
-
I₀ and I are the emission intensities without and with the quencher.[19]
-
Ksv is the Stern-Volmer constant.
-
k_q is the bimolecular quenching constant.[19]
-
τ₀ is the excited-state lifetime of the catalyst in the absence of the quencher.[19]
-
[Q] is the concentration of the quencher.[19]
By plotting I₀/I against [Q], a linear relationship should be observed, with the slope yielding Ksv. Knowing the catalyst's lifetime (τ₀), one can then calculate k_q. This analysis is performed for each component in the reaction (substrate, additive, etc.) to identify which species is the primary interactor with the excited photocatalyst, providing invaluable mechanistic insight.[20]
Pillar 3: A Comparative Framework for Catalyst Selection
To illustrate these principles, let's compare three common photoredox catalysts: a classic transition-metal complex ([Ru(bpy)3]2+), a powerful iridium complex (fac-Ir(ppy)3), and a cost-effective organic dye (Eosin Y).[1][21][22]
| Metric | [Ru(bpy)3]Cl2 | fac-Ir(ppy)3 | Eosin Y | Rationale & Significance |
| λmax (nm) | 452[4] | ~375, 460 | 539[23] | Matches absorption to available light sources (e.g., blue or green LEDs). |
| ε (M⁻¹cm⁻¹) | 14,600[4] | ~6,000 | 60,803[23] | High ε means more efficient light absorption, allowing for lower catalyst loading. |
| Emission λ (nm) | 620[4] | ~510 | ~550 | Used to estimate the excited state energy (E₀,₀). |
| Lifetime τ₀ (µs) | 0.65 (in H₂O)[4] | 1.9 (in MeCN)[6] | 0.024[24] | A longer lifetime provides more opportunity for the excited catalyst to react. |
| E(PC⁺/PC) (V vs SCE) | +1.29 | +0.77[6] | +0.78 to +0.83[23] | Ground-state oxidation potential. |
| E(PC/PC⁻) (V vs SCE) | -1.33 | -2.19[6] | -1.06 to -1.10[23] | Ground-state reduction potential. |
| E(PC⁺/PC) (V vs SCE) | -0.81 | -1.71 | -1.39 to -1.44 | Excited-state oxidation potential; indicates its power as a reductant. |
| E(PC/PC⁻) (V vs SCE) | +0.77 | +0.29 | +1.11 to +1.16 | Excited-state reduction potential; indicates its power as an oxidant. |
Note: Redox potentials can vary with solvent and reference electrode. The values presented are representative.
This table demonstrates why fac-Ir(ppy)3 is such a potent photoreductant (highly negative E(PC⁺/PC)), while Eosin Y is a strong photo-oxidant (highly positive E(PC/PC⁻)). [Ru(bpy)3]2+ offers a balance of properties that makes it a versatile, workhorse catalyst.
Visualizing the Evaluation Workflow
A systematic approach is crucial for the comprehensive evaluation of a novel photoredox catalyst. The following workflow outlines the logical progression from initial characterization to kinetic analysis.
Caption: Workflow for photoredox catalyst evaluation.
Experimental Protocols
Protocol 1: Determination of Quantum Yield (Φ) using Ferrioxalate Actinometry
This protocol provides a method to determine the photon flux of your light source, which is then used to calculate the quantum yield of your reaction of interest.
A. Preparation of Actinometer & Developer Solutions (Perform in the dark or under red light)
-
Actinometer Solution (0.006 M Potassium Ferrioxalate): Prepare fresh by dissolving potassium ferrioxalate hydrate in 0.1 N H₂SO₄. This solution is light-sensitive.[14]
-
Developer Solution: Prepare a buffered solution of 1,10-phenanthroline in water and sodium acetate. This solution complexes with the Fe²⁺ product to form a colored species.[14]
-
Calibration Standards: Prepare a series of FeSO₄ solutions of known concentrations in 0.1 N H₂SO₄ to generate a calibration curve.
B. Photon Flux Measurement
-
Place a known volume of the actinometer solution in the exact same reaction vessel you will use for your photocatalysis.
-
Irradiate the solution for a series of short, precise time intervals (e.g., 10, 20, 30, 40 seconds).
-
After each irradiation, take an aliquot of the actinometer solution and immediately add it to a vial containing the developer solution. Keep this in the dark.
-
Measure the absorbance of the developed samples at 510 nm using a UV-Vis spectrophotometer.
-
Using your calibration curve, determine the moles of Fe²⁺ generated at each time point.
-
Plot moles of Fe²⁺ vs. time. The slope of this line is the rate of Fe²⁺ formation (moles/s).
-
Calculate the photon flux (moles of photons/s) using the known quantum yield of the ferrioxalate actinometer at your irradiation wavelength.
C. Quantum Yield of Your Reaction
-
Run your photocatalytic reaction under the identical conditions used for actinometry.
-
Measure the moles of product formed over a specific time.
-
Calculate your reaction's quantum yield using the formula: Φ = (moles of product / time) / (photon flux)
Caption: Logic for Quantum Yield determination.
By systematically applying this multi-pillared approach—grounding your work in fundamental properties, quantifying performance with rigorous metrics, and probing the underlying mechanism—you can confidently select and optimize the ideal photoredox catalyst for your specific synthetic challenge. This ensures not only the success of your reactions but also contributes to the development of more efficient and robust chemical processes.
References
-
Tris(bipyridine)ruthenium(II) chloride - Wikipedia. Available at: [Link]
-
Photophysical Properties of Ruthenium(II) Tris(2,2'-Bipyridine) and Europium(III) Hexahydrate Salts Assembled into Sol−Gel Materials - ACS Publications. Available at: [Link]
-
Stern–Volmer analysis of photocatalyst fluorescence quenching within hollow-core photonic crystal fibre microreactors - Chemical Communications (RSC Publishing). Available at: [Link]
-
Stern-Volmer analysis – Do it in flow - Vapourtec. Available at: [Link]
-
High-Throughput Determination of Stern–Volmer Quenching Constants for Common Photocatalysts and Quenchers - PMC - NIH. Available at: [Link]
-
High-Throughput Determination of Stern–Volmer Quenching Constants for Common Photocatalysts and Quenchers | ACS Organic & Inorganic Au. Available at: [Link]
-
Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?. Available at: [Link]
-
Volmer analysis of photocatalyst fluorescence quenching within hollow-core photonic crystal fibre microreactors - MPG.PuRe. Available at: [Link]
-
Synthetic applications of eosin Y in photoredox catalysis - PubMed. Available at: [Link]
-
An Ir(III) Complex Photosensitizer With Strong Visible Light Absorption for Photocatalytic CO2 Reduction - PMC - NIH. Available at: [Link]
-
Calculating quantum yield of a photocatalyst : r/Chempros - Reddit. Available at: [Link]
-
Best Practice in Photocatalysis: Comparing Rates or Apparent Quantum Yields? | The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]
-
The Science Behind Ir(ppy)₃: Mechanism, Stability, and Future Potential. Available at: [Link]
-
Photophysical properties of tris(bipyridyl)ruthenium(ii) thin films and devices - Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
-
A computational study on the effect of structural isomerism on the excited state lifetime and redox energetics of archetype iridium photoredox catalyst platforms [Ir(ppy)2(bpy)]+ and Ir(ppy)3 - AIP Publishing. Available at: [Link]
-
Eosin Y catalysed photoredox synthesis: a review - Semantic Scholar. Available at: [Link]
-
How can I calculate quantum yield for a photochemical synthesis of benzimidazole using photocatalyst under visible light? | ResearchGate. Available at: [Link]
-
Rapid and facile chemical actinometric protocol for photo-microfluidic systems using azobenzene and NMR spectroscopy - RSC Publishing. Available at: [Link]
-
Turnovers and photocatalysis: A mathematical description - ResearchGate. Available at: [Link]
-
Synthetic applications of eosin Y in photoredox catalysis - RSC Publishing. Available at: [Link]
-
Chemical actinometry - Semantic Scholar. Available at: [Link]
-
Turnovers and photocatalysis A mathematical - ORKG Ask. Available at: [Link]
-
Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations - MDPI. Available at: [Link]
-
Synthetic applications of eosin Y in photoredox catalysis - Chemical Communications (RSC Publishing). Available at: [Link]
-
Reinterpreting the Fate of Iridium(III) Photocatalysts Screening a Combinatorial Library to Explore Light-Driven Side. Available at: [Link]
-
Shining Light on Photoredox Catalysis: Theory and Synthetic Applications | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
A Standard Ferrioxalate Actinometer Protocol - HepatoChem. Available at: [Link]
-
A practical guide to measuring and reporting photophysical data - RSC Publishing. Available at: [Link]
-
CHEMICAL ACTINOMETRY - KGROUP. Available at: [Link]
-
Calculating quantum yield of a photocatalyst : r/chemistry - Reddit. Available at: [Link]
-
Photoredox catalysis - Wikipedia. Available at: [Link]
-
Influence of bulky substituents on the photophysical properties of homoleptic iridium(iii) complexes - RSC Publishing. Available at: [Link]
-
Photoredox Chemistry with Organic Catalysts: Role of Computational Methods | ACS Omega. Available at: [Link]
-
Chemical Actinometry: Using o-Nitrobenzaldehyde to Measure Lamp Intensity in Photochemical Experiments - ACS Publications. Available at: [Link]
-
Electrochemical Measurements: Cyclic Voltammetry - Nanoscience Instruments. Available at: [Link]
-
“Turning Over” Definitions in Catalytic Cycles | ACS Catalysis. Available at: [Link]
-
How to calculate the turnover number of a catalyst? - ResearchGate. Available at: [Link]
-
(PDF) Photoredox Chemistry with Organic Catalysts: Role of Computational Methods. Available at: [Link]
-
Photophysical properties of the [Ru(bpy) 3 ] 2+ complex (1). - ResearchGate. Available at: [Link]
-
Mechanistic and kinetic studies of visible light photoredox reactions - AIP Publishing. Available at: [Link]
-
Determination of Excited-State Redox Potentials by Phase-Modulated Voltammetry | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]
-
Advancing Organic Photoredox Catalysis: Mechanistic Insight through Time-Resolved Spectroscopy | Physical Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photoredox catalysis - Wikipedia [en.wikipedia.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. nanoscience.com [nanoscience.com]
- 11. reddit.com [reddit.com]
- 12. Rapid and facile chemical actinometric protocol for photo-microfluidic systems using azobenzene and NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01237C [pubs.rsc.org]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. hepatochem.com [hepatochem.com]
- 15. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. vapourtec.com [vapourtec.com]
- 19. High-Throughput Determination of Stern–Volmer Quenching Constants for Common Photocatalysts and Quenchers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthetic applications of eosin Y in photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthetic applications of eosin Y in photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. Synthetic applications of eosin Y in photoredox catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC00751D [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 9-Mesityl-10-methylacridinium Tetrafluoroborate
As a cornerstone of modern photoredox catalysis, 9-Mesityl-10-methylacridinium tetrafluoroborate empowers researchers to forge novel molecular pathways.[1] However, with great synthetic power comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper handling and disposal of this compound, grounded in established safety protocols and chemical principles. Our objective is to move beyond mere compliance, fostering a culture of proactive safety that protects researchers, facilities, and the environment.
Foundational Safety: Hazard Identification and Risk Assessment
Before any handling or disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is a synthetic organic salt that, while invaluable in catalysis, presents specific risks that must be managed.[1]
Known Hazards: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation.[2]
-
Eye Irritation (H319): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (H335): May cause respiratory irritation.[2]
Crucially, a safety data sheet for the compound notes that to the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[3] This lack of comprehensive data necessitates a conservative approach, treating the compound with a high degree of caution and assuming it may have other, as-yet-unidentified hazardous properties.
| Hazard Classification | GHS Code | Description | Primary Exposure Route |
| Skin Irritation | H315 | Causes redness, itching, or inflammation upon contact. | Dermal |
| Serious Eye Irritation | H319 | Causes significant irritation, redness, or pain. | Ocular |
| STOT SE 3 | H335 | May cause irritation to the respiratory tract. | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the known hazards, particularly the risk of irritation and the potential for unknown toxicity, a stringent PPE protocol is non-negotiable. All handling and disposal operations must be conducted within a certified laboratory fume hood to mitigate inhalation risks.[3][4]
-
Eye Protection: Chemical splash goggles are mandatory.[5][6] Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes.
-
Hand Protection: Nitrile gloves are required. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of properly after use, and hands should be washed thoroughly.[7]
-
Body Protection: A flame-retardant lab coat should be worn and kept fully fastened to protect skin and clothing.[4][8]
-
Respiratory Protection: For weighing operations or any procedure that could generate dust, a NIOSH-approved respirator is recommended in addition to working in a fume hood.[3][9]
Spill Management Protocol
Accidents can happen, but a swift and correct response can prevent a minor spill from becoming a major incident.
Immediate Actions:
-
Alert Personnel: Notify all personnel in the immediate vicinity.
-
Evacuate (If Necessary): For large spills or if dust is generated, evacuate the area and prevent entry.[3]
-
Ventilate: Ensure the fume hood is operating correctly to contain airborne dust.[7]
Cleanup Procedure for a Small Spill (Solid):
-
Don appropriate PPE as detailed in Section 2.
-
Contain the Spill: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.
-
Collect the Material: Carefully sweep or scoop the material and absorbent into a clearly labeled, sealable hazardous waste container.[7] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Wash Hands: Thoroughly wash hands and any exposed skin with soap and water.
Decontamination of Equipment and Glassware
Proper decontamination is essential to prevent unintentional cross-contamination of experiments and accidental exposure.
Step-by-Step Decontamination Protocol:
-
Initial Rinse (in a fume hood): Rinse the contaminated glassware or equipment with a suitable organic solvent (such as acetone or ethanol) to dissolve the acridinium compound. Collect this rinse solvent as hazardous waste.
-
Deactivating Wash: Wash the equipment with a decontamination solution. While no specific deactivator for this compound is widely cited, a thorough wash with a laboratory-grade detergent and water is a critical next step.[10]
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to dry completely before storage or reuse.
-
Waste Collection: All rinsates and cleaning materials (e.g., wipes) must be collected in a designated, labeled hazardous waste container.[11]
The Disposal Workflow: A Systematic Approach
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [4][7]
The diagram below outlines the decision-making process for proper disposal.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
The primary and most responsible method for the final disposal of this compound is through a licensed and certified hazardous waste management company.[7]
Procedure for Waste Accumulation and Disposal:
-
Obtain a Proper Waste Container: Use a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container with a secure screw cap is appropriate. Ensure the container is clean and dry before use.
-
Label the Container: Before adding any waste, label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
Transfer Waste: Carefully transfer all waste materials—including expired pure compound, contaminated materials (e.g., gloves, wipes, absorbent), and collected spill cleanup debris—into the labeled container. Avoid creating dust.
-
Seal and Store: Securely close the container. Store it in a designated, secondary containment-equipped hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials like strong acids or oxidizers.[11][12]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup. They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.[12]
-
Method of Final Destruction: The standard and recommended practice for this type of organic salt is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[7] Some protocols may involve dissolving the material in a combustible solvent before incineration, a decision best left to the professionals at the disposal facility.[7]
By adhering to these rigorous procedures, you not only ensure your own safety and that of your colleagues but also uphold the highest standards of scientific and environmental responsibility.
References
- 9-Mesityl-10-methylacridinium tetrafluorobor
- Safety D
- Sodium tetrafluoroborate - Safety D
-
This compound | C23H22BF4N | CID 71816562 . PubChem. [Link]
-
On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation . ResearchGate. [Link]
-
Material Safety Data Sheet - Sodium tetrafluoroborate, 98% . Cole-Parmer. [Link]
-
CAS No : 1442433-71-7 | Product Name : this compound . Pharmaffiliates. [Link]
-
Studio Safety & Guidelines . PRO Chemical and Dye. [Link]
-
Safety Guidelines | Organic Chemistry I Lab . University of Missouri–St. Louis. [Link]
-
Part D: Chemical Safety Procedures for Laboratories . University of Wisconsin-La Crosse. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. [Link]
-
Safety in Organic Chemistry Laboratory . Clemson University TigerWeb. [Link]
-
Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide . Defense Centers for Public Health. [Link]
-
DECONTAMINATION AND CLEANING . ASHP Publications. [Link]
Sources
- 1. Buy this compound | 1442433-71-7 [smolecule.com]
- 2. This compound | C23H22BF4N | CID 71816562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 6. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. uwlax.edu [uwlax.edu]
- 9. prochemicalanddye.com [prochemicalanddye.com]
- 10. publications.ashp.org [publications.ashp.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Navigating the Safe Handling of 9-Mesityl-10-methylacridinium tetrafluoroborate: A Guide for Laboratory Professionals
As a novel and powerful photoredox catalyst, 9-Mesityl-10-methylacridinium tetrafluoroborate is increasingly integral to innovative synthetic methodologies in drug development and academic research. Its unique reactivity, however, necessitates a thorough understanding of its handling characteristics to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive, experience-driven framework for the safe use, management, and disposal of this compound, moving beyond a simple checklist to instill a deep-seated culture of safety and precision.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications are not mere labels; they are indicators of the compound's reactivity and its potential interaction with biological tissues. The acridinium core, a cationic aromatic system, can interact with nucleophilic residues in proteins and other biomolecules, leading to irritation upon contact with skin and mucous membranes. The tetrafluoroborate anion, while generally considered non-coordinating, can contribute to the overall irritating properties of the salt. Therefore, preventing direct contact is paramount.
To the best of our current knowledge, the comprehensive chemical, physical, and toxicological properties of this specific material have not been exhaustively investigated.[2] This underscores the importance of treating it with a high degree of caution and adhering strictly to the precautionary measures outlined below.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is a critical control point in mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations of the rationale behind each choice.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing. | Protects against accidental splashes of solutions or airborne particles of the solid compound, preventing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected for integrity before each use and changed immediately if contaminated. | Provides a barrier against skin contact, preventing irritation.[1][2] Nitrile and neoprene offer good resistance to a broad range of chemicals. |
| Body Protection | A flame-retardant lab coat. An impervious chemical-resistant apron should be worn over the lab coat when handling significant quantities. | Protects the skin on the arms and body from accidental spills and contamination. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated chemical fume hood. If weighing or handling the solid outside of a fume hood where dust may be generated, a NIOSH-approved N95 or higher-rated respirator is necessary. | Prevents the inhalation of airborne particles, which can cause respiratory tract irritation.[1][2] |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is crucial for minimizing exposure risk. The following workflow is designed to guide the user through the key stages of handling this compound.
Caption: A flowchart illustrating the key stages of safely handling this compound.
Donning PPE: A Deliberate Sequence
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator (if required): If handling the solid outside of a fume hood, perform a seal check on your N95 respirator.
-
Eye and Face Protection: Put on your chemical splash goggles. If using a face shield, place it over the goggles.
-
Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE: Avoiding Cross-Contamination
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove your face shield (if used), followed by your goggles. Place them in a designated area for decontamination.
-
Lab Coat: Remove your lab coat by folding it inward, avoiding contact with the potentially contaminated exterior.
-
Respirator (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: Responsible Stewardship
All waste contaminated with this compound, including used gloves, weigh boats, and pipette tips, must be disposed of in a clearly labeled hazardous waste container. Follow your institution's specific guidelines for chemical waste disposal. Do not allow the product to enter drains.[2]
By integrating these principles and procedures into your laboratory workflow, you can confidently and safely harness the synthetic potential of this compound, fostering an environment of both scientific innovation and uncompromising safety.
References
-
This compound | C23H22BF4N | CID 71816562 - PubChem. National Center for Biotechnology Information. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
